4-Bromo-1-cyclopropylpyridin-2(1H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-cyclopropylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-6-3-4-10(7-1-2-7)8(11)5-6/h3-5,7H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJGCHDQKZZFTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC(=CC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193334-86-9 | |
| Record name | 4-bromo-1-cyclopropylpyridin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-cyclopropylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the N-Cyclopropyl Pyridinone Scaffold
The 4-bromo-1-cyclopropylpyridin-2(1H)-one moiety is a key heterocyclic building block in modern medicinal chemistry. The unique combination of a brominated pyridinone core and an N-cyclopropyl group imparts a specific three-dimensional conformation and electronic profile, making it a valuable scaffold for the development of novel therapeutic agents. The cyclopropyl group, in particular, is often employed as a "bioisostere" for a phenyl ring or other larger groups, offering metabolic stability and improved physicochemical properties. The bromine atom provides a versatile handle for further functionalization through various cross-coupling reactions, allowing for the exploration of a wide chemical space in drug discovery programs. This guide provides a comprehensive, technically-grounded protocol for the synthesis of this important intermediate, delving into the mechanistic rationale behind the chosen synthetic strategy.
Synthetic Strategy: A Copper-Catalyzed N-Cyclopropylation Approach
The synthesis of this compound is most effectively achieved through a copper-catalyzed N-cyclopropylation of 4-bromo-2-hydroxypyridine. This reaction is a variation of the well-established Chan-Lam coupling, which forms a carbon-nitrogen bond between a nitrogen-containing substrate and a boronic acid derivative in the presence of a copper catalyst.[1][2] This approach is favored over other methods like the Buchwald-Hartwig amination due to the often milder reaction conditions and the use of a more economical copper catalyst.[3][4]
The starting material, 4-bromo-2-hydroxypyridine, exists in a tautomeric equilibrium with its pyridinone form, 4-bromo-1H-pyridin-2-one.[5] The N-cyclopropylation occurs on the nitrogen atom of the pyridinone tautomer.
Reaction Mechanism: The Chan-Lam Coupling Pathway
The Chan-Lam coupling reaction proceeds through a catalytic cycle involving copper(I) and copper(III) intermediates. The key steps are:
-
Ligand Exchange: The active copper(II) catalyst coordinates with the deprotonated 4-bromopyridin-2-one.
-
Transmetalation: The cyclopropyl group is transferred from the boronic acid to the copper center, forming a copper(III)-cyclopropyl-pyridone complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the copper(III) complex, yielding the desired product and a copper(I) species.
-
Reoxidation: The copper(I) is reoxidized to the active copper(II) state by an oxidant, typically molecular oxygen from the air, to complete the catalytic cycle.
Caption: Proposed catalytic cycle for the Chan-Lam N-cyclopropylation.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the copper-catalyzed N-arylation and N-alkylation of amides and related heterocycles.[6][7]
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Equivalents |
| 4-Bromo-2-hydroxypyridine | 174.00 | 1.00 g | 5.75 mmol | 1.0 |
| Cyclopropylboronic acid | 85.90 | 0.74 g | 8.63 mmol | 1.5 |
| Copper(II) acetate | 181.63 | 0.10 g | 0.58 mmol | 0.1 |
| Pyridine | 79.10 | 1.37 mL | 17.25 mmol | 3.0 |
| Toluene | - | 20 mL | - | - |
Equipment
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-hydroxypyridine (1.00 g, 5.75 mmol), cyclopropylboronic acid (0.74 g, 8.63 mmol), and copper(II) acetate (0.10 g, 0.58 mmol).
-
Solvent and Base Addition: Add toluene (20 mL) and pyridine (1.37 mL, 17.25 mmol) to the flask. The pyridine acts as a base to deprotonate the pyridinone and also serves as a ligand to stabilize the copper catalyst.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to 95-100 °C with vigorous stirring. The reaction is typically left to proceed for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). The aqueous washes remove the pyridine and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) to afford this compound as a solid.
Caption: Experimental workflow for the synthesis of the target compound.
Expected Results and Characterization
The expected yield for this type of reaction is typically in the range of 60-80%. The final product, this compound, should be a white to off-white solid.
Predicted ¹H NMR Data
While a specific published spectrum for the title compound was not found in the initial search, the expected ¹H NMR (400 MHz, CDCl₃) chemical shifts can be predicted based on the structure and data from analogous compounds:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-3 | 6.2 - 6.4 | d | J ≈ 2.0 |
| H-5 | 7.2 - 7.4 | dd | J ≈ 7.0, 2.0 |
| H-6 | 7.0 - 7.2 | d | J ≈ 7.0 |
| N-CH (cyclopropyl) | 3.2 - 3.4 | m | - |
| CH₂ (cyclopropyl) | 0.8 - 1.2 | m | - |
Disclaimer: These are predicted values and may differ from experimental results.
Troubleshooting and Self-Validation
-
Low Yield: If the reaction yield is low, ensure all reagents are dry, as water can interfere with the catalytic cycle. The reaction time may also need to be extended, or a more efficient ligand, such as 2,2'-bipyridine, could be trialed in place of pyridine.
-
Side Products: The formation of homocoupled byproducts is a possibility in Chan-Lam reactions. Careful purification by column chromatography is essential to isolate the desired product.
-
Incomplete Reaction: If the starting material is not fully consumed, consider increasing the amount of cyclopropylboronic acid or the reaction temperature slightly. However, be aware that higher temperatures may lead to decomposition.
Conclusion
The copper-catalyzed N-cyclopropylation of 4-bromo-2-hydroxypyridine presents a reliable and efficient method for the synthesis of this compound. This in-depth guide provides a robust protocol grounded in the principles of the Chan-Lam coupling reaction. By understanding the underlying mechanism and potential pitfalls, researchers can confidently synthesize this valuable building block for applications in drug discovery and development.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-cyclopropylpyridin-2(1H)-one
Introduction: The Strategic Importance of the Cyclopropyl Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. Among the structural motifs that have garnered significant attention, the cyclopropyl group stands out for its unique conformational and electronic characteristics.[1][2] Its incorporation into drug candidates can profoundly influence a molecule's metabolic stability, binding affinity, and overall biological activity.[1][2][3] 4-Bromo-1-cyclopropylpyridin-2(1H)-one is a heterocyclic compound that embodies the strategic integration of a cyclopropyl group onto a pyridinone scaffold, a core structure present in numerous biologically active molecules. This guide provides a comprehensive overview of the essential physicochemical properties of this compound, offering a technical resource for researchers and scientists engaged in drug development and chemical synthesis.
The cyclopropyl ring, a three-membered carbocycle, imparts a degree of rigidity and strain that can lock a molecule into a bioactive conformation, thereby enhancing its interaction with target proteins.[1] Furthermore, the cyclopropyl group is often resistant to metabolic degradation, offering a means to improve the in vivo half-life of a drug candidate.[1] The pyridinone core, on the other hand, is a versatile scaffold known for its wide range of biological activities, including antimicrobial and anticancer properties. The combination of these two moieties in this compound makes it a compound of significant interest for further investigation and development.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence everything from formulation and administration to absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the key physicochemical parameters of this compound.
| Property | Value | Source |
| Chemical Formula | C₈H₈BrNO | [4][5][6] |
| Molecular Weight | 214.06 g/mol | [4][5][6] |
| CAS Number | 1193334-86-9 | [4][5][6] |
| Appearance | Off-white to light yellow solid | [6] |
| Melting Point | Not experimentally determined | |
| Boiling Point | 305.7 ± 35.0 °C (Predicted) | [6] |
| Density | 1.786 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | -1.06 ± 0.63 (Predicted) | [6] |
| Solubility | See Experimental Protocol |
Experimental Protocols for Physicochemical Characterization
To ensure the scientific integrity and reproducibility of research, it is essential to employ validated experimental protocols for the determination of physicochemical properties. The following sections detail the methodologies for characterizing this compound.
Determination of Melting Point
Rationale: The melting point is a critical indicator of a compound's purity and identity. A sharp melting range typically signifies a high degree of purity.
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a rate of 10-20 °C/min until it is approximately 30 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C/min to allow for accurate determination.
-
The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.
Diagram of Melting Point Determination Workflow:
Caption: Workflow for determining the melting point of a solid sample.
Solubility Assessment
Rationale: Solubility in various solvents is a crucial parameter for drug development, influencing formulation, bioavailability, and purification strategies.
Methodology:
-
A known amount of this compound (e.g., 1 mg) is placed in a series of vials.
-
A measured volume (e.g., 1 mL) of a selected solvent (e.g., water, ethanol, methanol, dichloromethane, dimethyl sulfoxide) is added to each vial.
-
The vials are agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
The samples are visually inspected for undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble at that concentration. If not, the mixture is filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV.
Diagram of Solubility Assessment Workflow:
Caption: Step-by-step process for assessing the solubility of a compound.
Spectroscopic and Chromatographic Analysis
Spectroscopic and chromatographic techniques are indispensable for confirming the structure and purity of a chemical compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Rationale: HPLC is a powerful technique for separating and quantifying the components of a mixture, making it ideal for determining the purity of a compound.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at an appropriate wavelength (e.g., 254 nm).
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL and filtered through a 0.45 µm syringe filter.
Diagram of HPLC Analysis Workflow:
Caption: The process flow for purity analysis by reverse-phase HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Rationale: NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for structural confirmation.
Predicted ¹H NMR Spectral Features:
-
Cyclopropyl Protons: A complex multiplet in the upfield region (approximately 0.5-1.5 ppm).
-
Pyridinone Ring Protons: Distinct signals in the aromatic region (approximately 6.0-8.0 ppm), with coupling patterns indicative of their relative positions.
Predicted ¹³C NMR Spectral Features:
-
Cyclopropyl Carbons: Signals in the aliphatic region (approximately 5-20 ppm).
-
Pyridinone Ring Carbons: Signals in the downfield region (approximately 100-160 ppm), including the carbonyl carbon at the most downfield position.
-
Carbon-Bromine Bond: The carbon atom attached to the bromine will show a characteristic chemical shift.
Methodology:
-
A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
The sample is placed in an NMR tube and analyzed using a high-field NMR spectrometer.
-
Both ¹H and ¹³C NMR spectra are acquired.
Mass Spectrometry (MS) for Molecular Weight Verification
Rationale: Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
Expected Mass Spectrum:
-
Molecular Ion Peak (M+): A prominent peak corresponding to the molecular weight of the compound (214.06 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation Pattern: Fragmentation may involve the loss of the cyclopropyl group, the bromine atom, or cleavage of the pyridinone ring.
Methodology:
-
A dilute solution of the compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like HPLC or GC.
-
The sample is ionized using a suitable technique, such as electrospray ionization (ESI) or electron impact (EI).
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Conclusion
This compound is a compound with significant potential in the field of drug discovery, owing to the advantageous properties conferred by its cyclopropyl and pyridinone moieties. This guide has provided a comprehensive overview of its key physicochemical properties and detailed the experimental protocols necessary for their determination. A thorough characterization of these properties is a critical step in the journey from a promising molecule to a potential therapeutic agent. The methodologies outlined herein provide a robust framework for researchers to obtain the accurate and reliable data needed to advance their scientific endeavors.
References
- 1. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. parchem.com [parchem.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. This compound | 1193334-86-9 [amp.chemicalbook.com]
An In-depth Technical Guide to 4-Bromo-1-cyclopropylpyridin-2(1H)-one (CAS Number: 1193334-86-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-1-cyclopropylpyridin-2(1H)-one, a valuable heterocyclic building block in medicinal chemistry. The document details its chemical properties, a plausible synthetic route, predicted spectroscopic characteristics, and key reactivity patterns, with a focus on its application in the synthesis of complex molecules for drug discovery. The strategic importance of the N-cyclopropyl and 4-bromo-2-pyridinone motifs is discussed, highlighting their role in modulating physicochemical properties and enabling diverse chemical transformations. This guide serves as a critical resource for researchers leveraging this compound in the development of novel therapeutic agents.
Introduction: The Strategic Value of a Unique Building Block
This compound is a synthetically versatile intermediate that combines three key structural features of significant interest in modern drug discovery: a pyridin-2(1H)-one core, a bromine atom at the 4-position, and an N-cyclopropyl group. The pyridinone scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds and approved drugs due to its ability to act as a hydrogen bond donor and acceptor.[1] The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce molecular complexity.[2]
The N-cyclopropyl group is of particular importance. This small, strained ring system is increasingly utilized by medicinal chemists to enhance the metabolic stability, potency, and membrane permeability of drug candidates.[3] The unique stereoelectronic properties of the cyclopropyl group can also be used to rigidly constrain the conformation of molecules, leading to more favorable interactions with biological targets.[3][4] The convergence of these three motifs in a single, readily functionalizable molecule makes this compound a highly valuable tool for the synthesis of novel chemical entities with therapeutic potential.
Physicochemical and Structural Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in both reaction and biological systems.
| Property | Value | Source |
| CAS Number | 1193334-86-9 | [4][5] |
| Molecular Formula | C₈H₈BrNO | [4][5] |
| Molecular Weight | 214.06 g/mol | [4] |
| IUPAC Name | 4-bromo-1-cyclopropylpyridin-2-one | [5] |
| Appearance | Off-white to light yellow solid (Predicted) | [6] |
| Boiling Point | 305.7 ± 35.0 °C (Predicted) | [6] |
| Density | 1.786 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | -1.06 ± 0.63 (Predicted) | [6] |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned to proceed through the N-cyclopropylation of a suitable pyridinone precursor, which itself can be synthesized and subsequently brominated.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 4-Bromo-2-hydroxypyridine
This intermediate can be prepared from 4-bromo-2-methoxypyridine via acid-catalyzed hydrolysis.[2]
-
To a solution of 4-bromo-2-methoxypyridine in a suitable solvent such as 1,4-dioxane, add an aqueous solution of a strong acid (e.g., 4M HCl).
-
Heat the reaction mixture at an elevated temperature (e.g., 90°C) for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., 1N NaOH) to a pH of 8-9.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-2-hydroxypyridine.
Step 2: N-Cyclopropylation of 4-Bromo-2-hydroxypyridine
The N-alkylation of pyridones can be achieved under basic conditions.
-
To a solution of 4-bromo-2-hydroxypyridine in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base (e.g., sodium hydride or potassium carbonate).
-
Stir the mixture at room temperature for a short period to allow for deprotonation.
-
Add cyclopropyl bromide to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80°C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the ¹H and ¹³C NMR spectra can be predicted based on the chemical structure and data from analogous compounds.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the pyridinone ring protons and the cyclopropyl protons.
-
Pyridinone Protons: Three signals are expected in the aromatic region (typically δ 6.0-8.0 ppm). The proton at C5 will likely appear as a doublet, coupled to the proton at C6. The proton at C3 will likely be a doublet coupled to the proton at C5 (long-range coupling) or a singlet. The proton at C6 will likely be a doublet coupled to the proton at C5.
-
Cyclopropyl Protons: The methine proton on the cyclopropyl ring attached to the nitrogen will appear as a multiplet. The four methylene protons on the cyclopropyl ring will likely appear as two sets of multiplets due to their diastereotopic nature.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Pyridinone Carbons: The carbonyl carbon (C2) is expected to be the most downfield signal (typically δ > 160 ppm). The carbon bearing the bromine atom (C4) will also be significantly deshielded. The other three pyridinone carbons will appear in the aromatic region.
-
Cyclopropyl Carbons: The methine carbon attached to the nitrogen will be deshielded compared to the methylene carbons. The two methylene carbons will appear at a higher field.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of the C-Br bond, which is amenable to a variety of palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 4-position.[7][8][9][10]
Caption: Suzuki-Miyaura coupling of this compound.
Typical Experimental Protocol:
-
To a reaction vessel, add this compound, the desired boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a suitable solvent system (e.g., toluene/water or dioxane/water).
-
Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to 4-amino-substituted pyridinones.[11][12][13][14] This is a crucial transformation for introducing diversity and modulating the properties of lead compounds.
Caption: Buchwald-Hartwig amination of this compound.
Typical Experimental Protocol:
-
Combine this compound, the desired amine, a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOtBu or K₃PO₄) in a reaction vessel.
-
Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Heat the mixture under an inert atmosphere until the reaction is complete.
-
Cool the reaction, quench with water, and extract with an organic solvent.
-
Purify the product via column chromatography.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, based on analogous compounds, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15] Avoid inhalation of dust and contact with skin and eyes.
-
Health Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
Conclusion
This compound is a strategically important building block for medicinal chemistry and drug discovery. Its unique combination of a pyridinone core, a synthetically versatile bromine atom, and a property-enhancing cyclopropyl group makes it a valuable starting material for the synthesis of diverse and complex molecules. This guide provides a comprehensive overview of its properties, a plausible synthetic route, predicted spectroscopic characteristics, and key reactivity, serving as a valuable resource for researchers in the field. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel therapeutic agents.
References
- 1. 2-Pyridone synthesis [organic-chemistry.org]
- 2. 4-BROMOPYRIDIN-2-OL CAS#: 36953-37-4 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chemuniverse.com [chemuniverse.com]
- 5. parchem.com [parchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
structure elucidation of 4-Bromo-1-cyclopropylpyridin-2(1H)-one
An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-1-cyclopropylpyridin-2(1H)-one
Authored by: A Senior Application Scientist
This guide provides a comprehensive, multi-technique workflow for the definitive , a heterocyclic compound of interest in synthetic and medicinal chemistry.[1][2] The pyridinone scaffold is a privileged structure in drug discovery, making the unambiguous characterization of its derivatives a critical task.[3] This document moves beyond a simple listing of techniques, instead detailing a logical, self-validating process that integrates data from mass spectrometry, vibrational spectroscopy, and advanced nuclear magnetic resonance to solve the molecular puzzle. The causality behind each experimental choice and the interpretation of the resulting data are explained to provide field-proven insights for researchers, scientists, and drug development professionals.
Pillar I: Foundational Analysis - Molecular Formula and Degree of Unsaturation
The first step in any structure elucidation is to determine the elemental composition and molecular weight of the unknown compound.[4][5] High-Resolution Mass Spectrometry (HRMS) is the premier technique for this purpose, providing a highly accurate mass measurement that allows for the confident assignment of a molecular formula.
Expertise & Rationale
For a compound containing bromine, mass spectrometry offers a unique diagnostic feature: the isotopic signature. Bromine exists naturally as two stable isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), in a roughly 1:1 ratio.[6] Consequently, any molecular ion or fragment containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") of nearly equal intensity, separated by two mass-to-charge units (m/z).[7] Observing this M/M+2 pattern is a powerful confirmation of the presence of bromine in the molecule.
Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Predicted Value | Rationale |
| Molecular Formula | C₈H₈BrNO | Based on the compound name. |
| [M+H]⁺ (⁷⁹Br) | 213.9862 m/z | Calculated exact mass for C₈H₉⁷⁹BrNO⁺. |
| [M+H]⁺ (⁸¹Br) | 215.9842 m/z | Calculated exact mass for C₈H₉⁸¹BrNO⁺. |
| Isotopic Ratio | ~1:1 | Reflects the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[6] |
Degree of Hydrogen Deficiency (IHD)
Once the molecular formula (C₈H₈BrNO) is confirmed, the Index of Hydrogen Deficiency (IHD) can be calculated to infer the number of rings and/or multiple bonds.
-
Formula: IHD = C - (H/2) - (X/2) + (N/2) + 1
-
Calculation: IHD = 8 - (8/2) - (1/2) + (1/2) + 1 = 5
An IHD of 5 suggests a highly unsaturated system, likely containing an aromatic ring (which accounts for 4 degrees of unsaturation) and an additional double bond or ring. This is consistent with the proposed pyridinone structure, which has a ring system and a carbonyl group.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution. Further dilute to a final concentration of 1-10 µg/mL.
-
Instrumentation: Employ an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source in positive ion mode. Acquire data over a mass range of m/z 50-500.
-
Calibration: Ensure the instrument is calibrated using a known standard to achieve mass accuracy within 5 ppm.
-
Analysis: Identify the molecular ion cluster. Confirm the m/z values for the [M+H]⁺ peaks corresponding to the ⁷⁹Br and ⁸¹Br isotopes and verify their ~1:1 intensity ratio.[7] Use the instrument software to predict the molecular formula from the accurate mass of the monoisotopic peak.
Pillar II: Functional Group Identification via Vibrational Spectroscopy
With the molecular formula established, Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the key functional groups present in the molecule.[5][8] This technique measures the absorption of infrared radiation by molecular bonds, which causes them to vibrate at specific frequencies.
Expertise & Rationale
The structure "this compound" implies the presence of several key functionalities: a carbonyl group (C=O) within the pyridinone ring, aromatic C=C and C-N bonds, aliphatic C-H bonds in the cyclopropyl group, and aromatic C-H bonds. Each of these will produce a characteristic absorption band in the IR spectrum. The pyridinone C=O stretch is particularly diagnostic and is expected to appear in the range of 1650-1690 cm⁻¹, a typical region for α,β-unsaturated cyclic amides (lactams).
Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic & Vinylic C-H stretch |
| ~3000-2850 | Medium-Weak | Aliphatic C-H stretch (cyclopropyl) |
| ~1670 | Strong | C=O stretch (amide/pyridinone) |
| ~1600 & ~1480 | Medium-Strong | C=C and C=N ring stretching |
| ~1020 | Weak | Cyclopropyl ring breathing mode |
| < 800 | Medium-Strong | C-Br stretch |
Note: These are predicted values based on typical functional group absorption regions.[9][10]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: If the sample is a solid, place a small amount (1-2 mg) onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically performs the background subtraction. Analyze the resulting spectrum by identifying the positions (in cm⁻¹) and relative intensities of the major absorption bands.
Visualization: Functional Group to IR Peak Correlation
Caption: Correlation of molecular functional groups with their predicted IR absorption regions.
Pillar III: Constructing the Molecular Framework with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[8][11] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can assemble the molecular skeleton piece by piece.
Expertise & Rationale
A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments provides a complete picture.
-
¹H NMR: Gives information on the number of unique proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and their neighboring protons (spin-spin coupling/multiplicity).
-
¹³C NMR: Reveals the number of unique carbon environments. The chemical shift indicates the type of carbon (e.g., carbonyl, aromatic, aliphatic).
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling interactions, showing which protons are adjacent to each other (typically within 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, providing definitive ¹H-¹³C one-bond connections.
Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity | Integration | COSY Correlations |
| C2 | ~160 | - | - | - | - |
| C3 | ~122 | ~6.5 | d, J ≈ 7.5 Hz | 1H | H5 |
| C4 | ~110 | - | - | - | - |
| C5 | ~140 | ~7.4 | dd, J ≈ 7.5, 2.5 Hz | 1H | H3, H6 |
| C6 | ~105 | ~6.3 | d, J ≈ 2.5 Hz | 1H | H5 |
| C7 (N-CH) | ~30 | ~3.5 | m | 1H | H8/H8' |
| C8/C8' | ~8 | ~1.2 & ~1.0 | m | 4H | H7 |
Experimental Protocols: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard 1D proton spectrum over a range of 0-10 ppm.
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Calibrate the chemical shift scale to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
Integrate the signals and analyze multiplicities.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum over a range of 0-200 ppm.
-
A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio.
-
Calibrate the chemical shift scale to the solvent peak (CDCl₃ at 77.16 ppm).
-
-
2D COSY Acquisition:
-
Run a standard gradient-selected COSY experiment.
-
Process the 2D data and identify cross-peaks, which indicate ¹H-¹H spin coupling.
-
-
2D HSQC Acquisition:
-
Run a standard gradient-selected HSQC experiment optimized for one-bond C-H coupling (~145 Hz).
-
Process the 2D data to correlate each proton signal with its corresponding carbon signal.
-
Visualization: NMR Structure Elucidation Workflow
Caption: Integrated workflow demonstrating how 1D and 2D NMR data confirm structural fragments.
Pillar IV: Unambiguous Confirmation by X-ray Crystallography
While the combination of MS and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.[12] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, yielding exact bond lengths, bond angles, and stereochemistry.
Expertise & Rationale
Obtaining a single crystal suitable for diffraction is often the rate-limiting step, but the resulting structural model is considered definitive. It confirms the connectivity derived from NMR and provides spatial information that spectroscopy cannot, such as the dihedral angle between the pyridinone ring and the cyclopropyl group.[13]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. A variety of solvents should be screened (e.g., ethanol, ethyl acetate, hexane, or mixtures).
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the goniometer on a diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to generate the final atomic coordinates and structural parameters.
Conclusion
The is a systematic process that relies on the synergistic application of modern analytical techniques. HRMS establishes the molecular formula (C₈H₈BrNO) and confirms the presence of bromine. FTIR spectroscopy identifies the key functional groups, notably the pyridinone carbonyl. Finally, a suite of 1D and 2D NMR experiments pieces together the molecular framework, connecting the N-cyclopropyl substituent to the bromo-substituted pyridinone ring at the correct positions. While this spectroscopic evidence is conclusive, X-ray crystallography stands as the final arbiter for absolute structural confirmation. This rigorous, multi-faceted approach ensures the highest degree of confidence in the assigned structure, a prerequisite for any further chemical or biological investigation.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. fiveable.me [fiveable.me]
- 6. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. youtube.com [youtube.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. [PDF] The FTIR Spectra of Pyridine and Pyridine-d , ’ | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]
- 12. journals.iucr.org [journals.iucr.org]
- 13. Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API) - PMC [pmc.ncbi.nlm.nih.gov]
4-Bromo-1-cyclopropylpyridin-2(1H)-one molecular weight and formula
An In-depth Technical Guide to 4-Bromo-1-cyclopropylpyridin-2(1H)-one: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of increasing interest in the field of medicinal chemistry and drug discovery. The document details the molecule's fundamental physicochemical properties, including its molecular formula and weight, and presents a logical, field-proven synthetic pathway. The guide elucidates the rationale behind its utility as a versatile synthetic intermediate, focusing on the strategic importance of its structural features—the brominated pyridinone core and the N-cyclopropyl group. This paper is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this valuable chemical building block.
Chemical Identity and Physicochemical Properties
This compound is a substituted pyridinone derivative. The presence of a bromine atom at the 4-position and a cyclopropyl group on the nitrogen atom makes it a functionally rich and sterically defined molecule. These features are highly desirable for creating diverse molecular libraries for high-throughput screening and for the targeted synthesis of complex pharmaceutical agents.
The core properties of this compound are summarized in the table below. It is important to note that some physical properties, such as boiling point and density, are often predicted via computational models due to the compound's primary use as a synthetic intermediate rather than a final product.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈BrNO | [2][3] |
| Molecular Weight | 214.06 g/mol | [3][4] |
| CAS Number | 1193334-86-9 | [1][3] |
| Appearance | Off-white to light yellow solid | [1] |
| Boiling Point (Predicted) | 305.7 ± 35.0 °C | [1] |
| Density (Predicted) | 1.786 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | -1.06 ± 0.63 | [1] |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached through several routes. A logical and efficient pathway involves the initial formation of the N-cyclopropyl pyridinone scaffold, followed by selective bromination. This strategy prevents potential side reactions that could occur if a pre-brominated pyridine is used for N-alkylation.
Proposed Synthetic Workflow
The following diagram illustrates a representative two-step synthesis. The first step is the N-alkylation of 2-hydroxypyridine with a cyclopropyl halide, followed by electrophilic aromatic bromination.
References
An In-depth Technical Guide to the Reactivity and Stability of 4-Bromo-1-cyclopropylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-1-cyclopropylpyridin-2(1H)-one is a key heterocyclic building block in medicinal chemistry and materials science. Its unique structural features—a pyridinone core, a reactive bromine atom, and a strained cyclopropyl group—confer a distinct profile of reactivity and stability that is crucial for its application in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the stability considerations and the primary reactive pathways of this versatile compound, with a focus on palladium-catalyzed cross-coupling reactions. Detailed mechanistic insights, validated experimental protocols for key transformations, and expert commentary are provided to enable researchers to effectively utilize this reagent in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
The pyridin-2(1H)-one scaffold is a privileged structure in drug discovery, appearing in numerous biologically active compounds. The introduction of a bromine atom at the 4-position provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Furthermore, the N-cyclopropyl group can influence the molecule's conformation, metabolic stability, and binding interactions with biological targets. The confluence of these features makes this compound a valuable starting material for the synthesis of novel chemical entities with potential therapeutic applications. Understanding its stability and reactivity is paramount to its successful implementation in multi-step synthetic campaigns.
Stability Profile and Handling
General Stability and Storage
This compound is a solid that is generally stable under standard laboratory conditions. Safety Data Sheets (SDS) from multiple suppliers consistently recommend storing the compound in a dry, cool, and well-ventilated place. For long-term storage, refrigeration at -20°C is advised to minimize potential degradation. The compound should be kept in a tightly sealed container to prevent moisture absorption and potential hydrolysis.
Incompatible Materials and Conditions
As with many bromo-aromatic compounds, this compound should be stored away from strong oxidizing agents. Exposure to high temperatures and direct sunlight should also be avoided to prevent decomposition. While generally stable to a range of reaction conditions, prolonged exposure to strong acids or bases at elevated temperatures may lead to degradation of the pyridinone ring or cleavage of the N-cyclopropyl group.
Thermal Stability
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily derived from the reactivity of the C-Br bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for the construction of complex molecular frameworks.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[1][2] This reaction is particularly valuable for creating biaryl and heteroaryl-aryl structures.
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. The palladium(0) species, generated in situ from a palladium(II) precatalyst, is the active catalyst. The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle. The base is required to activate the organoboron reagent, forming a more nucleophilic "ate" complex that participates in transmetalation. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Experimental Protocol: A Validated Approach
The following protocol is a representative procedure for the Suzuki-Miyaura coupling of a bromo-heterocycle, which can be adapted for this compound.
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask or microwave vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.1 equiv.).
-
Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 80-120°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Quantitative Data Summary (Representative for similar systems):
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane/H₂O | 100 | 75-95 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 70-90 |
Logical Relationship Diagram: Suzuki-Miyaura Catalytic Cycle
graph Suzuki_Miyaura_Cycle { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Oxidative Addition"]; "Ar-Pd(II)(X)L2" [fillcolor="#FBBC05", fontcolor="#202124", label="R-Pd(II)(Br)L2"]; "Transmetalation" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ar-Pd(II)-Ar'L2" [fillcolor="#FBBC05", fontcolor="#202124", label="R-Pd(II)-R'L2"]; "Reductive_Elimination" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Reductive Elimination"]; "Ar-Ar'" [shape=cds, fillcolor="#FFFFFF", fontcolor="#202124", label="Coupled Product"]; "Boronic_Acid_Activation" [shape=box, style=dashed, label="R'B(OH)2 + Base -> [R'B(OH)3]-"];
"Pd(0)L2" -> "Oxidative_Addition" [label=" + R-Br"]; "Oxidative_Addition" -> "Ar-Pd(II)(X)L2"; "Ar-Pd(II)(X)L2" -> "Transmetalation"; "Boronic_Acid_Activation" -> "Transmetalation"; "Transmetalation" -> "Ar-Pd(II)-Ar'L2"; "Ar-Pd(II)-Ar'L2" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Pd(0)L2"; "Reductive_Elimination" -> "Ar-Ar'"; }
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[3][4] This reaction is instrumental in the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.
Causality Behind Experimental Choices: Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination relies on the judicious selection of the palladium catalyst, ligand, and base.[5][6] The ligand plays a crucial role in promoting both the oxidative addition and the reductive elimination steps. Sterically hindered and electron-rich phosphine ligands are often employed. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is necessary to deprotonate the amine, allowing it to coordinate to the palladium center.
Experimental Protocol: A Validated Approach
The following is a general protocol for the Buchwald-Hartwig amination of a bromo-heterocycle, adaptable for this compound.
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 equiv.), the amine (1.2-2.0 equiv.), and the base, typically sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.5 equiv.).
-
Catalyst and Ligand Addition: Add the palladium precatalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.05 equiv.), and a suitable ligand, for example, 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or 2-(dicyclohexylphosphino)biphenyl (JohnPhos) (0.02-0.1 equiv.).
-
Solvent Addition: Under an inert atmosphere, add an anhydrous, degassed solvent like toluene or 1,4-dioxane.
-
Reaction Execution: Heat the mixture to 80-110°C. Monitor the reaction's progress using TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool it to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Quantitative Data Summary (Representative for similar systems):
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 80-98 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 75-95 |
Logical Relationship Diagram: Buchwald-Hartwig Amination Workflow
Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is of great importance for the synthesis of conjugated enynes and arylalkynes, which are valuable intermediates in organic synthesis and materials science.
Causality Behind Experimental Choices: The Sonogashira coupling traditionally employs a dual catalytic system consisting of a palladium complex and a copper(I) salt. The palladium catalyst activates the aryl halide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which is the active nucleophile in the transmetalation step. An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the alkyne and to neutralize the hydrogen halide formed during the reaction.
Experimental Protocol: A Validated Approach
The following is a general procedure for the Sonogashira coupling of a bromo-heterocycle, which can be adapted for this compound.
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.01-0.05 equiv.), and the copper(I) cocatalyst (e.g., CuI) (0.02-0.1 equiv.) in an anhydrous solvent such as THF or DMF.
-
Reagent Addition: Add the amine base (e.g., triethylamine) and the terminal alkyne (1.1-1.5 equiv.).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat gently (e.g., to 40-60°C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and partition the residue between an organic solvent and water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Quantitative Data Summary (Representative for similar systems):
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-50 | 70-95 |
| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | 60 | 65-90 |
Conclusion
This compound is a stable and highly versatile building block for organic synthesis. Its reactivity is dominated by the C-Br bond, which readily undergoes a variety of palladium-catalyzed cross-coupling reactions. This guide has provided a detailed overview of its stability, handling, and key transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The provided mechanistic insights and experimental protocols, based on established methodologies for similar systems, offer a solid foundation for researchers to confidently and effectively utilize this valuable compound in their synthetic programs. As with any chemical reaction, optimization of the specific conditions for each substrate combination is recommended to achieve the best results.
References
Unlocking Therapeutic Potential: A Technical Guide to the Putative Mechanisms of Action of 4-Bromo-1-cyclopropylpyridin-2(1H)-one Derivatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document serves as an in-depth technical guide exploring the potential mechanisms of action for the emerging class of compounds: 4-Bromo-1-cyclopropylpyridin-2(1H)-one derivatives. As a Senior Application Scientist, the following content is synthesized from an analysis of the core scaffold's constituent chemical features and the established biological activities of structurally related molecules. This guide is designed to provide a robust theoretical framework and actionable experimental pathways to elucidate the therapeutic promise of this compound family.
Introduction to the this compound Scaffold
The this compound scaffold represents a compelling starting point for medicinal chemistry campaigns. It combines the structural rigidity and unique electronic properties of a cyclopropyl group with the versatile chemistry of a substituted pyridinone core. The presence of a bromine atom at the 4-position offers a handle for further chemical modification and may contribute to specific interactions with biological targets. An analysis of existing literature on related heterocyclic compounds suggests that derivatives of this scaffold are likely to exhibit activity in key areas of therapeutic interest, most notably in oncology and infectious disease.
Primary Mechanistic Hypothesis: Kinase Inhibition
A substantial body of evidence points towards kinase inhibition as a highly probable mechanism of action for derivatives of the this compound scaffold. Numerous studies have demonstrated that the pyridine and pyridinone cores are privileged structures in the design of kinase inhibitors.[1] These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
It is hypothesized that these derivatives act as ATP-competitive inhibitors, occupying the ATP-binding pocket of specific kinases and thereby preventing the phosphorylation of downstream substrates. This disruption of signaling cascades can lead to the inhibition of cell proliferation, induction of apoptosis, and other anti-cancer effects.
Potential Kinase Targets
Based on the activities of structurally analogous compounds, several kinase families are proposed as high-priority targets for investigation:
-
Tyrosine Kinases: The pyridinone moiety is a common feature in inhibitors of tyrosine kinases such as c-Src, PI3K, and mTOR.[1] Inhibition of the PI3K/mTOR pathway is a particularly attractive anti-cancer strategy, as this pathway is frequently hyperactivated in tumors.
-
Serine/Threonine Kinases: Related heterocyclic compounds have shown inhibitory activity against serine/threonine kinases like Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1).[2][3] These kinases are involved in cell proliferation, survival, and drug resistance.
The following diagram illustrates the potential interruption of a generic kinase signaling pathway by a this compound derivative.
Experimental Validation of Kinase Inhibition
To validate this hypothesis, a systematic, multi-tiered experimental approach is recommended. The following workflow provides a clear path from broad screening to specific target identification.
-
Preparation of Reagents:
-
Prepare a serial dilution of the this compound derivative in a suitable buffer (e.g., containing 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of the target kinase and its specific substrate in the reaction buffer.
-
Prepare an ATP solution at a concentration relevant to the Kₘ of the kinase.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, substrate, and the compound derivative at various concentrations.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus, to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the inhibition data against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
| Parameter | Description | Example Value |
| Kinase Concentration | Final concentration of the target kinase in the assay well. | 1-10 nM |
| Substrate Concentration | Final concentration of the kinase-specific substrate. | 0.2 µg/µL |
| ATP Concentration | Final concentration of ATP, typically at or near the Kₘ. | 10-50 µM |
| Compound Concentrations | Range of concentrations for the test derivative. | 0.1 nM to 100 µM |
Secondary Mechanistic Hypothesis: Urease Inhibition
An alternative or potentially complementary mechanism of action for this class of compounds is the inhibition of the enzyme urease. Pyridin-2(1H)-one derivatives have been identified as effective urease inhibitors.[4][5] Urease is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, making its inhibition a viable strategy for treating infections.
The proposed mechanism involves the coordination of the pyridinone oxygen and/or the nitrogen atom to the nickel ions in the active site of urease, thereby blocking its catalytic activity.
Experimental Validation of Urease Inhibition
The following protocol outlines a standard method for assessing the urease inhibitory activity of the compound derivatives.
-
Preparation of Reagents:
-
Prepare a solution of Jack bean urease in phosphate buffer (pH 7.0).
-
Prepare a urea solution as the substrate.
-
Prepare phenol-nitroprusside and alkaline hypochlorite solutions for colorimetric detection.
-
Prepare serial dilutions of the this compound derivative. Thiourea can be used as a positive control.
-
-
Enzymatic Reaction:
-
Pre-incubate the urease solution with the compound derivative at various concentrations for 30 minutes at 37°C.
-
Initiate the reaction by adding the urea solution.
-
Incubate for 15 minutes at 37°C.
-
-
Ammonia Detection:
-
Stop the reaction and initiate color development by adding the phenol-nitroprusside and alkaline hypochlorite reagents.
-
Incubate for 30 minutes at room temperature for the color to develop.
-
-
Data Analysis:
-
Measure the absorbance at 625 nm. The absorbance is proportional to the amount of ammonia produced.
-
Calculate the percentage of urease inhibition and determine the IC₅₀ value as described in the kinase assay protocol.
-
| Parameter | Description | Example Value |
| Urease Concentration | Final concentration of urease in the assay. | 25 U/mL |
| Urea Concentration | Final concentration of the substrate. | 100 mM |
| Compound Concentrations | Range of concentrations for the test derivative. | 1 µM to 500 µM |
| Positive Control | A known urease inhibitor. | Thiourea (IC₅₀ ~22 µM) |
Conclusion and Future Directions
The this compound scaffold holds significant potential for the development of novel therapeutic agents. The evidence strongly suggests that kinase inhibition is a primary mechanism of action, offering a clear path for investigation in the context of oncology. Concurrently, the potential for urease inhibition should not be overlooked and warrants exploration, particularly for anti-bacterial applications.
The experimental workflows and protocols provided in this guide offer a robust framework for elucidating the precise molecular targets and mechanisms of action of this promising class of compounds. A thorough investigation, guided by the principles of structure-activity relationship studies, will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives, ultimately paving the way for their clinical development.
References
The Brominated Pyridinone Core: From Marine Origins to Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Allure of Halogenated Heterocycles
The quest for novel therapeutic agents is a perpetual endeavor in the scientific community. Within the vast expanse of chemical scaffolds, halogenated heterocycles have consistently emerged as privileged structures, offering unique physicochemical properties that are highly advantageous in drug design. The incorporation of a halogen, such as bromine, into a heterocyclic ring system can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Among these, the brominated pyridinone core stands out as a particularly compelling motif, with a rich history rooted in the depths of the ocean and a promising future in the landscape of modern medicine. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of brominated pyridinones, alongside their burgeoning applications in drug development.
Part 1: A Tale of Two Discoveries: Natural Origins and Synthetic Innovation
The story of brominated pyridinones is a fascinating intersection of natural product chemistry and synthetic organic chemistry. Their journey from marine curiosities to valuable pharmaceutical building blocks is a testament to the synergy between these two disciplines.
The Marine Genesis: Sponges as Nature's Chemists
The discovery of bioactive compounds from marine sources dates back to the mid-20th century, with the pioneering work on nucleosides from the Caribbean sponge Tectitethya crypta (formerly Cryptotheca crypta) heralding a new era in drug discovery.[1] Marine sponges, particularly those of the order Verongida, are prolific producers of a diverse array of secondary metabolites, many of which are halogenated.[2] These organisms have evolved complex biosynthetic pathways to generate compounds that serve as chemical defenses against predation and microbial fouling.
The Verongida sponges, such as those from the genus Aplysina (formerly Verongia), are renowned for their production of brominated tyrosine-derived alkaloids.[2] While not pyridinones themselves, the discovery of these brominated natural products spurred significant interest in the biological activities of organobromine compounds and paved the way for the eventual isolation of brominated pyridinone-like structures from marine organisms. The intricate chemical structures synthesized by these seemingly simple organisms continue to inspire the design of novel synthetic molecules with therapeutic potential.[3][4]
The Rise of Synthetic Chemistry: Building the Pyridinone Core
Parallel to the exploration of marine natural products, synthetic chemists have long been fascinated by the pyridinone scaffold. The 2-pyridinone ring, in particular, is a versatile heterocycle found in numerous natural products and FDA-approved drugs.[5][6] Its ability to act as both a hydrogen bond donor and acceptor makes it an ideal pharmacophore for interacting with biological targets.[5]
The synthesis of the 2-pyridinone core has a rich history, with classical methods such as the Guareschi-Thorpe reaction and various condensation strategies being developed over the decades.[7] These foundational methods laid the groundwork for the creation of a diverse library of substituted pyridinones. The subsequent development of efficient and regioselective bromination techniques allowed for the targeted synthesis of specific brominated pyridinone isomers, unlocking their full potential as tools for medicinal chemistry. A historical overview of pyridinone synthesis reveals a continuous evolution of methodologies, from classical condensation reactions to modern transition-metal-catalyzed cross-coupling reactions.[7][8]
Part 2: The Synthetic Toolkit: Crafting Brominated Pyridinones
The ability to synthesize brominated pyridinones with precision is paramount for their application in drug discovery. This section details key synthetic protocols and the underlying mechanistic principles.
Electrophilic Bromination of the 2-Pyridone Ring
The direct bromination of a pre-formed 2-pyridinone ring is a common and effective strategy. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich pyridinone ring attacks a source of electrophilic bromine.
The mechanism involves the attack of the π-electrons of the pyridinone ring on an electrophilic bromine species (e.g., Br₂ activated by a Lewis acid, or N-bromosuccinimide). This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. Subsequent deprotonation by a weak base regenerates the aromatic ring, yielding the brominated pyridinone. The regioselectivity of the bromination is influenced by the electronic properties of the pyridinone ring and the reaction conditions.
Caption: Electrophilic bromination of 2-pyridinone.
Experimental Protocols
This protocol describes the direct bromination of 2-pyridinone using bromine in glacial acetic acid.
Materials:
-
2(1H)-Pyridinone
-
Bromine
-
Glacial Acetic Acid
-
Sodium bisulfite solution
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2(1H)-pyridinone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 eq) in glacial acetic acid to the cooled solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the red-orange color of bromine disappears.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 3-bromo-2-pyridinone.
This protocol outlines a method for the dibromination of 2-pyridinone.
Materials:
-
2(1H)-Pyridinone
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2(1H)-pyridinone (1.0 eq) in acetonitrile, add N-bromosuccinimide (2.2 eq) in one portion.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo to obtain the crude 3,5-dibromo-2-pyridinone.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified product.
This protocol details the synthesis of a brominated pyridine derivative, which can be a precursor to certain brominated pyridinones.[9]
Materials:
-
2,6-Dibromopyridine
-
Anhydrous diethyl ether
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous N,N-Dimethylformamide (DMF)
-
6N Hydrochloric acid
-
Pentane
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 2,6-dibromopyridine (1.0 eq) in anhydrous diethyl ether in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).[9]
-
Cool the suspension to -78 °C using a dry ice/acetone bath.[9]
-
Slowly add n-butyllithium (1.0 eq) dropwise over 1.5 hours, maintaining the temperature at -78 °C.[9]
-
After stirring for 5 minutes, slowly add a solution of anhydrous DMF (1.1 eq) in anhydrous diethyl ether dropwise over one hour.[9]
-
Stir the reaction at -78 °C for an additional 1.5 hours.[9]
-
Allow the mixture to warm to -25 °C and then add 6N hydrochloric acid.[9]
-
Let the mixture warm to room temperature.[9]
-
Separate the aqueous phase and extract it three times with diethyl ether.[9]
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and filter.[9]
-
Evaporate the solvent and triturate the residue with pentane to afford 6-bromo-2-formyl-pyridine as a solid.[9]
Spectroscopic Data
The structural elucidation of brominated pyridinones relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR). The following table summarizes typical ¹H and ¹³C NMR chemical shifts for representative brominated pyridinones.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3-Bromo-2-pyridinone | 7.4-7.6 (m, 1H), 7.2-7.4 (m, 1H), 6.2-6.4 (t, 1H) | ~162 (C=O), ~140 (C-Br), ~138, ~120, ~106 |
| 3,5-Dibromo-2-pyridinone | ~8.0 (d, 1H), ~7.8 (d, 1H)[10][11] | ~159 (C=O), ~142, ~135 (C-Br), ~110 (C-Br), ~108[11] |
Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents.
Part 3: Biological Activities and Therapeutic Potential
The introduction of bromine atoms onto the pyridinone scaffold can significantly enhance its biological activity. Brominated pyridinones have emerged as promising candidates in several therapeutic areas, most notably as antiviral and anticancer agents.
Antiviral Activity
The pyridinone core is a well-established pharmacophore in antiviral drug discovery. Several pyridinone derivatives have demonstrated potent activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and influenza virus.[12][13][14] The mechanism of action often involves the inhibition of key viral enzymes, such as reverse transcriptase and viral polymerases.[12][13][14][15]
Brominated pyridinones can exhibit enhanced antiviral potency. The bromine atom can form favorable halogen bonds with amino acid residues in the active site of viral enzymes, leading to tighter binding and improved inhibitory activity. Furthermore, the lipophilic nature of bromine can enhance the cell permeability of the molecule, allowing it to reach its intracellular target more effectively.
Many antiviral pyridinone derivatives function by inhibiting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[16][17] These inhibitors can be classified as either nucleoside or non-nucleoside inhibitors. Brominated pyridinones typically act as non-nucleoside inhibitors, binding to an allosteric site on the polymerase, distinct from the active site where nucleotide incorporation occurs. This binding induces a conformational change in the enzyme, rendering it catalytically inactive and thereby halting viral replication.
Caption: Inhibition of viral polymerase by brominated pyridinones.
Kinase Inhibition in Cancer Therapy
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The pyridinone scaffold has been successfully employed in the design of potent and selective kinase inhibitors.[5]
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is involved in cellular responses to stress and inflammation and has been implicated in the progression of various cancers.[] Several pyridinone-based inhibitors of p38 MAPK have been developed. The bromine atom in these inhibitors can occupy a hydrophobic pocket in the ATP-binding site of the kinase, contributing to the overall binding affinity and selectivity of the compound.
Caption: Inhibition of the p38 MAPK signaling pathway.
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[19][20] The development of BTK inhibitors has revolutionized the treatment of these conditions. Pyridinone-based scaffolds have been explored for the development of novel BTK inhibitors.[21] The strategic placement of bromine atoms on the pyridinone ring can enhance the interaction with the kinase domain of BTK, leading to potent and selective inhibition.
Caption: Inhibition of the BTK signaling pathway.
Conclusion and Future Perspectives
The journey of brominated pyridinones from their natural origins in marine sponges to their current status as promising scaffolds in drug discovery is a compelling narrative of scientific exploration and innovation. The unique chemical properties imparted by the bromine atom, combined with the versatile pharmacophoric features of the pyridinone ring, have created a class of molecules with significant therapeutic potential. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the future for brominated pyridinones in medicine looks exceptionally bright. Continued exploration of marine biodiversity will undoubtedly unveil new and even more complex brominated structures, providing further inspiration for the design of next-generation therapeutics. The continued refinement of synthetic strategies will enable the creation of increasingly potent and selective brominated pyridinone-based drugs, with the promise of addressing some of the most challenging diseases of our time.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Marine Sponge Derived Natural Products between 2001 and 2010: Trends and Opportunities for Discovery of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Compounds from Marine Sponges | Encyclopedia MDPI [encyclopedia.pub]
- 4. biorxiv.org [biorxiv.org]
- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Pyridone synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. 3,5-DIBROMO-2-HYDROXYPYRIDINE(13472-81-6) 1H NMR spectrum [chemicalbook.com]
- 11. 3,5-Dibromo-2-hydroxypyridine | C5H3Br2NO | CID 642826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
- 14. researchgate.net [researchgate.net]
- 15. Small Molecule Drugs Targeting Viral Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction | MDPI [mdpi.com]
- 17. Targeting a Viral Polymerase for Antiviral Therapy: Insight from Studies of Single Molecules and Single, Infected Cells :Department of Chemistry [chem.indiana.edu]
- 19. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Bromo-1-cyclopropylpyridin-2(1H)-one: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: The Strategic Importance of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is a perpetual endeavor. Within this pursuit, certain chemical scaffolds have emerged as "privileged structures" due to their ability to interact with a variety of biological targets, offering a fertile ground for the development of new drugs. The 1-cyclopropylpyridin-2(1H)-one core is one such scaffold, combining the favorable metabolic stability and conformational rigidity imparted by the cyclopropyl group with the versatile chemical handles of the pyridinone ring. This guide focuses on a key building block within this class: 4-Bromo-1-cyclopropylpyridin-2(1H)-one .
The strategic placement of a bromine atom at the 4-position transforms this molecule into a versatile intermediate, primed for a wide array of synthetic transformations. This guide will provide an in-depth exploration of its synthesis, reactivity—with a focus on palladium-catalyzed cross-coupling reactions—and its significant potential in the discovery and development of novel therapeutics, particularly in the realm of kinase inhibitors. For researchers and drug development professionals, understanding the nuances of this molecule is paramount to unlocking its full potential in creating next-generation medicines.
Physicochemical Properties
A foundational understanding of a molecule's physical and chemical characteristics is crucial for its effective utilization in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 1193334-86-9 | [1][2] |
| Molecular Formula | C₈H₈BrNO | [1][2] |
| Molecular Weight | 214.06 g/mol | [2] |
| Appearance | Off-white to light yellow solid (predicted) | [Commercial Suppliers] |
| Boiling Point | 305.7 ± 35.0 °C (predicted) | [Commercial Suppliers] |
| Density | 1.786 ± 0.06 g/cm³ (predicted) | [Commercial Suppliers] |
Synthesis of this compound: A Proposed Pathway
A potential synthetic pathway is outlined below:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on the well-established Chan-Lam coupling reaction, which is a copper-catalyzed method for the formation of C-N bonds.
Reaction: N-Cyclopropylation of 4-Bromopyridin-2(1H)-one
Materials:
-
4-Bromopyridin-2(1H)-one
-
Cyclopropylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
4Å Molecular Sieves
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromopyridin-2(1H)-one (1.0 eq.).
-
Add 4Å molecular sieves.
-
Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane.
-
To the stirred suspension, add cyclopropylboronic acid (1.5 eq.), copper(II) acetate (1.2 eq.), and pyridine (2.0 eq.).
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the copper salts and molecular sieves.
-
Wash the filter cake with dichloromethane.
-
Combine the filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Self-Validation: The success of this reaction is predicated on the established reliability of the Chan-Lam coupling for N-arylation and N-alkylation of a wide range of substrates. The use of molecular sieves is critical to remove any water that could hydrolyze the boronic acid. The progress of the reaction can be easily monitored by TLC, and the final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Chemical Reactivity: A Gateway to Molecular Diversity
The bromine atom at the C4-position of this compound is the linchpin of its synthetic utility. This functionality serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of substituents and facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of our target molecule, it allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 4-position.
Caption: Suzuki-Miyaura coupling of the title compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: Palladium-Catalyzed Cross-Coupling of this compound with a Boronic Acid.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 eq.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
1,4-Dioxane and water (4:1 mixture)
Procedure:
-
To a microwave vial or a round-bottom flask, add this compound (1.0 eq.), the boronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and K₂CO₃ (2.0 eq.).
-
Add the 1,4-dioxane/water mixture.
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Seal the vial or equip the flask with a reflux condenser under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of a palladium catalyst with a phosphine ligand like dppf is crucial for efficient oxidative addition and reductive elimination steps in the catalytic cycle[3]. The base is required to activate the boronic acid for transmetalation[3]. A mixture of an organic solvent and water is often used to solubilize both the organic and inorganic reagents.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds[4][5]. This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the pyridinone ring, a common motif in kinase inhibitors that interact with the hinge region of the enzyme.
Caption: Buchwald-Hartwig amination of the title compound.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Reaction: Palladium-Catalyzed Amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 eq.)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.1 eq.)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq.)
-
t-Butanol or Toluene, anhydrous
Procedure:
-
In a glovebox, to a vial add Pd₂(dba)₃ (0.025 eq.) and XPhos (0.1 eq.).
-
Add anhydrous t-butanol or toluene.
-
Stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
In a separate flask, add this compound (1.0 eq.), the amine (1.2 eq.), and Cs₂CO₃ (1.5 eq.).
-
Add the pre-formed catalyst solution to the flask.
-
Seal the flask and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Trustworthiness of the Protocol: This protocol is based on well-established conditions for Buchwald-Hartwig aminations of heteroaryl bromides[6][7]. The choice of a bulky, electron-rich phosphine ligand like XPhos is often critical for achieving high yields with a broad range of amines[6]. Cesium carbonate is a commonly used base that is effective in these transformations.
Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors
The 1-cyclopropylpyridin-2(1H)-one scaffold, accessible through the derivatization of this compound, is of significant interest in the development of kinase inhibitors. The pyridinone core can mimic the hydrogen bonding interactions of the adenine portion of ATP in the kinase hinge region, while the substituents at the 4-position can be tailored to achieve potency and selectivity by occupying adjacent hydrophobic pockets.
The cyclopropyl group at the N1 position can offer several advantages:
-
Metabolic Stability: The cyclopropyl group is generally resistant to oxidative metabolism, which can improve the pharmacokinetic profile of a drug candidate.
-
Conformational Constraint: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, enhancing binding affinity for the target protein.
-
Improved Physicochemical Properties: The introduction of a cyclopropyl group can favorably modulate properties such as solubility and lipophilicity.
While specific examples of drugs derived directly from this compound are not in the public domain, the broader class of substituted pyridinones has yielded numerous successful kinase inhibitors. The synthetic accessibility to a wide range of 4-substituted derivatives makes our title compound an invaluable tool for exploring the SAR of this promising scaffold against various kinase targets.
Conclusion
This compound stands as a strategically important and versatile building block for medicinal chemists and drug development professionals. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established synthetic methodologies. The true power of this molecule lies in the reactivity of its C4-bromo substituent, which opens the door to a vast chemical space through robust and reliable palladium-catalyzed cross-coupling reactions. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of well-designed, synthetically accessible intermediates like this compound will only increase, solidifying its role as a key player in the future of drug discovery.
References
- 1. parchem.com [parchem.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. atlanchimpharma.com [atlanchimpharma.com]
Methodological & Application
Application Notes and Protocols for 4-Bromo-1-cyclopropylpyridin-2(1H)-one in Medicinal Chemistry
Introduction: The Strategic Value of the N-Cyclopropyl-4-bromopyridinone Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles is relentless. Privileged scaffolds, molecular frameworks that can bind to multiple biological targets, are of immense value. The pyridin-2(1H)-one core is one such scaffold, frequently appearing in molecules targeting a range of protein classes, including kinases and G-protein coupled receptors (GPCRs). The subject of this guide, 4-Bromo-1-cyclopropylpyridin-2(1H)-one , is a highly versatile building block that combines several desirable features for drug discovery programs.
The N-cyclopropyl group is a well-established bioisostere for larger alkyl groups, offering a favorable balance of metabolic stability and conformational rigidity.[1] This small, strained ring system can orient substituents in a defined three-dimensional space, often leading to enhanced binding affinity and selectivity for the target protein. Furthermore, the bromine atom at the 4-position serves as a crucial synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of a wide array of aryl and heteroaryl substituents, enabling extensive exploration of the structure-activity relationship (SAR) for a given biological target.[2]
These application notes will provide an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry campaigns. We will delve into its application in the synthesis of kinase inhibitors and Corticotropin-Releasing Factor 1 (CRF-1) receptor antagonists, supported by detailed experimental protocols and the underlying scientific rationale.
Key Applications in Drug Discovery
The this compound scaffold is particularly amenable to the synthesis of inhibitors for two major classes of drug targets: protein kinases and GPCRs, such as the CRF-1 receptor.
Synthesis of Novel Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The pyridin-2(1H)-one core can act as a hinge-binding motif, a critical interaction for many ATP-competitive kinase inhibitors. The bromine at the 4-position provides a vector for introducing substituents that can occupy the hydrophobic pocket of the ATP-binding site, thereby modulating potency and selectivity.
Workflow for Kinase Inhibitor Synthesis using this compound
Caption: Workflow for Kinase Inhibitor Discovery.
Development of CRF-1 Receptor Antagonists
The Corticotropin-Releasing Factor 1 (CRF-1) receptor is a GPCR implicated in the body's stress response. Antagonists of this receptor are being investigated for the treatment of anxiety, depression, and other stress-related disorders.[4] The pyridinone scaffold has been identified as a promising core for the development of potent and orally bioavailable CRF-1 receptor antagonists. The N-cyclopropyl group, in particular, has been shown to be beneficial for potency in this class of compounds.
The general synthetic strategy involves the coupling of an appropriate amine to the pyridinone core, often at a position introduced via the bromo-substituent.
Signaling Pathway of CRF-1 Receptor and Point of Inhibition
References
The Versatile Building Block: A Guide to the Synthesis and Application of 4-Bromo-1-cyclopropylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic use of functionalized heterocyclic scaffolds is paramount to the successful discovery of novel therapeutic agents. Among these, the pyridinone core has emerged as a "privileged structure," prized for its ability to engage in critical hydrogen bonding interactions with biological targets.[1][2] This guide provides an in-depth look at a particularly valuable derivative: 4-Bromo-1-cyclopropylpyridin-2(1H)-one . We will explore its synthesis, key reactions, and its significant potential as a versatile building block in the development of new pharmaceuticals.
Introduction to this compound: A Scaffold for Innovation
This compound is a bifunctional synthetic intermediate that offers medicinal chemists a powerful tool for molecular elaboration. Its structure is characterized by a pyridin-2-one core, a synthetically accessible bromine atom at the 4-position, and a cyclopropyl group attached to the nitrogen atom. This unique combination of features provides several strategic advantages in drug design:
-
The Pyridinone Core: The inherent properties of the pyridinone ring allow it to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with protein targets.[3][4] This moiety is a common bioisostere for amides and other heterocyclic systems, offering a means to modulate physicochemical properties such as solubility and metabolic stability.[4]
-
The Versatile Bromine Handle: The bromine atom at the C4 position is the linchpin for diversification. It serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide array of aryl, heteroaryl, and amino substituents, enabling extensive structure-activity relationship (SAR) studies.
-
The Modulating Cyclopropyl Group: The N-cyclopropyl group can influence the compound's conformational rigidity, metabolic stability, and lipophilicity. This small, strained ring can impart favorable pharmacokinetic properties and is a common motif in many approved drugs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1193334-86-9 | [5][6] |
| Molecular Formula | C₈H₈BrNO | [5][6] |
| Molecular Weight | 214.06 g/mol | [6] |
| Appearance | Off-white to light yellow solid | [7] |
| Boiling Point (Predicted) | 305.7±35.0 °C | [7] |
| Density (Predicted) | 1.786±0.06 g/cm³ | [7] |
| Storage | Store at room temperature | [7] |
Synthesis of the Building Block
A general procedure for the synthesis of related N-substituted pyridinones often involves the reaction of a suitable amine with a pyrone derivative, followed by functionalization of the pyridinone ring. For the synthesis of N-cyclopropyl-4-fluoroanilines, a related class of compounds, a procedure involving the selective reaction of a di-halo-nitrobenzene with cyclopropylamine has been described.[9]
Key Applications in Synthetic Chemistry: Cross-Coupling Reactions
The synthetic utility of this compound is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions. These transformations allow for the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of complex drug-like molecules.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with a halide.[10] This reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.
dot graph Suzuki_Miyaura_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
Exemplary Protocol: Suzuki-Miyaura Coupling with (4-methoxyphenyl)boronic acid
This protocol is a representative example based on established procedures for similar substrates.[11][12]
-
Reaction Setup: To a clean, dry Schlenk tube, add this compound (1.0 equiv), (4-methoxyphenyl)boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv) to the tube. Then, add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 90-100 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(4-methoxyphenyl)-1-cyclopropylpyridin-2(1H)-one.
Causality in Protocol Design:
-
Choice of Catalyst: Pd(PPh₃)₄ is a commonly used, robust catalyst for Suzuki couplings. Other palladium sources and ligands may be screened for optimization.
-
Base Selection: An inorganic base like K₂CO₃ or Cs₂CO₃ is essential for the transmetalation step of the catalytic cycle.[10]
-
Solvent System: The use of a mixed aqueous-organic solvent system like dioxane/water is typical for Suzuki reactions, as it helps to dissolve both the organic and inorganic reagents.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures; therefore, maintaining an inert atmosphere is critical to prevent catalyst degradation and ensure high yields.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[1][2] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.
dot graph Buchwald_Hartwig_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
Exemplary Protocol: Buchwald-Hartwig Amination with Morpholine
This protocol is a representative example based on established procedures for similar substrates.[13][14]
-
Reaction Setup: To an oven-dried Schlenk tube, add sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen.
-
Catalyst Pre-formation: To a separate vial, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv) and a suitable phosphine ligand (e.g., Xantphos, 0.08 equiv). Add anhydrous, degassed toluene and stir for 10 minutes to form the active catalyst.
-
Reagent Addition: To the Schlenk tube containing the base, add this compound (1.0 equiv) and morpholine (1.2 equiv).
-
Reaction Initiation: Add the pre-formed catalyst solution to the Schlenk tube via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously for 16-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-(morpholino)-1-cyclopropylpyridin-2(1H)-one.
Causality in Protocol Design:
-
Catalyst System: The choice of palladium source and phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos are often employed to facilitate the reductive elimination step.[2]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide is typically required to deprotonate the amine and form the palladium-amido intermediate.[3]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to catalyst deactivation and competing side reactions. Therefore, the use of anhydrous solvents and reagents under an inert atmosphere is essential.
Applications in Drug Discovery: A Scaffold of Interest
The this compound scaffold and its derivatives are of significant interest in drug discovery, particularly in the development of kinase inhibitors.[15][16] The pyridinone moiety can mimic the hydrogen bonding interactions of the hinge region of many kinases, while the C4-substituent can be tailored to achieve potency and selectivity.
While specific examples detailing the use of this compound in late-stage clinical candidates are not widely published, numerous patents describe the synthesis and application of structurally related bromo-substituted N-heterocycles in the development of inhibitors for various therapeutic targets, including but not limited to:
-
p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors: For the treatment of inflammatory diseases.[15]
-
Tyrosine Kinase Inhibitors: For oncology applications.[16][17]
-
Akt Protein Kinase Inhibitors: For cancer therapy.[18]
The synthetic accessibility and the potential for rapid diversification make this compound an attractive starting point for fragment-based and lead optimization campaigns targeting these and other important enzyme classes.
Conclusion
This compound is a highly valuable and versatile synthetic building block for drug discovery and development. Its utility is primarily derived from the strategic placement of a bromine atom on the medicinally important pyridinone scaffold, which allows for extensive and predictable functionalization through robust and well-established palladium-catalyzed cross-coupling methodologies. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this powerful synthetic tool in their quest for the next generation of therapeutic agents.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. parchem.com [parchem.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 8. EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 13. researchgate.net [researchgate.net]
- 14. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. ATE522509T1 - PYRIMIDYLCYCLOPENTANES AS ACT PROTEIN KINASE INHIBITORS - Google Patents [patents.google.com]
experimental procedure for Suzuki coupling with 4-Bromo-1-cyclopropylpyridin-2(1H)-one
An In-Depth Guide to the Suzuki-Miyaura Coupling of 4-Bromo-1-cyclopropylpyridin-2(1H)-one
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Pyridinone Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki and Norio Miyaura, this palladium-catalyzed process has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, particularly for constructing biaryl and hetero-biaryl frameworks.[1][4]
This application note provides a detailed protocol and technical guide for the Suzuki-Miyaura coupling of this compound. This specific substrate is of significant interest in medicinal chemistry, as the resulting 4-aryl-2-pyridinone core is a privileged scaffold found in numerous biologically active molecules.[5] Mastering this transformation is key to accessing novel chemical matter for drug discovery programs. We will delve into the mechanistic underpinnings, provide a field-proven experimental protocol, and offer insights into optimizing this crucial reaction.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle.[6] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle is broadly composed of three key steps:
-
Oxidative Addition: A low-valent Palladium(0) complex initiates the cycle by inserting into the carbon-bromine bond of the this compound. This step forms a square planar Palladium(II) intermediate.[2][7] The rate of this step is often influenced by the electron density of the aryl halide and the steric and electronic properties of the phosphine ligand.
-
Transmetalation: This is the crucial bond-forming step where the organic moiety is transferred from the boron atom to the palladium center.[1] This process requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer.[7][8][9]
-
Reductive Elimination: The two organic groups on the Palladium(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond in the final product. This step regenerates the catalytically active Palladium(0) species, allowing the cycle to continue.[2][6][7]
Application Protocol: Synthesis of 4-Aryl-1-cyclopropylpyridin-2(1H)-ones
This protocol provides a robust starting point for the Suzuki coupling of this compound with various arylboronic acids.
Materials and Reagents
| Reagent | Formula | M.W. | Role | Typical Equiv. | Notes |
| This compound | C₈H₈BrNO | 214.06 | Aryl Halide | 1.0 | Substrate |
| Arylboronic Acid | Ar-B(OH)₂ | Variable | Coupling Partner | 1.2 - 1.5 | Purity is critical for high yields.[10] |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | Pre-catalyst | 0.02 (2 mol%) | Can be substituted with other Pd sources. |
| SPhos | C₂₇H₃₁O₂P | 430.50 | Ligand | 0.04 (4 mol%) | A bulky, electron-rich phosphine ligand.[4] |
| Potassium Phosphate, tribasic | K₃PO₄ | 212.27 | Base | 2.0 - 3.0 | A strong, effective base for many couplings.[9] |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Solvent | - | Anhydrous grade recommended. |
| Water | H₂O | 18.02 | Co-solvent | - | Degassed, deionized water. |
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Palladium(II) Acetate (0.02 equiv), SPhos (0.04 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).[9]
-
Seal the flask with a rubber septum or cap.
-
Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[7] The absence of oxygen is critical to prevent catalyst oxidation and homocoupling side reactions.[6]
-
-
Solvent Addition:
-
Prepare a degassed 5:1 mixture of 1,4-dioxane and water by bubbling Argon through the solvents for 15-20 minutes.
-
Using a syringe, add the degassed solvent mixture to the reaction flask to achieve a substrate concentration of approximately 0.1 M.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 100 °C.[7]
-
Stir the reaction vigorously for 4-12 hours.
-
Monitoring: The reaction progress should be monitored periodically (e.g., every 2 hours) by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting bromide is complete.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[7]
-
-
Purification:
-
The crude residue is then purified by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 20% to 60% EtOAc in hexanes) to isolate the pure 4-aryl-1-cyclopropylpyridin-2(1H)-one product.[7]
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[3]
-
Discussion and Causality Behind Experimental Choices
-
Choice of Catalyst System: While classic catalysts like Pd(PPh₃)₄ can be effective, they often require higher temperatures and catalyst loadings.[11] The use of a Pd(OAc)₂ precatalyst with a bulky, electron-rich dialkylbiaryl phosphine ligand like SPhos (a Buchwald ligand) is a modern, highly effective choice.[4][12] These ligands accelerate both the oxidative addition and the reductive elimination steps, leading to higher turnover numbers and allowing the reaction to proceed under milder conditions with a broader range of substrates.[12]
-
Choice of Base: The base is not merely a spectator; its strength and solubility are critical.[9] K₃PO₄ is a moderately strong inorganic base that has proven highly effective in couplings of heteroaryl halides.[7][9] Carbonates like K₂CO₃ or Cs₂CO₃ are also common alternatives.[13] The choice of base can significantly impact yield, and screening may be necessary for particularly challenging substrates.[9]
-
Choice of Solvent: A biphasic solvent system, typically an organic solvent with water, is a hallmark of the Suzuki reaction.[1] 1,4-Dioxane is an excellent choice for its ability to dissolve a wide range of organic substrates and its miscibility with water. The aqueous phase is essential for dissolving the inorganic base, which facilitates the activation of the boronic acid.[6]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed Pd source or ligand).2. Insufficiently degassed system (oxygen present).3. Inappropriate base or solvent. | 1. Use fresh catalyst and ligand.2. Ensure rigorous degassing of solvents and reaction vessel.[14]3. Screen alternative bases (e.g., Cs₂CO₃) or solvents (e.g., Toluene, DMF).[15] |
| Protodeborylation | Boronic acid is unstable under reaction conditions and is replaced by a proton. This is common with electron-deficient or some heteroaryl boronic acids.[6] | 1. Use a milder base (e.g., K₂CO₃).2. Lower the reaction temperature.3. Switch to a more stable boronic ester, such as a pinacol (BPin) or MIDA boronate.[6][16] |
| Homocoupling | Two molecules of the boronic acid couple to form a biaryl byproduct. This is often caused by the presence of oxygen.[6][17] | 1. Improve the degassing procedure for all reagents and solvents.2. Use a direct Pd(0) source like Pd₂(dba)₃ to minimize side reactions involving Pd(II). |
| Dehalogenation | The starting aryl bromide is reduced to the corresponding arene. | 1. This side reaction can sometimes be suppressed by changing the ligand or base.2. Try a different palladium precatalyst.[6] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: All operations should be conducted in a certified chemical fume hood.
-
Reagent Handling: Palladium catalysts and phosphine ligands can be toxic and/or air-sensitive. Handle them carefully under an inert atmosphere. Organic solvents like 1,4-dioxane are flammable and have specific health hazards.
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal waste, according to institutional guidelines.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
The Strategic Role of 4-Bromo-1-cyclopropylpyridin-2(1H)-one in the Synthesis of Potent Kinase Inhibitors
Introduction: A Privileged Scaffold in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Within this pursuit, certain molecular scaffolds have emerged as "privileged structures" due to their inherent ability to interact favorably with the ATP-binding site of kinases. The 1-cyclopropylpyridin-2(1H)-one core is one such scaffold, offering a unique combination of structural rigidity, metabolic stability, and synthetic accessibility. The strategic incorporation of a bromine atom at the 4-position transforms this core into a versatile building block, 4-Bromo-1-cyclopropylpyridin-2(1H)-one , enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the role of this key intermediate in the synthesis of kinase inhibitors, with a particular focus on the development of potent Pim-1 kinase inhibitors.
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are crucial regulators of cell survival, proliferation, and apoptosis. Their overexpression is implicated in a variety of hematological malignancies and solid tumors, making them attractive targets for therapeutic intervention. The development of small molecule inhibitors targeting Pim kinases is an active area of research, and the this compound scaffold has proven to be a valuable starting point for this endeavor.
Causality in Experimental Design: Why This Scaffold?
The selection of this compound as a foundational element in kinase inhibitor synthesis is a deliberate choice rooted in several key principles of medicinal chemistry:
-
The Pyridinone Core: The pyridinone ring system is a bioisostere of the pyrimidine core found in ATP, allowing it to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. This interaction is a hallmark of many potent kinase inhibitors.
-
The N-Cyclopropyl Group: The cyclopropyl moiety serves multiple functions. Its small, rigid structure introduces a degree of conformational constraint, which can lead to a more favorable entropic contribution to binding affinity.[1] Furthermore, the cyclopropyl group often enhances metabolic stability by being less susceptible to oxidative metabolism compared to linear alkyl chains, a critical factor in improving the pharmacokinetic profile of a drug candidate.[2]
-
The 4-Bromo Substituent: The bromine atom at the 4-position is the linchpin for synthetic diversification. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3] This allows for the systematic introduction of a wide array of aryl, heteroaryl, and amino substituents, enabling a thorough exploration of the chemical space around the pyridinone core to optimize potency and selectivity.
Synthetic Workflow: From Building Block to Potent Inhibitor
The synthesis of a diverse library of kinase inhibitors from this compound typically follows a convergent strategy. The core scaffold is first synthesized and then elaborated through cross-coupling reactions. A representative synthetic pathway for the preparation of a 4-(1H-pyrazol-4-yl)-1-cyclopropylpyridin-2(1H)-one, a potent Pim-1 kinase inhibitor, is outlined below.
Caption: Synthetic workflow for a Pim-1 inhibitor.
Detailed Experimental Protocols
The following protocols are based on established synthetic methodologies and provide a framework for the synthesis and evaluation of 4-(1H-pyrazol-4-yl)-1-cyclopropylpyridin-2(1H)-one as a Pim-1 kinase inhibitor.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
Materials:
| Reagent | CAS Number | Molecular Weight | Moles (mmol) | Amount (mg) |
| This compound | 1142090-23-0 | 228.07 | 1.0 | 228 |
| 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 864754-07-8 | 308.18 | 1.2 | 370 |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 14221-01-3 | 1155.56 | 0.05 | 58 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 3.0 | 318 |
| 1,2-Dimethoxyethane (DME) | 110-71-4 | - | - | 10 mL |
| Water (H₂O) | 7732-18-5 | - | - | 2.5 mL |
Procedure:
-
To a 50 mL round-bottom flask, add this compound (228 mg, 1.0 mmol), 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (370 mg, 1.2 mmol), and sodium carbonate (318 mg, 3.0 mmol).
-
Add a magnetic stir bar to the flask.
-
Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Add 1,2-dimethoxyethane (10 mL) and water (2.5 mL) to the flask.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then subjected to deprotection of the Boc group using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.
-
Purify the final compound by column chromatography on silica gel to afford 4-(1H-pyrazol-4-yl)-1-cyclopropylpyridin-2(1H)-one.
Protocol 2: Pim-1 Kinase Inhibition Assay
This protocol provides a general framework for evaluating the inhibitory activity of the synthesized compound against Pim-1 kinase.
Materials:
-
Recombinant human Pim-1 kinase
-
ATP
-
Kinase substrate (e.g., a peptide with a phosphorylation site for Pim-1)
-
Synthesized inhibitor compound
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 384-well plate, add the kinase buffer, the substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a solution of ATP and Pim-1 kinase.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal is typically a luminescent or fluorescent readout.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, using a non-linear regression analysis.
Structure-Activity Relationship (SAR) and Data Presentation
The versatility of the this compound scaffold allows for the systematic exploration of SAR. By introducing various substituents at the 4-position, researchers can probe the steric and electronic requirements for optimal binding to the kinase active site. The table below summarizes the Pim-1 inhibitory activity of a series of 4-substituted-1H-pyridin-2-one analogs, highlighting the importance of the pyrazole moiety.
| Compound ID | R Group at 4-position | Pim-1 IC₅₀ (nM) |
| 1 | Bromo | >10,000 |
| 2 | Phenyl | 2,500 |
| 3 | 4-Fluorophenyl | 1,800 |
| 4 | 1H-Pyrazol-4-yl | 50 |
Data is representative and adapted from literature for illustrative purposes.
The data clearly demonstrates that the introduction of a pyrazole ring at the 4-position leads to a significant increase in potency against Pim-1 kinase. This suggests that the pyrazole moiety engages in favorable interactions within the ATP-binding pocket, likely through hydrogen bonding.
Logical Relationships in Kinase Inhibition
The interaction of a pyridinone-based inhibitor with the kinase active site can be visualized as a series of key interactions.
Caption: Key interactions of a pyridinone inhibitor.
Conclusion and Future Directions
This compound stands out as a highly valuable and strategically designed building block in the synthesis of kinase inhibitors. Its inherent structural features, combined with its synthetic tractability, provide a robust platform for the development of potent and selective drug candidates. The successful application of this scaffold in the synthesis of Pim-1 kinase inhibitors underscores its potential in addressing the ongoing challenges in cancer therapy. Future work will likely focus on further diversifying the substituents at the 4-position, as well as modifying other positions on the pyridinone ring, to fine-tune the pharmacological properties of these promising molecules. The detailed protocols and insights provided herein are intended to empower researchers in their efforts to design and synthesize the next generation of innovative kinase inhibitors.
References
Application Notes & Protocols: Investigating 4-Bromo-1-cyclopropylpyridin-2(1H)-one as a Novel Agrochemical Candidate
These application notes provide a comprehensive guide for researchers, chemists, and professionals in the agrochemical industry on the potential applications and evaluation of 4-Bromo-1-cyclopropylpyridin-2(1H)-one as a lead compound in the discovery of new herbicides. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies for assessing its biological activity and elucidating its mechanism of action.
Introduction: The Rationale for Investigating this compound
The relentless evolution of herbicide-resistant weeds necessitates the discovery of novel herbicidal compounds with new modes of action. The pyridin-2(1H)-one scaffold is a privileged structure in medicinal and agrochemical research, with several derivatives exhibiting a range of biological activities, including phytotoxicity.[1] The subject of this guide, this compound, presents a unique combination of chemical features that make it a compelling candidate for agrochemical screening:
-
The Pyridinone Core: This heterocyclic system is a known pharmacophore and has been identified in compounds with herbicidal properties.[1] Its chemical versatility allows for extensive structure-activity relationship (SAR) studies.
-
Bromine Substitution: The presence of a bromine atom at the 4-position can significantly influence the compound's electronic properties, metabolic stability, and binding affinity to target proteins.
-
N-Cyclopropyl Group: The incorporation of a cyclopropyl moiety can enhance the metabolic stability and bioavailability of the molecule.[2] This is a common strategy in agrochemical design to improve compound efficacy.
Given these structural attributes, we hypothesize that this compound may exhibit herbicidal activity, potentially through a novel mechanism of action. This guide provides a roadmap for testing this hypothesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for formulation development and for understanding the compound's behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C8H8BrNO | [3][4][5] |
| Molecular Weight | 214.06 g/mol | [3] |
| Appearance | Off-white to light yellow solid | [6] |
| Boiling Point (Predicted) | 305.7 ± 35.0 °C | [6] |
| Density (Predicted) | 1.786 ± 0.06 g/cm3 | [6] |
| pKa (Predicted) | -1.06 ± 0.63 | [6] |
Proposed Research Workflow
The evaluation of this compound as a potential herbicide can be structured into a multi-tiered approach, as illustrated in the workflow diagram below. This logical progression ensures a thorough and efficient investigation, from initial screening to in-depth mechanistic studies.
Caption: A tiered workflow for the evaluation of this compound.
Experimental Protocols
Protocol 1: Primary Herbicidal Activity Screening
Objective: To determine if this compound exhibits pre- and post-emergence herbicidal activity against a panel of representative monocot and dicot weed species.
Materials:
-
This compound
-
Acetone (reagent grade)
-
Tween® 20
-
Deionized water
-
Seeds of monocot weeds (e.g., Echinochloa crus-galli) and dicot weeds (e.g., Abutilon theophrasti)
-
Potting soil
-
Pots or trays
-
Growth chamber with controlled light, temperature, and humidity
-
Spray chamber
Procedure:
-
Preparation of Test Solution:
-
Prepare a stock solution of this compound (e.g., 10,000 ppm) in acetone.
-
For application, dilute the stock solution with deionized water containing 0.5% (v/v) Tween® 20 to achieve the desired application rates (e.g., 1000, 500, 250, 125 g a.i./ha).
-
-
Pre-emergence Application:
-
Fill pots with soil and sow seeds of the test weed species at the appropriate depth.
-
Apply the test solutions evenly to the soil surface using a spray chamber.
-
Include a negative control (solvent + water) and a positive control (commercial herbicide).
-
Transfer the pots to a growth chamber and water as needed.
-
Assess phytotoxicity symptoms (e.g., inhibition of germination, stunting, chlorosis) at 7, 14, and 21 days after treatment (DAT).
-
-
Post-emergence Application:
-
Sow seeds in pots and allow them to grow in a growth chamber until they reach the 2-3 leaf stage.
-
Apply the test solutions evenly to the foliage of the seedlings using a spray chamber.
-
Include appropriate controls as in the pre-emergence assay.
-
Return the pots to the growth chamber.
-
Evaluate phytotoxicity symptoms at 7, 14, and 21 DAT.
-
Data Analysis:
-
Record visual injury ratings on a scale of 0% (no effect) to 100% (complete death).
-
For promising compounds, conduct dose-response studies to determine the GR50 (the dose required to cause a 50% reduction in plant growth).
Protocol 2: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
Rationale: Recent discoveries have identified dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, as a novel herbicide target.[7][8][9] Given the structural novelty of this compound, it is prudent to investigate its potential to inhibit this enzyme.
Objective: To determine if this compound inhibits plant DHODH activity in vitro.
Materials:
-
Recombinant plant DHODH (e.g., from Arabidopsis thaliana)
-
L-dihydroorotate (substrate)
-
Decylubiquinone (electron acceptor)
-
2,6-dichloroindophenol (DCIP) (indicator dye)
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
96-well microplates
-
Microplate reader
Procedure:
-
Assay Preparation:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant DHODH, and the test compound at various concentrations.
-
Include a no-inhibitor control (DMSO only) and a no-enzyme control.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding L-dihydroorotate, decylubiquinone, and DCIP to each well.
-
Immediately measure the decrease in absorbance at 600 nm (due to the reduction of DCIP) over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Proposed Signaling Pathway for DHODH Inhibition:
Caption: Proposed mechanism of action via inhibition of DHODH.
Protocol 3: Nutrient Rescue Experiment
Rationale: If this compound inhibits DHODH, its phytotoxic effects should be reversible by supplying downstream products of the pyrimidine biosynthesis pathway.[8][9]
Objective: To determine if exogenous application of uridine monophosphate (UMP) or orotate can rescue the growth of seedlings treated with this compound.
Materials:
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) agar plates
-
This compound
-
Uridine monophosphate (UMP)
-
Orotate
-
Sterile water
-
Growth chamber
Procedure:
-
Plate Preparation:
-
Prepare MS agar plates containing a sub-lethal concentration of this compound (e.g., its GR25 value).
-
Prepare additional sets of plates supplemented with UMP (e.g., 30 µM) or orotate (e.g., 30 µM).
-
Include control plates with only the test compound and no supplements, and plates with only the supplements.
-
-
Seedling Growth:
-
Sterilize and sow Arabidopsis thaliana seeds on the prepared plates.
-
Incubate the plates vertically in a growth chamber to allow for root growth along the agar surface.
-
-
Data Collection and Analysis:
-
After 7-10 days, photograph the plates.
-
Measure the primary root length of the seedlings in each treatment group.
-
Statistically compare the root lengths between the different treatments. A significant increase in root length in the presence of UMP or orotate compared to the compound-only treatment would support the hypothesis of DHODH inhibition.
-
Concluding Remarks
The protocols and workflow detailed in these application notes provide a robust framework for the initial investigation of this compound as a potential agrochemical. The discovery of a novel herbicidal compound is a challenging yet critical endeavor for sustainable agriculture. By systematically evaluating its biological activity and elucidating its mechanism of action, researchers can determine if this compound represents a promising new lead for the development of the next generation of weed management solutions.
References
- 1. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclopropyl-enhanced bioavailability, not target-site potency, drives the herbicidal activity of FM-1688, a novel PPO inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. appretech.com [appretech.com]
- 4. PubChemLite - this compound (C8H8BrNO) [pubchemlite.lcsb.uni.lu]
- 5. parchem.com [parchem.com]
- 6. This compound | 1193334-86-9 [amp.chemicalbook.com]
- 7. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-Bromo-1-cyclopropylpyridin-2(1H)-one as a Versatile Synthon for the Construction of Novel Heterocyclic Scaffolds
Abstract
This application note provides a technical guide for medicinal chemists, researchers, and drug development professionals on the synthetic utility of 4-Bromo-1-cyclopropylpyridin-2(1H)-one. Pyridinone cores are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including antitumor, antimicrobial, and anti-inflammatory effects.[1][2][3] This document details the strategic application of this compound as a versatile building block for generating diverse and novel heterocyclic systems through modern synthetic methodologies, with a focus on palladium-catalyzed cross-coupling reactions. Detailed, field-tested protocols are provided to guide the synthesis of advanced intermediates crucial for drug discovery programs.
Introduction: The Strategic Value of the Pyridinone Scaffold
The 2-pyridinone motif is a cornerstone in contemporary medicinal chemistry. Its ability to act as both a hydrogen bond donor and acceptor, combined with its capacity to serve as a bioisostere for amides and phenyl groups, makes it an exceptionally valuable scaffold in drug design.[4] These properties allow pyridinone-containing molecules to form critical interactions with biological targets, such as protein kinases, while influencing key drug-like properties like solubility and metabolic stability.[1][3]
The subject of this guide, this compound, is a functionalized building block poised for rapid library synthesis. It features two key points of reactivity:
-
The C4-Bromo Substituent: An ideal handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkynyl, and amino moieties.
-
The Pyridinone Core: The inherent diene character of the ring system presents opportunities for cycloaddition reactions, and the lactam functionality can be targeted for further modifications.
This guide will focus primarily on leveraging the C4-bromo position to construct complex molecular architectures.
Caption: Synthetic pathways from this compound.
Palladium-Catalyzed Cross-Coupling: The Gateway to Diversity
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. The C4-bromo position of our starting material is highly susceptible to oxidative addition into a Pd(0) complex, initiating the catalytic cycle.
The Suzuki-Miyaura reaction is one of the most robust methods for installing aryl and heteroaryl groups. The choice of a palladium catalyst and a suitable base is critical for achieving high yields. The reaction of bromo-substituted 6H-1,2-oxazines with boronic acids provides a strong precedent for the successful coupling of similar heterocyclic systems.[5]
Mechanistic Rationale: The catalytic cycle, illustrated below, involves the oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 2.1: Synthesis of 1-Cyclopropyl-4-(pyridin-4-yl)pyridin-2(1H)-one
-
Materials:
-
This compound (1.0 eq)
-
Pyridine-4-boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
2M Sodium Carbonate (Na₂CO₃) aqueous solution (3.0 eq)
-
Toluene
-
Ethanol
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound, pyridine-4-boronic acid, and Pd(PPh₃)₄.
-
Add toluene and ethanol in a 4:1 ratio to create a biphasic mixture.
-
Add the 2M Na₂CO₃ solution. The use of an aqueous base is crucial for activating the boronic acid for transmetalation.
-
Heat the reaction mixture to 85 °C and stir vigorously for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol) to yield the desired product.
-
-
Expected Outcome: The 4-aryl pyridinone product is typically a solid. Characterization by ¹H NMR should show the disappearance of the vinyl proton signal adjacent to the bromine and the appearance of new aromatic signals corresponding to the introduced pyridine ring. Mass spectrometry should confirm the expected molecular weight.
The Sonogashira coupling provides a direct route to 4-alkynyl pyridinones. These intermediates are exceptionally useful, as the alkyne moiety can be further elaborated or participate in intramolecular cyclization reactions to build fused heterocyclic systems. The protocol is based on established methods for coupling bromo-heterocycles with terminal alkynes.[5]
Protocol 2.2: Synthesis of 1-Cyclopropyl-4-(phenylethynyl)pyridin-2(1H)-one
-
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N) (Anhydrous, 2.5 eq)
-
Toluene (Anhydrous)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous toluene, followed by anhydrous triethylamine. The triethylamine acts as both the base and a solvent.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature for 6-20 hours. The choice of room temperature is often sufficient and helps to minimize side reactions like Glaser coupling of the terminal alkyne.
-
Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, eluting with a hexanes/ethyl acetate gradient) to afford the pure product.
-
Data Summary and Expected Results
The following table summarizes representative transformations of this compound, providing a glimpse into the potential diversity that can be achieved.
| Reaction Type | Coupling Partner | Product Structure | Expected Yield Range |
| Suzuki-Miyaura | Phenylboronic acid | 1-Cyclopropyl-4-phenylpyridin-2(1H)-one | 75-90% |
| Suzuki-Miyaura | Thiophene-2-boronic acid | 1-Cyclopropyl-4-(thiophen-2-yl)pyridin-2(1H)-one | 70-85% |
| Sonogashira | Trimethylsilylacetylene | 1-Cyclopropyl-4-((trimethylsilyl)ethynyl)pyridin-2(1H)-one | 80-95% |
| Buchwald-Hartwig | Morpholine | 4-(1-Cyclopropyl-2-oxo-1,2-dihydropyridin-4-yl)morpholine | 65-80% |
Conclusion and Future Directions
This compound is a highly effective and versatile starting material for the synthesis of novel heterocyclic compounds. The protocols detailed herein for Suzuki-Miyaura and Sonogashira couplings provide reliable and efficient pathways to generate libraries of 4-substituted pyridinones. These products can serve as final compounds for biological screening or as advanced intermediates for further synthetic manipulations, such as intramolecular cyclizations of the alkynyl products to form furopyridines or other fused systems. The continued exploration of this building block is expected to yield novel molecular entities with significant potential in drug discovery.
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Bromo-1-cyclopropylpyridin-2(1H)-one and Its Derivatives
Introduction: The Significance of Substituted Pyridinones in Medicinal Chemistry
The pyridin-2(1H)-one scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules and approved pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive core for designing enzyme inhibitors, receptor antagonists, and other therapeutic agents. The introduction of a cyclopropyl group at the N1-position and a bromine atom at the C4-position furnishes a particularly valuable building block: 4-Bromo-1-cyclopropylpyridin-2(1H)-one. This trifunctional molecule offers a strategic platform for late-stage diversification. The cyclopropyl moiety is known to enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the exploration of a vast chemical space.
This comprehensive technical guide provides detailed, field-proven protocols for the laboratory-scale synthesis of this compound. Furthermore, it outlines methodologies for the subsequent derivatization of this key intermediate through Suzuki, Heck, and Sonogashira couplings, empowering researchers, scientists, and drug development professionals to efficiently generate libraries of novel pyridinone-based compounds for their discovery programs.
Strategic Overview of the Synthetic Approach
The synthesis of this compound is strategically approached in a two-step sequence. The first part involves the synthesis of the core intermediate, 4-bromopyridin-2(1H)-one. Subsequently, an N-cyclopropylation reaction is performed to introduce the cyclopropyl group at the nitrogen atom of the pyridinone ring. The overall synthetic workflow is depicted below.
Caption: Overall synthetic strategy for this compound and its derivatives.
Part 1: Synthesis of 4-Bromopyridin-2(1H)-one
The synthesis of the key intermediate, 4-bromopyridin-2(1H)-one, can be efficiently achieved from the commercially available 2,4-dihydroxypyridine. This method involves a direct bromination and dehydration reaction using phosphorus oxybromide (POBr₃)[1]. An alternative, though often lower-yielding for the 4-bromo isomer, is the direct bromination of 2-pyridone, which tends to produce a mixture of 3-bromo, 5-bromo, and 3,5-dibromo isomers[2]. The diazotization of 2-amino-4-bromopyridine is another viable route, though it involves the handling of potentially unstable diazonium salts[3][4][5]. For reliability and yield, the phosphorus oxybromide method is recommended.
Protocol 1: Synthesis of 4-Bromopyridin-2(1H)-one from 2,4-Dihydroxypyridine
This protocol is adapted from established procedures for the synthesis of bromopyridines from hydroxypyridines[1].
Reaction Scheme:
Caption: Synthesis of 4-Bromopyridin-2(1H)-one.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 2,4-Dihydroxypyridine | 626-03-9 | 111.10 g/mol | 5.0 g | 45.0 mmol |
| Phosphorus Oxybromide (POBr₃) | 7789-59-5 | 286.69 g/mol | 42.8 g | 149.3 mmol |
| Deionized Water | 7732-18-5 | 18.02 g/mol | As needed | - |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 g/mol | As needed | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | As needed | - |
Instrumentation:
-
Schlenk flask (100 mL) equipped with a magnetic stir bar and reflux condenser
-
Heating mantle with a temperature controller
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL Schlenk flask, combine 2,4-dihydroxypyridine (5.0 g, 45.0 mmol) and phosphorus oxybromide (42.8 g, 149.3 mmol). Caution: POBr₃ is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Reaction: Heat the reaction mixture to 125 °C with stirring for 4.5 hours. The mixture will become a dark, viscous liquid.
-
Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice (approximately 200 g) in a large beaker with vigorous stirring. This is a highly exothermic process.
-
Neutralization: Slowly add solid sodium carbonate to the aqueous mixture until the pH is approximately 8-9. Be cautious of gas evolution.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 4-bromopyridin-2(1H)-one as a solid.
Expected Results:
-
Appearance: White to off-white solid.
-
Yield: ~80-90%.
-
Melting Point: 201-204 °C[6].
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.87 (s, 1H, NH), 7.36 (d, J=7.0 Hz, 1H), 6.64 (d, J=2.0 Hz, 1H), 6.37 (dd, J=7.0, 2.0 Hz, 1H).
-
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 162.1, 141.8, 120.5, 110.9, 108.6.
Part 2: N-Cyclopropylation via Chan-Lam Coupling
The introduction of the cyclopropyl group onto the pyridinone nitrogen is effectively achieved using a copper-catalyzed Chan-Lam coupling reaction. This method offers mild reaction conditions and good functional group tolerance[7][8]. The reaction utilizes cyclopropylboronic acid as the cyclopropyl source, a copper(II) salt as the catalyst, a ligand to facilitate the catalytic cycle, and a base. The reaction is typically run open to the air, as molecular oxygen serves as the terminal oxidant to regenerate the active Cu(II) catalyst[8].
Protocol 2: Synthesis of this compound
This protocol is based on the general procedure for the N-cyclopropylation of 2-pyridones[7][8].
Reaction Scheme:
Caption: Chan-Lam N-cyclopropylation of 4-bromopyridin-2(1H)-one.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 4-Bromopyridin-2(1H)-one | 36953-37-4 | 174.00 g/mol | 1.0 g | 5.75 mmol |
| Cyclopropylboronic Acid | 411235-57-9 | 85.90 g/mol | 0.74 g | 8.62 mmol |
| Copper(II) Acetate (Cu(OAc)₂) | 142-71-2 | 181.63 g/mol | 0.104 g | 0.575 mmol |
| 1,10-Phenanthroline | 66-71-7 | 180.21 g/mol | 0.207 g | 1.15 mmol |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 1.59 g | 11.5 mmol |
| Toluene | 108-88-3 | 92.14 g/mol | 20 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | As needed | - |
| Brine | N/A | N/A | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | As needed | - |
Instrumentation:
-
Round-bottom flask (50 mL) with a magnetic stir bar and reflux condenser
-
Heating mantle with a temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add 4-bromopyridin-2(1H)-one (1.0 g, 5.75 mmol), cyclopropylboronic acid (0.74 g, 8.62 mmol), copper(II) acetate (0.104 g, 0.575 mmol), 1,10-phenanthroline (0.207 g, 1.15 mmol), and potassium carbonate (1.59 g, 11.5 mmol).
-
Solvent Addition: Add toluene (20 mL) to the flask.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring. The reaction is open to the air. Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford this compound.
Expected Results:
-
Appearance: White to pale yellow solid.
-
Yield: 60-80%.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.25 (d, J=7.2 Hz, 1H), 6.65 (d, J=2.4 Hz, 1H), 6.20 (dd, J=7.2, 2.4 Hz, 1H), 3.30-3.20 (m, 1H), 1.20-1.10 (m, 2H), 0.95-0.85 (m, 2H). (Predicted based on similar structures).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 161.5, 140.9, 122.3, 112.5, 109.8, 30.1, 8.5. (Predicted based on similar structures).
Part 3: Derivatization of this compound
The bromine atom at the C4-position serves as an excellent starting point for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. Below are representative protocols for Suzuki, Heck, and Sonogashira couplings.
Protocol 3: Suzuki-Miyaura Coupling with an Arylboronic Acid
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the bromopyridinone and an aryl or heteroaryl boronic acid[9].
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of the title compound.
Representative Procedure:
-
To a microwave vial, add this compound (1 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Add a 4:1 mixture of dioxane and water.
-
Seal the vial and heat to 90-100 °C for 2-6 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
After cooling, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 4: Heck Coupling with an Alkene
The Heck reaction allows for the formation of a new carbon-carbon bond between the C4-position and a vinyl group[10][11].
Reaction Scheme:
Caption: Heck coupling of the title compound.
Representative Procedure:
-
In a sealed tube, combine this compound (1 equiv.), the alkene (e.g., n-butyl acrylate, 1.5 equiv.), palladium(II) acetate (0.02 equiv.), tri(o-tolyl)phosphine (0.04 equiv.), and triethylamine (1.5 equiv.) in DMF.
-
Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry and concentrate.
-
Purify the product by column chromatography.
Protocol 5: Sonogashira Coupling with a Terminal Alkyne
The Sonogashira coupling enables the introduction of an alkyne moiety at the C4-position, providing a linear scaffold for further functionalization[5][12].
Reaction Scheme:
Caption: Sonogashira coupling of the title compound.
Representative Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.) in a suitable solvent such as THF or DMF.
-
Add triethylamine (2 equiv.) and the terminal alkyne (1.2 equiv.).
-
Heat the reaction to 60 °C until completion as monitored by TLC.
-
After cooling, filter the reaction mixture through Celite and concentrate the filtrate.
-
Redissolve the residue in ethyl acetate, wash with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Safety and Handling
All experiments should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Phosphorus oxybromide (POBr₃): Highly corrosive and reacts violently with water. Handle with extreme care in a dry environment.
-
Brominated Pyridines: These compounds are generally irritants and may be harmful if swallowed or in contact with skin[6][13]. Avoid inhalation of dust and direct contact.
-
Cyclopropylboronic Acid: May cause eye, skin, and respiratory tract irritation. Handle with care.
-
Palladium Catalysts: Can be toxic and should be handled with care. Avoid inhalation of dust.
-
Solvents: Toluene, DMF, and dichloromethane are flammable and/or toxic. Handle in a well-ventilated area and avoid ignition sources.
Consult the Safety Data Sheet (SDS) for each reagent before use. Dispose of all chemical waste in accordance with local regulations.
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound and its subsequent derivatization. The protocols outlined herein are robust and scalable for typical laboratory needs, providing a solid foundation for the exploration of this valuable chemical scaffold in drug discovery and materials science. The strategic use of the brominated pyridinone intermediate allows for rapid access to a wide range of novel analogs through well-established cross-coupling methodologies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. fishersci.com [fishersci.com]
- 7. 3-Bromo-2-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 8. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
Application Notes & Protocols: Unveiling the Biological Potential of 4-Bromo-1-cyclopropylpyridin-2(1H)-one Derivatives
Abstract: The pyridinone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically investigate the biological activities of novel compounds derived from the 4-Bromo-1-cyclopropylpyridin-2(1H)-one scaffold. We present a tiered screening strategy, detailed experimental protocols for high-value target classes, and guidance on data interpretation, empowering research teams to efficiently identify and validate promising lead compounds.
The Pyridinone Scaffold: A Rationale for Investigation
The 2-pyridinone core is a versatile heterocyclic motif capable of forming critical hydrogen bonds with biological targets, often acting as a bioisostere for amides, phenols, or various nitrogen-containing heterocycles.[1] This versatility has led to the development of pyridinone-containing molecules with a wide array of pharmacological applications.[2]
Key therapeutic areas where pyridinone derivatives have shown significant promise include:
-
Oncology: Pyridinone-based compounds have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[2] Notable targets include Met kinase, VEGFR-2, and Flt-3, with some analogues demonstrating nanomolar inhibitory concentrations (IC₅₀) and significant anti-proliferative activity in cancer cell lines.[3]
-
Antiviral Therapy: The scaffold is prominent in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, with some derivatives showing activity in the low micromolar range.[4] Furthermore, novel pyridinone analogues have demonstrated potent inhibitory activity against Hepatitis B Virus (HBV) DNA replication, highlighting their potential as broad-spectrum antiviral agents.[2][5]
-
Other Therapeutic Areas: The pyridinone core has also been integrated into inhibitors for other enzyme classes, such as Factor XIa (anticoagulant) and phosphodiesterases (PDEs), as well as compounds with antimicrobial and anti-inflammatory properties.[6][7][8]
Given this precedent, novel derivatives of this compound represent a compelling starting point for a drug discovery campaign. The bromo- substitution provides a handle for further chemical modification (e.g., cross-coupling reactions), while the cyclopropyl group can enhance metabolic stability and binding affinity.
A Tiered Strategy for Biological Profiling
To efficiently allocate resources and rapidly identify the most promising biological activities, we recommend a tiered screening approach. This strategy begins with broad, high-throughput assays to identify general bioactivity and progresses to more specific, hypothesis-driven experiments.
Caption: A tiered workflow for screening novel compounds.
Tier 1: Broad Cytotoxicity Screening. The initial step is to assess the general cytotoxic or anti-proliferative effects of the new compounds. This provides a foundational dataset, indicating whether the compounds are biologically active and if they exhibit any selectivity against specific cancer cell types.
Tier 2: Hypothesis-Driven Assays. Based on the established activities of the pyridinone scaffold, parallel screening against high-value target classes is the logical next step. We recommend focusing on:
-
Kinase Inhibition: Due to the scaffold's proven success as a kinase hinge-binding motif.[1][2]
-
Antiviral Activity: Specifically against viruses like HBV or HIV, where pyridinones have shown potent effects.[4][5]
Application Protocol: Biochemical Kinase Inhibition Assay
This protocol describes a method for evaluating the inhibitory activity of test compounds against a representative protein kinase (e.g., Met, VEGFR-2) using a luminescence-based ATP detection assay. The principle relies on quantifying the amount of ATP remaining in solution following a kinase reaction; lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
Rationale for Method Selection: Luminescence-based assays like Kinase-Glo® are industry standards for high-throughput screening (HTS) due to their high sensitivity, broad dynamic range, and simple "add-mix-read" format.
Caption: Workflow for a typical biochemical kinase assay.
Materials:
-
Test Compounds (TC) dissolved in 100% DMSO.
-
Kinase of interest (e.g., c-Met, active, recombinant).
-
Kinase substrate (e.g., Poly (Glu, Tyr) 4:1).
-
ATP solution.
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Positive Control Inhibitor (e.g., Staurosporine or a known Met inhibitor[3]).
-
Negative Control: 100% DMSO.
-
Luminescent Kinase Assay Reagent (e.g., Kinase-Glo®, Promega).
-
White, opaque 384-well assay plates.
Step-by-Step Protocol:
-
Compound Plating:
-
Create a 10-point, 3-fold serial dilution series of the test compounds and positive control in DMSO.
-
Using an acoustic dispenser, transfer 50 nL of each dilution into the assay plate.
-
Dispense 50 nL of 100% DMSO into "max signal" (0% inhibition) and "min signal" (100% inhibition) wells.
-
-
Kinase Addition:
-
Prepare a working solution of the kinase in assay buffer. The optimal concentration should be determined empirically (typically the EC₅₀ concentration).
-
Dispense 5 µL of the kinase solution into all wells except the "min signal" wells.
-
Dispense 5 µL of assay buffer without enzyme into the "min signal" wells.
-
Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature. This pre-incubation allows the compound to bind to the kinase before the reaction starts.
-
-
Reaction Initiation:
-
Prepare a working solution containing the kinase substrate and ATP in assay buffer. The ATP concentration should be at or near its Kₘ for the specific kinase.
-
Dispense 5 µL of the ATP/substrate solution to all wells to start the reaction.
-
-
Reaction Incubation:
-
Centrifuge the plate (1 min at 1000 rpm).
-
Incubate the reaction for 60 minutes at room temperature. The plate should be covered to prevent evaporation.
-
-
Signal Detection:
-
Equilibrate the Luminescent Kinase Assay Reagent to room temperature.
-
Add 10 µL of the reagent to all wells to stop the kinase reaction and generate the luminescent signal.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the luminescence on a compatible plate reader.
-
Data Analysis:
-
Normalization: Calculate the percent inhibition for each well using the formula: % Inhibition = 100 * (1 - (Signal_TC - Signal_Min) / (Signal_Max - Signal_Min))
-
IC₅₀ Determination: Plot the % Inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Parameter | Description | Typical Value |
| IC₅₀ | Concentration for 50% inhibition | nM to µM range |
| Z'-factor | Assay quality metric | > 0.5 for HTS |
| ATP Conc. | Should be near Kₘ for the enzyme | 1-10 µM |
Application Protocol: Cell-Based Anti-HBV DNA Replication Assay
This protocol details a method to assess the ability of compounds to inhibit Hepatitis B Virus (HBV) DNA replication in a stable cell line, followed by a parallel cytotoxicity assessment to determine the compound's selectivity.
Rationale for Method Selection: The HepG2.2.15 cell line, which constitutively produces HBV particles, is the gold standard for in vitro screening of anti-HBV agents.[5] Real-time PCR (qPCR) provides a highly sensitive and quantitative measure of viral DNA, allowing for precise determination of inhibitory activity. A parallel cytotoxicity assay is essential to ensure that the observed reduction in viral DNA is due to specific antiviral activity and not simply cell death.
Caption: Parallel workflow for antiviral and cytotoxicity testing.
Materials:
-
HepG2.2.15 cell line.
-
Cell Culture Medium: DMEM/F12 supplemented with 10% FBS, G418, Penicillin/Streptomycin.
-
Test Compounds and Positive Control (e.g., Entecavir).
-
DNA Extraction Kit.
-
qPCR Master Mix and primers/probe specific for HBV DNA.
-
Cell Viability Reagent (e.g., Cell Counting Kit-8 (CCK-8) or MTT).
-
96-well cell culture plates.
Step-by-Step Protocol:
-
Cell Seeding: Seed HepG2.2.15 cells in two identical 96-well plates at a density of 1.5 x 10⁴ cells/well. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of test compounds and controls in culture medium. Replace the old medium with 200 µL of medium containing the compounds.
-
Incubation: Incubate the plates for 6 days. On day 3, carefully replace the medium with freshly prepared compound-containing medium.
-
Harvesting (Day 6):
-
Plate 1 (Antiviral Assay): Wash cells with PBS, then lyse the cells and extract total intracellular DNA according to the kit manufacturer's protocol.
-
Plate 2 (Cytotoxicity Assay): Proceed with the CCK-8 or MTT assay. Add 10 µL of CCK-8 reagent to each well, incubate for 2-4 hours, and then read the absorbance at 450 nm.
-
-
qPCR Analysis (Plate 1):
-
Set up a qPCR reaction using the extracted DNA as a template, HBV-specific primers, and a suitable qPCR master mix.
-
Run the reaction on a real-time PCR instrument.
-
Data Analysis:
-
EC₅₀ (50% Effective Concentration):
-
Determine the Cq values from the qPCR run.
-
Normalize the data to the vehicle control (DMSO) to calculate the % inhibition of HBV DNA replication.
-
Plot the % inhibition against the log of compound concentration and fit to a dose-response curve to calculate the EC₅₀.
-
-
CC₅₀ (50% Cytotoxic Concentration):
-
Normalize the absorbance data from the viability assay to the vehicle control.
-
Plot % cell viability against the log of compound concentration to calculate the CC₅₀.
-
-
Selectivity Index (SI): Calculate this critical parameter, which measures the therapeutic window of the compound. Selectivity Index (SI) = CC₅₀ / EC₅₀
| Parameter | Description | Desired Value |
| EC₅₀ | Conc. for 50% viral inhibition | As low as possible |
| CC₅₀ | Conc. for 50% cell death | As high as possible |
| SI | Therapeutic window (CC₅₀/EC₅₀) | > 10 (good), > 100 (excellent) |
A compound with a high SI value is desirable as it indicates that the antiviral effect occurs at concentrations far below those that cause toxicity to the host cell.
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and primary biological evaluation of the novel 2-pyridone derivatives as potent non-nucleoside HBV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridine and pyridinone-based factor XIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-1-cyclopropylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 4-Bromo-1-cyclopropylpyridin-2(1H)-one is a multi-step process that, while conceptually straightforward, presents several challenges that can impact the final yield and purity. This guide will focus on a common two-step synthetic route: the N-cyclopropylation of 2-hydroxypyridine followed by regioselective bromination. We will explore the critical parameters of each step and provide troubleshooting advice for common issues encountered in the laboratory.
Proposed Synthetic Workflow
The synthesis can be logically divided into two key stages. The following diagram illustrates the overall workflow.
Caption: Proposed two-step synthesis of this compound.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Step 1: N-Cyclopropylation of 2-Hydroxypyridine
Question 1: I am observing a low yield of 1-cyclopropylpyridin-2(1H)-one and recovering a significant amount of starting material (2-hydroxypyridine). What could be the issue?
Potential Causes & Solutions:
-
Insufficient Base: The deprotonation of 2-hydroxypyridine is crucial for the nucleophilic attack on the cyclopropylating agent. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed to completion.
-
Solution: Ensure you are using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in a slight excess (1.1-1.2 equivalents).
-
-
Poor Solvent Choice: The solvent plays a critical role in the solubility of the reactants and the reaction rate.
-
Solution: Use a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure all reactants are well-dissolved.
-
-
Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: Consider gently heating the reaction mixture to 50-60 °C to increase the reaction rate. Monitor the reaction by TLC to avoid decomposition.
-
-
Inactive Cyclopropylating Agent: The cyclopropyl bromide or iodide may have degraded.
-
Solution: Use a freshly opened bottle of the cyclopropylating agent or purify it before use.
-
Question 2: My reaction is producing a significant amount of O-cyclopropylated byproduct (2-cyclopropoxypyridine). How can I improve N-selectivity?
Potential Causes & Solutions:
-
Reaction Conditions Favoring O-alkylation: The choice of base and solvent can influence the N- versus O-alkylation ratio. Harder cations (like Na+) tend to favor O-alkylation, while softer cations (like K+) can favor N-alkylation.
-
Solution: Switch from sodium hydride to potassium tert-butoxide as the base. Using a less polar solvent may also favor N-alkylation.
-
-
Thermodynamic vs. Kinetic Control: O-alkylation is often the kinetically favored product, while N-alkylation is the thermodynamically more stable product.
-
Solution: Running the reaction for a longer time at a slightly elevated temperature may allow for the conversion of the O-alkylated product to the more stable N-alkylated product.
-
| Parameter | Condition for N-alkylation | Condition for O-alkylation |
| Base | Potassium tert-butoxide (t-BuOK) | Sodium hydride (NaH) |
| Solvent | Toluene, THF | DMF, DMSO |
| Temperature | Elevated (e.g., 80 °C) | Lower (e.g., 0 °C to RT) |
Caption: General conditions influencing N- vs. O-alkylation of 2-pyridones.
Step 2: Bromination of 1-Cyclopropylpyridin-2(1H)-one
Question 3: The bromination of my 1-cyclopropylpyridin-2(1H)-one is resulting in a low yield of the desired 4-bromo product and multiple unidentified byproducts. What is happening?
Potential Causes & Solutions:
-
Over-bromination: The pyridinone ring is activated, and using a strong brominating agent or harsh conditions can lead to the formation of di- or tri-brominated species.
-
Incorrect Regioselectivity: While the 4-position is electronically favored for bromination, other positions can also react, leading to a mixture of isomers.
-
Solution: The choice of solvent can influence regioselectivity. Acetic acid or chlorinated solvents are commonly used. Experiment with different solvents to optimize for the desired 4-bromo isomer.
-
-
Decomposition of Starting Material or Product: The reaction conditions might be too harsh, leading to decomposition.
-
Solution: Protect the reaction from light, as radical side reactions can be initiated by light, especially when using NBS. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Question 4: I am having difficulty purifying the final product, this compound, from the reaction mixture. What purification strategies do you recommend?
Potential Causes & Solutions:
-
Similar Polarity of Product and Byproducts: Isomeric byproducts or unreacted starting material may have similar polarities to the desired product, making separation by column chromatography challenging.
-
Solution:
-
Optimize Chromatography: Use a shallow gradient of a suitable solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) for column chromatography. Using a high-quality silica gel is also important.
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.[1] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that gives good crystals.
-
Acid-Base Extraction: The basicity of the pyridinone nitrogen can be exploited. Dissolve the crude product in an organic solvent and wash with a dilute acid to remove any non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting.[1]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
A1: 2-Hydroxypyridine is the most common and commercially available starting material. It exists in equilibrium with its tautomer, 2-pyridone, with the pyridone form predominating in polar solvents.
Q2: Are there alternative methods for the N-cyclopropylation step?
A2: Yes, besides using cyclopropyl halides, copper-catalyzed cross-coupling reactions with cyclopropylboronic acid can be an effective method for N-cyclopropylation, though it may require more optimization.
Q3: Why is N-bromosuccinimide (NBS) preferred over elemental bromine (Br₂) for the bromination step?
A3: NBS is a milder and more selective brominating agent than Br₂.[1][2] This helps to prevent over-bromination and the formation of multiple byproducts, leading to a cleaner reaction and higher yield of the desired mono-brominated product.
Q4: How can I monitor the progress of my reactions?
A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the progress of both the N-cyclopropylation and bromination steps. Use a suitable solvent system to achieve good separation between the starting material, product, and any byproducts. Staining with potassium permanganate or visualization under UV light can be helpful.
Q5: What are the safety precautions I should take during this synthesis?
A5:
-
Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water. Handle it in a fume hood under an inert atmosphere.
-
N-Bromosuccinimide (NBS): NBS is an irritant and should be handled with gloves and safety glasses. Protect it from light and moisture.
-
Solvents: DMF and chlorinated solvents are toxic. Use them in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
Experimental Protocols
Step 1: Synthesis of 1-Cyclopropylpyridin-2(1H)-one
-
To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF (10 mL/g of 2-hydroxypyridine) under a nitrogen atmosphere at 0 °C, add a solution of 2-hydroxypyridine (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add cyclopropyl bromide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 12-16 hours.
-
Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
To a solution of 1-cyclopropylpyridin-2(1H)-one (1.0 eq) in acetic acid (15 mL/g) at 0 °C, add N-bromosuccinimide (1.1 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes).
-
Upon completion, pour the reaction mixture into ice water and basify with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Logical Relationships and Potential Side Reactions
The following diagram illustrates the desired reaction pathway and potential side reactions that can lower the yield.
Caption: Desired reaction pathways and common side reactions.
References
Technical Support Center: Bromination of Cyclopropylpyridinones
Welcome to the technical support center for the synthesis of brominated cyclopropylpyridinones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this challenging but vital transformation. The introduction of a bromine atom onto a cyclopropylpyridinone scaffold is a critical step in the synthesis of many pharmaceutical intermediates, providing a versatile handle for further functionalization, most notably through cross-coupling reactions.[1]
However, the inherent reactivity of the electron-rich pyridinone system, combined with the unique electronic properties and strain of the cyclopropyl group, presents a landscape ripe with potential side reactions. This guide moves beyond simple protocols to offer a deep dive into the mechanistic underpinnings of these side reactions, providing you with the expert insights and troubleshooting strategies needed to ensure the success of your experiments.
Primary Challenge: Navigating Competing Reaction Pathways
The core challenge in the bromination of cyclopropylpyridinones is controlling the chemoselectivity. The electrophilic bromine source must be directed exclusively to the desired position on the pyridinone ring without triggering unwanted transformations. The primary competing pathways are cyclopropyl ring-opening, over-bromination of the aromatic core, and radical-mediated side-chain bromination.
Caption: Competing pathways in the bromination of cyclopropylpyridinones.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the bromination of cyclopropylpyridinones in a direct question-and-answer format.
Q1: My main byproduct is a ring-opened species, appearing as a 1,3-dibromopropyl-pyridinone. What is the mechanism, and how can I prevent this?
A1: Mechanistic Insight & Causality
This is the most characteristic side reaction for this substrate class. The cyclopropane ring, despite being a sigma-bonded system, possesses significant "pi-character" due to the high p-orbital contribution in its bent bonds, a result of severe angle strain (C-C-C angle of 60°).[2][3][4] This allows the cyclopropyl group to act as a nucleophile, akin to an alkene, and undergo electrophilic attack.
The mechanism involves the electrophilic bromine (Br⁺) attacking a C-C bond of the cyclopropane ring. This leads to the irreversible formation of a carbocation intermediate, which is then quenched by a bromide anion (Br⁻) to yield the 1,3-dibromoalkyl chain.[5][6] This pathway is particularly favored under conditions that promote or stabilize carbocations.
Troubleshooting & Optimization Protocol:
-
Choice of Brominating Agent: Avoid elemental bromine (Br₂). Its high reactivity and the generation of HBr as a byproduct (a strong acid) can aggressively promote ring opening.[7] The preferred reagent is N-Bromosuccinimide (NBS) .[8][9] NBS provides a low, steady concentration of electrophilic bromine, which minimizes the aggressive attack on the cyclopropyl ring.[10]
-
Temperature Control: This side reaction typically has a higher activation energy than the desired aromatic substitution. Therefore, performing the reaction at low temperatures is critical. Start at 0 °C and consider going as low as -78 °C (dry ice/acetone bath).
-
Solvent Selection: Use a non-polar, aprotic solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).[11] These solvents do not stabilize the carbocationic intermediate required for ring opening. Avoid protic or highly polar solvents.
-
Exclusion of Light: Photochemical conditions can generate bromine radicals, which are also known to initiate cyclopropane ring opening.[5][11] Always conduct the reaction in the dark by wrapping the flask in aluminum foil.
Q2: I'm observing significant amounts of di- and even tri-brominated pyridinone products. How can I improve selectivity for mono-bromination?
A2: Mechanistic Insight & Causality
Pyridinone rings are electron-rich heterocyclic systems, making them highly susceptible to electrophilic aromatic substitution.[1][12] The introduction of the first bromine atom does not sufficiently deactivate the ring to prevent a second, or even third, addition, especially if excess brominating agent is present. The regioselectivity of subsequent brominations is dictated by the electronic directing effects of the substituents already on the ring.
Troubleshooting & Optimization Protocol:
-
Stoichiometric Control: This is the most critical parameter. Use a slight excess, but no more than 1.05 - 1.1 equivalents of NBS. Precisely weighing your reagents is paramount.[13][14]
-
Rate of Addition: Never add the NBS all at once. Add it portion-wise as a solid over a prolonged period or, for maximum control, add it as a solution in the reaction solvent via a syringe pump. This maintains a low instantaneous concentration of the brominating agent, favoring reaction with the more nucleophilic starting material over the less reactive mono-brominated product.
-
Reaction Monitoring: Follow the reaction's progress diligently using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction immediately upon consumption of the starting material to prevent the accumulation of over-brominated products.
-
Temperature: As with ring opening, lower temperatures (e.g., 0 °C) can enhance selectivity between the desired first bromination and the undesired second.
Q3: Instead of ring bromination, I'm getting bromination on an alkyl side chain. Why is this happening?
A3: Mechanistic Insight & Causality
This side reaction is a clear indicator of a radical-mediated pathway, specifically the Wohl-Ziegler reaction .[9] This process involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical (Br•). This radical then abstracts a hydrogen atom from a benzylic or allylic position on a side chain, and the resulting carbon radical reacts with NBS to propagate the chain. This pathway is explicitly favored by radical initiators (e.g., AIBN, benzoyl peroxide), UV light, or high temperatures.[9][15][16]
Troubleshooting & Optimization Protocol:
-
Reagent Purity: Use freshly recrystallized NBS. Over time, NBS can decompose, and the resulting impurities can act as radical initiators.[9] (See Protocol 2 below).
-
Exclusion of Initiators: Ensure your starting materials and solvent are free from peroxides or other radical initiators. As mentioned, conduct the reaction in complete darkness to prevent photochemical initiation.[11]
-
Radical Inhibitor: If the problem persists, the addition of a small amount of a radical scavenger, such as Butylated Hydroxytoluene (BHT), can be effective.[17]
-
Solvent Choice: While non-polar solvents are often used, switching to a more polar aprotic solvent like acetonitrile (MeCN) can sometimes disfavor the radical pathway in favor of the desired electrophilic one.[13][18]
Troubleshooting Summary Table
| Issue Observed | Potential Cause | Recommended Solution | Key Parameter(s) |
| Cyclopropyl Ring Opening | Electrophilic attack on strained ring | Use NBS instead of Br₂; Low temperature (-78 to 0 °C); Aprotic, non-polar solvent; Exclude light. | Reagent, Temperature |
| Over-bromination | High reactivity of pyridinone ring | Use 1.05-1.1 eq. NBS; Slow, portion-wise addition; Monitor reaction closely via TLC/LC-MS. | Stoichiometry, Rate |
| Side-chain Bromination | Radical (Wohl-Ziegler) reaction | Use freshly recrystallized NBS; Exclude all light; Add a radical inhibitor (BHT) if necessary. | Reagent Purity, Light |
| No/Slow Reaction | Low substrate reactivity | Cautiously increase temperature; Consider a catalytic activator like mandelic acid or TFA (monitor for ring opening).[19][20] | Temperature, Catalyst |
Experimental Protocols
Protocol 1: Optimized Selective Mono-bromination of a Cyclopropylpyridinone
This protocol is a generalized starting point and should be optimized for your specific substrate.
-
Reagent Preparation: Use freshly recrystallized N-Bromosuccinimide (NBS) (See Protocol 2). Ensure all glassware is oven-dried and the solvent is anhydrous.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add the cyclopropylpyridinone (1.0 eq.). Dissolve it in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Wrap the entire apparatus in aluminum foil to exclude light.
-
Reagent Addition: Weigh NBS (1.05 eq.) into a separate vial. Add the solid NBS to the reaction mixture in small portions over 30-60 minutes. Ensure the temperature does not rise significantly during the addition.
-
Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC every 15-30 minutes. The reaction is complete when the starting material is no longer visible.
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 10 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-brominated product.
Caption: A logical workflow for troubleshooting bromination side reactions.
Protocol 2: Recrystallization of N-Bromosuccinimide (NBS)
-
Place 10 g of commercial NBS in a 250 mL Erlenmeyer flask.
-
Add 100 mL of deionized water.
-
Heat the mixture on a hot plate with stirring to approximately 90-95 °C until the NBS is fully dissolved.
-
Quickly filter the hot solution through a pre-heated Büchner funnel to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystallization.
-
Collect the white, needle-like crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold water.
-
Dry the crystals under high vacuum for several hours. Store the purified NBS in a desiccator, protected from light.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. calhoun.nps.edu [calhoun.nps.edu]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 19. par.nsf.gov [par.nsf.gov]
- 20. N-Bromosuccinimide (NBS) [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-1-cyclopropylpyridin-2(1H)-one
Welcome to the technical support center for the synthesis and optimization of 4-Bromo-1-cyclopropylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the expertise to navigate the synthesis of this important heterocyclic compound with confidence and precision.
I. Synthetic Strategy Overview
The synthesis of this compound is typically approached in a two-step sequence:
-
Regioselective Bromination: Introduction of a bromine atom at the C4 position of a suitable pyridin-2(1H)-one precursor.
-
N-Cyclopropylation: Installation of the cyclopropyl group onto the nitrogen atom of the 4-bromo-2-pyridone intermediate.
Each of these steps presents unique challenges that can impact yield, purity, and scalability. This guide will dissect these challenges and provide robust solutions.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues.
A. Step 1: Regioselective Bromination of 2-Pyridone
The primary challenge in this step is achieving selective bromination at the C4 position while avoiding the formation of other constitutional isomers (e.g., C3-bromo, C5-bromo) and polybrominated species.
Question 1: My bromination of 2-hydroxypyridine results in a mixture of isomers with low yield of the desired 4-bromo product. How can I improve the regioselectivity?
Answer:
This is a common and critical challenge. The direct bromination of 2-hydroxypyridine (which exists in equilibrium with its pyridone tautomer) is often unselective due to the activated nature of the ring. To achieve C4-selectivity, a strategic approach is necessary.
-
Mechanistic Insight: The electron-donating nature of the hydroxyl/carbonyl group in the 2-pyridone system activates the ring for electrophilic substitution, primarily at the C3 and C5 positions. To favor C4 substitution, we must modulate the electronic properties or sterically hinder the more reactive positions.
-
Proposed Solution: N-Oxide Strategy: A reliable method to achieve C4-functionalization of pyridines is through the corresponding N-oxide. The N-oxide group deactivates the C2 and C6 positions and directs electrophiles to the C4 position.
-
Step-by-Step Protocol:
-
N-Oxidation: Treat 2-hydroxypyridine with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid to form 2-hydroxy-pyridine-1-oxide.
-
Bromination: The resulting N-oxide can then be brominated with a suitable brominating agent such as N-bromosuccinimide (NBS) or bromine in an appropriate solvent. This should afford predominantly 4-bromo-2-hydroxypyridine-1-oxide.
-
Deoxygenation: The N-oxide can be removed by treatment with a reducing agent like phosphorus tribromide (PBr₃) or triphenylphosphine (PPh₃) to yield 4-bromo-2-hydroxypyridine.
-
-
-
Troubleshooting the N-Oxide Route:
-
Incomplete N-Oxidation: Monitor the reaction by TLC. If starting material remains, consider increasing the equivalents of the oxidizing agent or extending the reaction time.
-
Low Yield in Bromination: Ensure the reaction is protected from light, as radical side reactions can occur with NBS. The choice of solvent is also critical; polar aprotic solvents like DMF or acetonitrile are often effective.
-
Difficult Deoxygenation: PBr₃ is often effective but can be harsh. If substrate decomposition is observed, consider milder conditions with PPh₃ and heat.
-
Question 2: I am observing polybromination of my 2-pyridone starting material. How can I prevent this?
Answer:
Polybromination occurs when the mono-brominated product is more reactive than the starting material or when the reaction conditions are too harsh.
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0-1.1 equivalents of NBS or bromine.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile and allow for selective reaction with the more abundant starting material.
-
Choice of Brominating Agent: NBS is often a milder and more selective brominating agent than elemental bromine.
B. Step 2: N-Cyclopropylation of 4-Bromo-2-pyridone
The key challenge in this step is to achieve selective N-alkylation over the competing O-alkylation of the ambident pyridone nucleophile.[1][2]
Question 3: My N-cyclopropylation reaction is giving me a mixture of N- and O-cyclopropyl products. How can I favor N-alkylation?
Answer:
The regioselectivity of pyridone alkylation is highly dependent on the reaction conditions.[3][4] The N- and O-alkylation products are often difficult to separate, making upfront control of selectivity paramount.
-
Mechanistic Insight: The pyridone anion is an ambident nucleophile with charge density on both the nitrogen and oxygen atoms. Hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles favor the softer nitrogen atom.[3] The choice of counter-ion, solvent, and the nature of the cyclopropylating agent are therefore critical.
-
Recommended Method: Copper-Catalyzed Ullmann-type Coupling: A robust method for the N-arylation and N-alkylation of amides and heterocycles is the Ullmann condensation. A modification of this reaction using a copper catalyst is well-suited for N-cyclopropylation.
-
Step-by-Step Protocol (based on literature for similar transformations):
-
To a mixture of 4-bromo-2-pyridone, cyclopropylboronic acid (1.5-2.0 equiv.), and a copper(I) or copper(II) salt (e.g., CuI, Cu(OAc)₂, 10-20 mol%) in a suitable solvent like 1,4-dioxane or toluene, add a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.) and a ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Work up the reaction by filtering off the inorganic salts and purifying the crude product by column chromatography.
-
-
-
Troubleshooting N- vs. O-Alkylation:
-
Solvent Effects: Polar aprotic solvents like DMF can favor O-alkylation by solvating the cation and leaving a more exposed oxygen anion. Less polar solvents like toluene or dioxane may favor N-alkylation.
-
Base and Counter-ion: The choice of base is critical. Strong bases like NaH will fully deprotonate the pyridone, and the resulting sodium salt may favor O-alkylation. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred for N-alkylation in copper-catalyzed reactions.
-
Temperature: Higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product. However, excessively high temperatures may lead to decomposition.
-
Question 4: The yield of my N-cyclopropylation is low, and the reaction seems to stall. What are the potential causes?
Answer:
Low yields and stalled reactions can be due to several factors, including catalyst deactivation, poor solubility, or competing side reactions.
-
Catalyst and Ligand Choice: The choice of copper source and ligand is crucial. If using a copper(II) precatalyst, it needs to be reduced in situ to the active copper(I) species. Ensure your reagents are of high purity. The ligand is essential to stabilize the copper catalyst and facilitate the reaction. Experiment with different ligands if the reaction is not proceeding.
-
Inert Atmosphere: Copper-catalyzed reactions can be sensitive to oxygen. Ensure the reaction is performed under a properly maintained inert atmosphere.
-
Substrate Purity: Impurities in the 4-bromo-2-pyridone starting material can chelate to the copper catalyst and inhibit its activity. Ensure your starting material is pure before proceeding.
-
Solubility: If the starting materials or base are not sufficiently soluble in the chosen solvent, the reaction will be slow. Consider using a co-solvent or a different solvent system.
III. Optimized Experimental Protocols
The following protocols are suggested starting points for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of 4-Bromo-2-hydroxypyridine
-
N-Oxidation: To a solution of 2-hydroxypyridine (1.0 eq) in glacial acetic acid, add 30% hydrogen peroxide (3.0 eq) dropwise at room temperature. Heat the mixture to 70-80 °C for 12-16 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and carefully quench the excess peroxide with a saturated aqueous solution of sodium sulfite. Neutralize with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-hydroxy-pyridine-1-oxide.
-
Bromination: Dissolve the 2-hydroxy-pyridine-1-oxide (1.0 eq) in acetonitrile. Add N-bromosuccinimide (1.1 eq) in portions at room temperature. Stir the mixture for 4-6 hours. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Deoxygenation: To the crude 4-bromo-2-hydroxypyridine-1-oxide, add phosphorus tribromide (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Carefully pour the reaction mixture onto ice and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-bromo-2-hydroxypyridine.
Protocol 2: N-Cyclopropylation of 4-Bromo-2-hydroxypyridine
-
In a flame-dried Schlenk flask under an argon atmosphere, combine 4-bromo-2-hydroxypyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and cesium carbonate (2.0 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate this compound.
IV. Data Summary and Visualization
Table 1: Key Parameters for Optimization of N-Cyclopropylation
| Parameter | Recommended Starting Condition | Range for Optimization | Potential Issues |
| Copper Source | CuI (10 mol%) | Cu(OAc)₂, CuTC, Cu₂O (5-20 mol%) | Catalyst inactivity, poor solubility |
| Ligand | 1,10-Phenanthroline (20 mol%) | DMEDA, L-proline (10-40 mol%) | Poor coordination, catalyst decomposition |
| Base | Cs₂CO₃ (2.0 eq) | K₂CO₃, K₃PO₄ (2.0-3.0 eq) | Poor solubility, O-alkylation |
| Solvent | 1,4-Dioxane | Toluene, DMF | O-alkylation (with DMF), poor solubility |
| Temperature | 100 °C | 80-120 °C | Decomposition, slow reaction rate |
| Cyclopropyl Source | Cyclopropylboronic acid (1.5 eq) | Cyclopropyl bromide (in some cases) | Lower reactivity, different mechanism |
Diagram 1: Troubleshooting Workflow for N-Cyclopropylation
Caption: Troubleshooting workflow for the N-cyclopropylation step.
V. References
-
Comins, D. L.; Jianhua, G. N- vs O-Alkylation in the Mitsunobu reaction of 2-pyridone. Tetrahedron Lett.1994 , 35, 2819–2822.
-
A mild and regioselective N-alkylation reaction of 2-pyridones in water has been developed. ACS Publications.2015 . --INVALID-LINK--[2]
-
Amides, enolates, or phenolates, for example, will often be alkylated at oxygen by hard electrophiles whereas softer electrophiles, such as alkyl iodides or electron- poor alkenes, will preferentially attack amides at nitrogen and enolates at carbon. Wiley-VCH.2007 . --INVALID-LINK--[3]
-
Baran, P. S., et al. Regioselective Bromination of Fused Pyridine N-Oxides. TCI Chemicals.2014 . --INVALID-LINK--
-
A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate.2006 . --INVALID-LINK--[1]
-
Bénard, S.; Neuville, L.; Zhu, J. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chem. Commun.2010 , 46, 3393-3395. --INVALID-LINK--[5]
-
one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum.2020 . --INVALID-LINK--[4]
References
Technical Support Center: Large-Scale Synthesis of 4-Bromo-1-cyclopropylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the large-scale synthesis of 4-Bromo-1-cyclopropylpyridin-2(1H)-one. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to navigate the complexities of scaling up this important pharmaceutical intermediate. As Senior Application Scientists, we combine our expertise with established scientific principles to ensure your success.
I. Synthetic Strategy Overview
The synthesis of this compound typically involves a two-step process: the bromination of a pyridinone precursor followed by N-cyclopropylation. The choice of starting material and the specific conditions for each step are critical for a successful and scalable synthesis.
Diagram: Synthetic Pathway
Caption: General synthetic route to this compound.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the large-scale synthesis of this compound.
Bromination Step: 4-Hydroxypyridine to 4-Bromo-2-hydroxypyridine
Q1: My bromination reaction is sluggish and gives a low yield of the desired 4-bromo-2-hydroxypyridine. What are the likely causes and how can I optimize the reaction?
A1: Low yields in the bromination of 4-hydroxypyridine are often multifactorial. Here's a breakdown of potential issues and solutions:
-
Suboptimal Brominating Agent: The choice of brominating agent is crucial. While elemental bromine (Br₂) can be effective, it is highly corrosive and hazardous to handle on a large scale.[1] N-Bromosuccinimide (NBS) is a common, milder alternative, but its purity and stability can be a concern.[1]
-
Troubleshooting:
-
Reagent Quality: Always assay your NBS before use. The presence of succinimide or residual acids can inhibit the reaction.
-
Alternative Reagents: Consider using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a more stable and potentially safer alternative to NBS.[1]
-
-
-
Inadequate Activation: Electrophilic bromination of the pyridine ring requires activation.[2]
-
Troubleshooting:
-
Acid Catalyst: The presence of a strong acid, such as sulfuric acid, can enhance the electrophilicity of the brominating agent. Careful control of the acid concentration is necessary to avoid side reactions.
-
-
-
Solvent Effects: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate.
-
Troubleshooting:
-
Polar Aprotic Solvents: Solvents like DMF can be effective but may have incompatibilities with certain brominating agents, posing safety risks.[1] Acetonitrile or acetic acid are often safer alternatives for scale-up.
-
-
-
Temperature Control: The reaction temperature must be carefully controlled to balance reaction rate and selectivity.
Q2: I am observing the formation of di-brominated and other impurities. How can I improve the selectivity of the bromination?
A2: Controlling selectivity is a key challenge in the bromination of activated rings like pyridinones.
-
Controlling Stoichiometry: Precise control over the stoichiometry of the brominating agent is essential to minimize over-bromination.
-
Troubleshooting:
-
Slow Addition: Add the brominating agent slowly and sub-surface to the reaction mixture to maintain a low instantaneous concentration.
-
Process Analytical Technology (PAT): Implement in-line monitoring techniques (e.g., HPLC, UPLC) to track the consumption of starting material and the formation of the desired product and impurities in real-time. This allows for precise endpoint determination.
-
-
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the desired kinetic product.
N-Cyclopropylation Step: 4-Bromo-2-hydroxypyridine to this compound
Q3: The N-cyclopropylation reaction is giving a mixture of N- and O-alkylated products. How can I favor N-alkylation?
A3: The alkylation of pyridinones is a classic example of ambident nucleophilicity, where reaction can occur at either the nitrogen or the oxygen atom.[5]
-
Choice of Base and Solvent: The reaction conditions significantly influence the N- vs. O-alkylation ratio.
-
Troubleshooting:
-
Base: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used to deprotonate the pyridinone. The choice of cation can influence the selectivity.
-
Solvent: Polar aprotic solvents like DMF or DMSO generally favor N-alkylation.
-
-
-
Cyclopropylating Agent: The nature of the cyclopropylating agent is also important.
-
Troubleshooting:
-
Cyclopropylboronic Acid: Copper-catalyzed N-cyclopropylation using cyclopropylboronic acid is a modern and often highly selective method.[6]
-
Cyclopropyl Halides: While seemingly straightforward, the use of cyclopropyl bromide or iodide can sometimes lead to lower selectivity.
-
-
Q4: My purification of the final product by column chromatography is difficult and results in significant product loss. What are some alternative purification strategies for large-scale production?
A4: Purification of polar pyridinone derivatives can be challenging.[7]
-
Crystallization: This is the most desirable method for large-scale purification due to its efficiency and cost-effectiveness.
-
Troubleshooting:
-
Solvent Screening: Conduct a thorough solvent screening to identify a suitable solvent or solvent mixture for crystallization. Key properties to look for are high solubility of the product at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
-
Seeding: Use a small amount of pure product as seed crystals to induce crystallization and control crystal size.
-
-
-
Recrystallization: If the initial purity is not sufficient, a recrystallization step can be employed to further enhance purity.
-
Slurry Wash: Washing the crude solid product with a solvent in which the product has low solubility can be an effective way to remove more soluble impurities.
III. Experimental Protocols
Protocol 1: Large-Scale Bromination of 4-Hydroxypyridine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 4-Hydroxypyridine | 95.09 | 10.0 | 105.2 |
| N-Bromosuccinimide (NBS) | 177.98 | 19.6 | 110.1 |
| Acetonitrile | 41.05 | 100 L | - |
| Sulfuric Acid (98%) | 98.08 | 1.0 L | - |
Procedure:
-
Charge the reactor with 4-hydroxypyridine and acetonitrile.
-
Stir the mixture to ensure complete dissolution.
-
Slowly add concentrated sulfuric acid while maintaining the temperature below 25°C.
-
Cool the reaction mixture to 0-5°C.
-
In a separate vessel, dissolve NBS in acetonitrile.
-
Add the NBS solution to the reactor over a period of 2-3 hours, maintaining the temperature between 0-5°C.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, quench by adding a solution of sodium bisulfite.
-
Adjust the pH to 7-8 with an aqueous solution of sodium bicarbonate.
-
Filter the resulting solid and wash with cold water.
-
Dry the solid under vacuum to obtain 4-bromo-2-hydroxypyridine.
Protocol 2: Large-Scale N-Cyclopropylation
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 4-Bromo-2-hydroxypyridine | 174.00 | 15.0 | 86.2 |
| Cyclopropylboronic Acid | 85.90 | 9.0 | 104.8 |
| Copper(II) Acetate | 181.63 | 1.56 | 8.6 |
| 2,2'-Bipyridine | 156.18 | 1.34 | 8.6 |
| Potassium Carbonate | 138.21 | 23.8 | 172.4 |
| Toluene | 92.14 | 150 L | - |
Procedure:
-
Charge the reactor with 4-bromo-2-hydroxypyridine, cyclopropylboronic acid, copper(II) acetate, 2,2'-bipyridine, and potassium carbonate.
-
Add toluene to the reactor.
-
Heat the reaction mixture to reflux (approximately 110°C) and stir vigorously.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Wash the organic layer with water and brine.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
IV. Safety Considerations
Bromination:
-
Reactivity: Bromine and brominating agents are strong oxidizers and can react violently with organic materials.[2][8]
-
Toxicity: Bromine is highly toxic and corrosive.[3][4] Handle in a well-ventilated area and use appropriate personal protective equipment (PPE), including respiratory protection.[8]
-
Materials Compatibility: Ensure all equipment is compatible with bromine and acidic conditions. Glass-lined reactors are often preferred.[8]
N-Cyclopropylation:
-
Copper Catalysts: Copper salts can be toxic. Avoid inhalation of dust and skin contact.
-
Solvents: Toluene is flammable and has associated health risks. Handle in a well-ventilated area away from ignition sources.
Diagram: Troubleshooting Low Yield in Bromination
Caption: A logical workflow for troubleshooting low yields in the bromination step.
V. References
-
4-Bromo-(2-hydroxyethyl)-pyridine synthesis - ChemicalBook. --INVALID-LINK--
-
Bromination safety - YouTube. --INVALID-LINK--
-
Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. --INVALID-LINK--
-
4-Bromo-2-hydroxypyridine (4-Bromo-2-pyridone) | Intermediate | MedChemExpress. --INVALID-LINK--
-
A Dangerous Bromance - Scientific Update - UK. --INVALID-LINK--
-
Rhodium-catalyzed dearomative rearrangement of 2-oxypyridines with cyclopropenes: access to N-alkylated 2-pyridones - Organic Chemistry Frontiers (RSC Publishing). --INVALID-LINK--
-
Synthesis of pyridinone with various reactions. - ResearchGate. --INVALID-LINK--
-
Technical Support Center: Synthesis of Pyridone Derivatives - Benchchem. --INVALID-LINK--
-
SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS - IIP Series. --INVALID-LINK--
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. --INVALID-LINK--
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. --INVALID-LINK--
-
Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. --INVALID-LINK--
-
(PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - ResearchGate. --INVALID-LINK--
-
What is the synthesis process of 4-Hydroxypyridine? - FAQ - Guidechem. --INVALID-LINK--
-
One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. --INVALID-LINK--
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. --INVALID-LINK--
-
Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing). --INVALID-LINK--
-
A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PubMed Central. --INVALID-LINK--
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Bromination - Wordpress [reagents.acsgcipr.org]
- 3. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
common impurities in 4-Bromo-1-cyclopropylpyridin-2(1H)-one and their removal
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the common impurities encountered during the synthesis and purification of 4-Bromo-1-cyclopropylpyridin-2(1H)-one. As a key intermediate in pharmaceutical development, ensuring its purity is paramount. This guide, curated by a Senior Application Scientist, offers practical, field-proven insights to navigate the challenges of its synthesis and purification.
I. Plausible Synthetic Routes and Predicted Impurities
Two primary synthetic strategies are commonly employed for the preparation of N-substituted pyridones like this compound. The choice of route significantly influences the impurity profile of the final product.
Route A: N-Alkylation of 4-bromopyridin-2-one
This pathway involves the reaction of 4-bromopyridin-2-one with a cyclopropyl-containing electrophile, such as cyclopropyl bromide, in the presence of a base.
Route B: Bromination of 1-cyclopropylpyridin-2(1H)-one
This approach entails the direct bromination of the pre-formed 1-cyclopropylpyridin-2(1H)-one using a suitable brominating agent.
The following diagram illustrates these two synthetic pathways:
Caption: Plausible synthetic routes to this compound and their associated potential impurities.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and purification of this compound.
Impurity Identification
Q1: My NMR spectrum shows unexpected peaks after synthesizing via Route A. What could they be?
A1: The most probable impurities arising from the N-alkylation of 4-bromopyridin-2-one are unreacted starting material and the O-alkylated isomer, 2-cyclopropoxy-4-bromopyridine. 2-Pyridones are known to be ambident nucleophiles, meaning alkylation can occur at either the nitrogen or the oxygen atom.[1]
-
Unreacted 4-bromopyridin-2-one: This will show a characteristic NH proton signal in the ¹H NMR spectrum, which will be absent in the desired N-alkylated product.
-
O-alkylated isomer (2-cyclopropoxy-4-bromopyridine): The chemical shifts of the cyclopropyl protons in the O-alkylated isomer will differ from those in the N-alkylated product. Specifically, the methine proton of the cyclopropyl group attached to oxygen will likely be shifted further downfield compared to when it's attached to nitrogen.
Q2: I've performed the synthesis via Route B, and my mass spectrum indicates a product with a mass significantly higher than the target compound. What is this impurity?
A2: A higher mass peak, particularly one showing the characteristic isotopic pattern of two bromine atoms (M, M+2, and M+4 peaks in a 1:2:1 ratio), strongly suggests the presence of a dibrominated byproduct.[2][3] The pyridine ring is susceptible to further electrophilic substitution, especially if the reaction conditions are not carefully controlled.
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Plausible Origin | Molecular Weight ( g/mol ) | Key Analytical Features |
| 4-bromopyridin-2-one | Route A: Unreacted starting material | 173.99 | Presence of an N-H proton in ¹H NMR. |
| 2-Cyclopropoxy-4-bromopyridine | Route A: O-alkylation byproduct | 214.06 | Distinct chemical shifts for cyclopropyl protons in NMR compared to the N-alkylated product. |
| 1-cyclopropylpyridin-2(1H)-one | Route B: Unreacted starting material | 135.16 | Absence of the bromine isotopic pattern in mass spectrometry. |
| Dibrominated pyridinone | Route B: Over-bromination | 292.96 | Characteristic M, M+2, M+4 isotopic pattern for two bromine atoms in mass spectrometry. |
Impurity Removal
Q3: How can I remove the O-alkylated isomer from my product?
A3: The separation of N- and O-alkylated isomers can be challenging due to their similar polarities.[4]
-
Column Chromatography: This is the most effective method for separating these isomers. A careful selection of the stationary phase (typically silica gel) and a gradient elution with a solvent system like hexane/ethyl acetate is often successful.[5][6]
-
Recrystallization: If there is a significant difference in the crystallinity and solubility of the two isomers, recrystallization can be attempted. Experiment with various solvent systems to find one that selectively crystallizes the desired N-alkylated product.[7][8][9]
Q4: What is the best way to remove unreacted starting materials?
A4: The removal strategy depends on the starting material.
-
Unreacted 4-bromopyridin-2-one (from Route A): This starting material is more polar than the N-alkylated product due to the presence of the N-H group. A simple aqueous wash of the organic reaction mixture with a dilute base can help remove the acidic starting material. Subsequent purification by column chromatography or recrystallization should effectively remove any remaining traces.
-
Unreacted 1-cyclopropylpyridin-2(1H)-one (from Route B): This impurity is less polar than the brominated product. Column chromatography is the most reliable method for its removal.
Q5: I have a significant amount of dibrominated product. How can I purify my target compound?
A5: The separation of mono- and di-brominated compounds is generally achievable through standard purification techniques.
-
Recrystallization: The increased molecular weight and potential for higher crystal lattice energy of the dibrominated product may allow for its selective crystallization or, conversely, for it to remain in the mother liquor while the desired mono-brominated product crystallizes.[8]
-
Column Chromatography: This is a very effective method for separating compounds with different numbers of halogen substituents.
III. Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol provides a general guideline for the purification of the target compound from common impurities.
Caption: Workflow for the purification of this compound using column chromatography.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane. Add a small amount of silica gel and concentrate the mixture under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the adsorbed crude product onto the top of the prepared column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor the elution of compounds using Thin Layer Chromatography (TLC).
-
Analysis and Pooling: Identify the fractions containing the pure desired product based on their TLC profiles. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization of this compound
This protocol outlines a general procedure for purifying the target compound by recrystallization.[7][8]
-
Solvent Selection: Choose a solvent or a solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for pyridinones include ethanol, ethyl acetate/hexane, and toluene.
-
Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Gradually add more solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. For complete crystallization, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
IV. Analytical Characterization
Accurate identification of the desired product and any impurities is crucial. The following table summarizes the expected analytical data.
Table 2: Analytical Data for this compound and Potential Impurities
| Compound | ¹H NMR (Expected Chemical Shifts, δ ppm) | ¹³C NMR (Expected Chemical Shifts, δ ppm) | Mass Spectrometry (m/z) |
| This compound | Cyclopropyl protons: ~0.8-1.2 (m), ~2.8-3.2 (m); Pyridinone ring protons: ~6.0-7.5 (m) | Carbonyl carbon: ~160-165; C-Br: ~100-110; Other ring carbons: ~100-140; Cyclopropyl carbons: ~5-30 | 214/216 (M/M+2, ~1:1 ratio) |
| 4-bromopyridin-2-one | Pyridinone ring protons: ~6.0-7.5 (m); N-H: broad singlet | Carbonyl carbon: ~160-165; C-Br: ~100-110; Other ring carbons: ~100-140 | 174/176 (M/M+2, ~1:1 ratio) |
| 2-Cyclopropoxy-4-bromopyridine | Cyclopropyl protons: ~0.9-1.5 (m), ~4.0-4.5 (m); Pyridine ring protons: ~6.5-8.0 (m) | C-O: ~160-165; C-Br: ~110-120; Other ring carbons: ~100-150; Cyclopropyl carbons: ~5-60 | 214/216 (M/M+2, ~1:1 ratio) |
| 1-cyclopropylpyridin-2(1H)-one | Cyclopropyl protons: ~0.8-1.2 (m), ~2.8-3.2 (m); Pyridinone ring protons: ~6.0-7.5 (m) | Carbonyl carbon: ~160-165; Ring carbons: ~100-140; Cyclopropyl carbons: ~5-30 | 135 (M+) |
| Dibrominated pyridinone | Cyclopropyl protons: ~0.8-1.2 (m), ~2.8-3.2 (m); Pyridinone ring protons: ~6.0-7.5 (m) | Carbonyl carbon: ~160-165; C-Br carbons: ~100-115; Other ring carbons: ~100-140; Cyclopropyl carbons: ~5-30 | 292/294/296 (M/M+2/M+4, ~1:2:1 ratio) |
Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern.
V. References
-
ResearchGate. A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Available at: --INVALID-LINK--. (Accessed: December 16, 2025).
-
YouTube. Bromo pattern in Mass Spectrometry. Available at: --INVALID-LINK--. (Accessed: December 16, 2025).
-
Chemistry LibreTexts. 5.2 Mass Spectrometry. Available at: --INVALID-LINK--. (Accessed: December 16, 2025).
-
BenchChem. Optimization of reaction conditions for N-alkylation of 2-pyridones. Available at: --INVALID-LINK--. (Accessed: December 16, 2025).
-
Agilent. HPLC chromatographs were acquired either on an Agilent 1260 Infinity system. Available at: --INVALID-LINK--. (Accessed: December 16, 2025).
-
University of Rochester Department of Chemistry. Purification: How To. Available at: --INVALID-LINK--. (Accessed: December 16, 2025).
-
CUNY. Purification by Recrystallization. Available at: --INVALID-LINK--. (Accessed: December 16, 2025).
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. Available at: --INVALID-LINK--. (Accessed: December 16, 2025).
-
EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. Available at: --INVALID-LINK--. (Accessed: December 16, 2025).
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. Purification [chem.rochester.edu]
Technical Support Center: 4-Bromo-1-cyclopropylpyridin-2(1H)-one in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 4-Bromo-1-cyclopropylpyridin-2(1H)-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for researchers utilizing this versatile reagent in their synthetic endeavors. As Senior Application Scientists, we combine our expertise with field-proven insights to help you navigate the complexities of your reactions and achieve optimal results.
I. Troubleshooting Failed Reactions
This section addresses specific issues you may encounter when using this compound in common cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.
Scenario 1: Low to No Product Formation in a Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion of my starting material. What are the likely causes and how can I troubleshoot this?
Answer:
Low conversion in Suzuki-Miyaura couplings involving this compound can stem from several factors, primarily related to the electronic nature of the pyridinone ring and potential catalyst inhibition.
Potential Causes & Troubleshooting Steps:
-
Catalyst Inhibition: The nitrogen atom in the pyridinone ring can coordinate to the palladium catalyst, leading to the formation of inactive or less active catalytic species. This is a common issue with nitrogen-containing heterocycles.
-
Solution: Employ bulky, electron-rich phosphine ligands such as those from the Buchwald family (e.g., SPhos, XPhos, RuPhos). These ligands can sterically shield the palladium center, disfavoring coordination with the pyridinone nitrogen and promoting the desired catalytic cycle.
-
-
Inefficient Oxidative Addition: While the C-Br bond at the 4-position is on a somewhat electron-deficient ring, which should facilitate oxidative addition, other factors can hinder this crucial first step of the catalytic cycle.
-
Solution: Ensure your palladium source is active. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure its quality. Alternatively, consider using a pre-formed Pd(0) source like Pd(PPh₃)₄.
-
-
Protodeboronation of the Boronic Acid: A significant side reaction in Suzuki couplings is the replacement of the boronic acid group with a hydrogen atom, especially under basic aqueous conditions. This depletes your nucleophilic partner.[1]
-
Solution:
-
Use anhydrous solvents and reagents where possible.
-
Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of the free boronic acid.
-
Choose your base carefully. While inorganic bases like K₂CO₃ or K₃PO₄ are common, their solubility and the presence of water can influence the rate of protodeboronation. Screening different bases can be beneficial.
-
-
-
Poor Solubility: The starting materials or the base may not be sufficiently soluble in the chosen solvent system, leading to a heterogeneous mixture and slow reaction rates.
-
Solution: Experiment with different solvent systems. A mixture of a non-polar solvent like toluene or dioxane with a polar aprotic co-solvent or water can improve solubility.
-
Troubleshooting Workflow for Low-Yield Suzuki Coupling:
Caption: Decision tree for troubleshooting low-yielding Suzuki-Miyaura reactions.
Scenario 2: Formation of Significant Byproducts
Question: My Suzuki-Miyaura reaction is producing the desired product, but I am also seeing significant amounts of debrominated starting material and homocoupled boronic acid. How can I minimize these side reactions?
Answer:
The formation of these byproducts points to specific competing reaction pathways that can often be suppressed by careful control of the reaction conditions.
Minimizing Side Reactions:
| Byproduct | Potential Cause | Troubleshooting Strategies |
| Debrominated Starting Material | Hydrodehalogenation: The bromo group is replaced by a hydrogen atom. This can be promoted by sources of hydride in the reaction, such as certain solvents (e.g., alcohols) or bases. | - Use aprotic solvents like dioxane or toluene.- If a co-solvent is needed, consider THF or DME instead of alcohols.- Ensure the base is not a hydride source. |
| Homocoupled Boronic Acid | Oxidative Homocoupling: This is often caused by the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules. | - Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Use methods like freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period.- Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the experiment. |
Scenario 3: Failed Buchwald-Hartwig Amination
Question: I am trying to perform a Buchwald-Hartwig amination on this compound with a primary amine, but the reaction is not proceeding. What should I investigate?
Answer:
Similar to Suzuki couplings, Buchwald-Hartwig aminations with heteroaryl halides can be challenging. The success of this reaction is highly dependent on the interplay between the catalyst, ligand, and base.
Key Areas for Troubleshooting:
-
Ligand Choice is Critical: The choice of phosphine ligand is paramount for successful Buchwald-Hartwig aminations. For heteroaromatic substrates, bulky, electron-rich biaryl phosphine ligands are often necessary to promote both the oxidative addition and the reductive elimination steps.
-
Recommendation: Screen a panel of Buchwald ligands (e.g., XPhos, SPhos, RuPhos) to identify the optimal one for your specific amine coupling partner.
-
-
Base Selection and Strength: A strong, non-nucleophilic base is required to deprotonate the amine and generate the active palladium-amido intermediate.
-
Commonly Used Bases: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are frequently used. The choice of base can be substrate-dependent.
-
Consider Solubility: Ensure the base has some solubility in the reaction solvent to be effective.
-
-
Catalyst Pre-activation: In some cases, pre-forming the active Pd(0) catalyst before adding the substrates can improve results. This involves stirring the palladium precursor, ligand, and base in the solvent for a short period before adding the aryl bromide and amine.
Experimental Protocol for Buchwald-Hartwig Amination:
-
To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equivalents).
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes for catalyst pre-activation.
-
Add this compound (1.0 equivalent) and the amine (1.2-1.5 equivalents).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
II. Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound under typical reaction conditions?
A1: this compound is generally a stable compound. However, under strongly acidic conditions, there is a potential for the opening of the cyclopropane ring, which has been observed in related structures.[2] Under the basic conditions of most cross-coupling reactions, the primary concern is not the degradation of the starting material itself, but rather the potential for side reactions like dehalogenation.
Q2: Are there any known incompatibilities for this compound?
A2: As with many bromo-pyridyl compounds, it is advisable to avoid strong oxidizing agents. While generally stable to the basic conditions of cross-coupling, prolonged exposure to very strong bases at high temperatures could potentially lead to degradation, though this is not a commonly reported issue for pyridinones.
Q3: Can the cyclopropyl group react or interfere with the cross-coupling reaction?
A3: The cyclopropyl group is generally stable under palladium-catalyzed cross-coupling conditions. It is not expected to interfere with the catalytic cycle of Suzuki-Miyaura or Buchwald-Hartwig reactions. As mentioned, strongly acidic conditions are a greater concern for the stability of the cyclopropyl ring.[2]
Q4: What is the best way to purify the products of reactions involving this compound?
A4: Standard silica gel column chromatography is typically effective for purifying the products of cross-coupling reactions with this substrate. A gradient elution system, often starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is a good starting point. The pyridinone moiety imparts some polarity, so the products are generally well-behaved on silica.
Q5: My reaction appears to stall. What could be the reason?
A5: Stalled reactions can be due to catalyst deactivation. This can occur if the inert atmosphere is not strictly maintained, leading to oxidation of the Pd(0) catalyst. Additionally, if the ligand is not robust enough for the reaction conditions (temperature, prolonged reaction time), it can degrade, leading to catalyst decomposition (often observed as the formation of palladium black). In such cases, trying a more robust ligand or a lower reaction temperature may be beneficial.
III. Visualization of Key Processes
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
IV. References
-
Addressing stability and degradation issues of 4-Bromopyridine-2,6-dicarbohydrazide. Benchchem. Available at: --INVALID-LINK--
-
Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. J Org Chem. 2014;79(11):5365-8. Available at: --INVALID-LINK--
-
Protodeboronation. Wikipedia. Available at: --INVALID-LINK--
-
Process for the preparation of pharmaceutical intermediates. Google Patents. WO2009068924A1. Available at: --INVALID-LINK--
References
stability and storage conditions for 4-Bromo-1-cyclopropylpyridin-2(1H)-one.
Technical Support Center: 4-Bromo-1-cyclopropylpyridin-2(1H)-one
Welcome to the technical support guide for this compound (CAS No: 1193334-86-9). This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth information on the stability and storage of this reagent, along with troubleshooting guides to address common experimental challenges. Our goal is to ensure you achieve maximum efficacy and reproducibility in your work.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
For maximal shelf-life and to prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] While some related compounds may be stored at room temperature, general best practice for heterocyclic intermediates, especially those with potential sensitivity, involves controlled conditions.[2][3] For long-term storage, maintaining a consistently cool and dry environment is crucial.[4]
Q2: Is this compound sensitive to air, light, or moisture?
While specific data for this exact molecule is not extensively published, related brominated and heterocyclic compounds can exhibit sensitivity to environmental factors.
-
Moisture: Pyridinone scaffolds can be hygroscopic. Absorption of water can introduce a nucleophile that may participate in or hinder desired reactions. It is critical to keep the container tightly closed.[5]
-
Air: Some nitrogen-containing heterocycles can be sensitive to oxidation over time. For sensitive applications, flushing the container with an inert gas like argon or nitrogen before sealing is a recommended precaution.
-
Light: Photodegradation is a known pathway for many organic compounds. Therefore, storing the material in an amber or opaque vial is advisable to protect it from light.[6]
Q3: What materials should I avoid storing this compound with?
This compound should be stored away from incompatible materials to prevent hazardous reactions. Key incompatibilities include:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
-
Strong Acids and Bases: May catalyze degradation or react with the pyridinone ring system.
-
Strong Reducing Agents. [1]
Q4: What is the expected appearance of the compound, and what if it changes?
This compound is typically supplied as a solid, often white to beige or off-white in color.[2] Any significant change in color (e.g., turning dark brown or yellow) or texture (e.g., clumping, melting) may indicate degradation or contamination. If such changes are observed, it is crucial to re-analyze the material's purity before use.
Troubleshooting Guide for Experimental Workflows
This guide provides a problem-solving framework for common issues encountered in reactions involving this compound.
Scenario 1: My reaction is failing or showing poor yields.
Question: "I'm performing a Suzuki-Miyaura cross-coupling reaction, but my yields are consistently low, and I'm observing significant amounts of starting material and/or unidentifiable byproducts. Could the quality of my this compound be the cause?"
Answer: Yes, the quality and integrity of your starting material are paramount. Here’s a systematic approach to troubleshoot this issue:
-
Assess Compound Integrity:
-
Visual Inspection: Check for the physical changes mentioned in FAQ Q4.
-
Purity Verification: The most reliable method is to re-analyze the compound. Use techniques like ¹H NMR to check for the appearance of new signals or changes in integration, or LC-MS to look for new peaks and confirm the mass of the primary component. A common degradation pathway for bromo-aromatic compounds involves hydrodebromination, which would result in the formation of 1-cyclopropylpyridin-2(1H)-one. This byproduct could compete in subsequent reactions or inhibit your catalyst.
-
-
Review Storage and Handling Practices:
-
Was the bottle left open to the atmosphere for an extended period? Moisture ingress can quench organometallic reagents or interfere with base-sensitive steps.
-
Was the compound weighed out on the bench or in a controlled environment (e.g., glove box)? For high-stakes reactions, handling reagents under an inert atmosphere is recommended.
-
-
Consider Potential Degradation Pathways:
-
Under harsh acidic or basic conditions, or upon prolonged exposure to moisture, the pyridinone ring could potentially undergo hydrolysis or other transformations. Thermal decomposition can lead to the release of irritating gases and vapors, including hydrogen bromide and nitrogen oxides.[1]
-
Troubleshooting Workflow Diagram
The following diagram outlines a decision-making process to determine if your reagent quality is impacting your experiment.
Caption: Troubleshooting workflow for low reaction yields.
Data Summary Table
| Parameter | Recommendation | Rationale & References |
| Storage Temperature | Cool, dry place; Room temperature is acceptable for short-term, but refrigerated (2-8°C) is preferred for long-term. | Prevents thermal degradation and minimizes hygroscopicity. General guidance for chemical reagents.[1][2][4] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) for sensitive applications. | Minimizes risk of slow oxidation or reaction with atmospheric moisture. |
| Container | Tightly sealed, opaque or amber glass vial. | Protects from moisture, air, and light-induced degradation.[5][6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | Avoids potential hazardous reactions and chemical degradation of the reagent.[1] |
| Handling | Use in a chemical fume hood. Wear appropriate PPE (gloves, safety glasses). Avoid dust formation. Wash hands thoroughly after handling.[1][2] | Ensures operator safety by preventing inhalation, ingestion, or skin/eye contact.[3][7] |
Experimental Protocol Example: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative workflow where the stability of this compound is critical for success.
Objective: To couple this compound with Phenylboronic Acid.
Methodology:
-
Reagent Preparation (Inert Atmosphere):
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), Phenylboronic Acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Scientist's Note: Using a fresh, pure batch of the bromo-pyridinone is critical here. Any degradation can lead to impurities that may poison the palladium catalyst.
-
-
System Setup:
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with argon or nitrogen three times. This process removes atmospheric oxygen which can deactivate the catalyst.
-
-
Solvent and Base Addition:
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).
-
Add a degassed aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) (3.0 eq), via syringe.
-
Scientist's Note: Ensure solvents are properly degassed. Residual oxygen is a common cause of reaction failure.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-phenyl-1-cyclopropylpyridin-2(1H)-one.
-
References
- 1. fishersci.com [fishersci.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. 2986404-43-5 4-Bromo-1-cyclopropyl-6-methylpyridin-2(1H)-one AKSci 3764FL [aksci.com]
- 5. echemi.com [echemi.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Purity Assessment of 4-Bromo-1-cyclopropylpyridin-2(1H)-one
Welcome to the technical support guide for the analytical assessment of 4-Bromo-1-cyclopropylpyridin-2(1H)-one (CAS 1193334-86-9). This document is designed for researchers, analytical chemists, and quality control professionals. It provides in-depth, field-proven insights into the methodologies and troubleshooting techniques required to accurately determine the purity of this compound, ensuring the integrity of your research and development programs.
Introduction: Why a Rigorous Purity Analysis is Critical
This compound is a substituted pyridinone derivative, a class of compounds frequently utilized as intermediates in pharmaceutical synthesis. The purity of such an intermediate is paramount; even trace impurities can affect the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, a robust, well-validated analytical strategy is not just a regulatory requirement but a scientific necessity.
This guide will walk you through the most common and effective analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—offering solutions to common challenges and explaining the rationale behind our recommended approaches.
Section 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Analysis
HPLC is the most widely used technique for purity assessment due to its accuracy and applicability to a wide range of small molecules.[1][2] A stability-indicating HPLC method is the gold standard, as it is designed to separate the main compound from any process impurities and potential degradation products.[3][4]
Frequently Asked Questions & Troubleshooting Guide (HPLC)
Q1: My primary peak for this compound is tailing. What's causing this and how do I fix it?
A: Peak tailing is the most common chromatographic problem, often indicating a secondary retention mechanism is at play.[5] For a polar, potentially basic compound like a pyridinone, the most likely culprit is interaction with acidic silanol groups on the silica surface of the column.[5][6]
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.0) protonates the residual silanol groups, minimizing their ability to interact with the analyte.[5] Be sure to use a column rated for low pH, such as an Agilent ZORBAX StableBond (SB) column, to prevent silica dissolution.[5]
-
Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to mask the active silanol sites.
-
Use a Highly Deactivated or End-Capped Column: Modern columns are often "end-capped" to block a majority of residual silanols.[5] Using a high-purity, base-deactivated column is highly recommended for this type of analyte.
-
Check for Column Overload: If all peaks are tailing, you may be overloading the column. Try diluting your sample or reducing the injection volume.[6]
-
Investigate Column Bed Deformation: A void at the column inlet or a blocked frit can cause physical distortion of the peak shape.[6] If you suspect this, try reversing and flushing the column (if the manufacturer allows) or replacing it with a new one.[5]
Caption: Troubleshooting workflow for HPLC peak tailing.
Q2: I am not getting good separation between my main peak and a closely eluting impurity. What should I do?
A: Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.
-
Modify Mobile Phase Composition: Changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity.[4] Adjusting the buffer concentration or pH can also significantly impact the separation of ionizable compounds.
-
Adjust the Gradient: If using a gradient, make it shallower around the elution time of the critical pair. This gives the analytes more time to interact with the stationary phase, improving separation.
-
Increase Column Efficiency: Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column to increase the number of theoretical plates.[5]
-
Change Stationary Phase: If mobile phase adjustments are insufficient, switch to a column with a different chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) to introduce different retention mechanisms.
Protocol: Stability-Indicating RP-HPLC Method Development
This protocol outlines the steps to develop a robust, stability-indicating method. The goal is to separate the active compound from impurities and degradation products generated under stress conditions.[7][8]
Step 1: Initial Method Development
-
Column: C18, 150 x 4.6 mm, 5 µm (A good starting point for reversed-phase).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (or determine optimal wavelength via UV scan).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Step 2: Forced Degradation Study Forced degradation studies are crucial to demonstrate the specificity of the method.[4][8][9] Expose a solution of this compound (approx. 1 mg/mL) to the following stress conditions:[7][10]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid sample at 80 °C for 48 hours.[11]
-
Photolytic: Solution exposed to UV light (ICH Q1B) for 24 hours.
Step 3: Method Optimization Analyze the stressed samples using the initial HPLC method. The goal is to achieve baseline separation between the main peak and all degradation products. Adjust the gradient, mobile phase, or column as described in the troubleshooting section until this is achieved.
| Parameter | Starting Condition | Optimization Strategy |
| Column | C18, 150 x 4.6 mm, 5 µm | Try different chemistry (Phenyl-Hexyl) or smaller particles (3 µm) for efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Adjust pH with phosphate buffer if needed for selectivity. |
| Mobile Phase B | Acetonitrile | Switch to Methanol to alter selectivity. |
| Gradient | Linear (e.g., 10-90% B in 20 min) | Make shallower around critical peaks to improve resolution. |
| Temperature | 30 °C | Increase/decrease to affect retention and selectivity. |
Table 1: HPLC Method Development and Optimization Parameters.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities. Due to the bromo-substituent, this compound is amenable to sensitive detection using an Electron Capture Detector (ECD), although a mass spectrometer provides more definitive identification.[12]
Frequently Asked Questions & Troubleshooting Guide (GC-MS)
Q1: I'm seeing broad peaks or evidence of degradation in my GC-MS analysis. What's the problem?
A: The pyridinone core can be susceptible to thermal degradation at high temperatures in the GC inlet.
Troubleshooting Steps:
-
Lower the Injector Temperature: The injector should be hot enough to vaporize the sample efficiently but not so hot that it causes degradation.[13] Start at a lower temperature (e.g., 200 °C) and gradually increase until good peak shape is achieved without degradation products appearing.
-
Use a Deactivated Inlet Liner: Active sites in the inlet liner can catalyze degradation. Always use a high-quality, deactivated glass liner, potentially with glass wool to trap non-volatile residues.[13]
-
Choose the Right Injection Mode: For trace analysis, a splitless injection is preferred to maximize sensitivity.[13] However, this increases the residence time of the analyte in the hot inlet. If degradation is severe, a split injection might be necessary.
-
Check Column Choice: A low- to mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is typically a good starting point.
Q2: How can I optimize my MS parameters for the best sensitivity and identification?
A: Proper MS tuning and method setup are key.
-
Perform an Autotune: Regularly tune your mass spectrometer using the manufacturer's recommended standard (e.g., PFTBA) to ensure accurate mass assignment and optimal ion source voltages.[14]
-
Select Appropriate Ions for SIM: For quantitation, use Selected Ion Monitoring (SIM) mode. Choose several characteristic ions from the electron ionization (EI) mass spectrum of your compound. The molecular ion (M+) and the isotopic peak (M+2), due to the presence of bromine, are excellent choices.
-
Optimize Source and Quadrupole Temperatures: These temperatures can affect fragmentation patterns and background noise. Follow manufacturer guidelines, but slight adjustments may improve performance for your specific analyte.[15]
| Parameter | Recommended Setting/Strategy | Rationale |
| Injector Temp | 200 - 250 °C (Optimize empirically) | Prevent thermal degradation while ensuring complete vaporization.[12] |
| Column | 30m x 0.25mm ID, 0.25µm film (e.g., DB-5ms) | Good general-purpose column for a wide range of compound polarities. |
| Oven Program | Start low (e.g., 100 °C), ramp at 10-20 °C/min to ~280 °C | Provides good separation of potential impurities with different volatilities. |
| Carrier Gas | Helium or Hydrogen | Hydrogen can provide faster analysis times.[12] |
| MS Mode | Full Scan for identification, SIM for quantification | Full scan provides the complete fragmentation pattern; SIM increases sensitivity. |
| Monitored Ions (SIM) | M+, [M+2]+, and other major fragment ions | Using multiple ions, including the isotopic peak, increases confidence in identification. |
Table 2: Recommended Starting Parameters for GC-MS Analysis.
Section 3: Quantitative NMR (qNMR) - A Primary Method for Purity
qNMR has gained acceptance as a primary analytical method for purity determination because the signal intensity is directly proportional to the number of nuclei, eliminating the need for compound-specific reference standards.[16][17][18] It is an excellent orthogonal technique to chromatography.[19]
Frequently Asked Questions & Troubleshooting Guide (qNMR)
Q1: How do I set up a qNMR experiment to get an accurate purity value?
A: Accuracy in qNMR depends on careful sample preparation and specific acquisition parameters.
Experimental Setup:
-
Choose a Certified Internal Standard: Select a stable, non-volatile standard with simple, sharp peaks that do not overlap with your analyte signals. Maleic acid or dimethyl sulfone are common choices. The standard must be of known, high purity.
-
Accurate Weighing: Precisely weigh both your sample and the internal standard. This is the most critical step for accuracy.
-
Use a Deuterated Solvent: Dissolve the mixture in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that fully dissolves both components.
-
Optimize Acquisition Parameters:
-
Sufficient Relaxation Delay (d1): This is crucial. Set d1 to at least 5 times the longest T₁ relaxation time of both the analyte and the standard to ensure complete relaxation and accurate integration.
-
90° Pulse Angle: Ensure the pulse angle is calibrated and set correctly.
-
Sufficient Signal-to-Noise: Acquire enough scans to get a high signal-to-noise ratio (>150:1) for the peaks being integrated.[20]
-
Q2: How do I calculate the purity from the qNMR spectrum?
A: The purity is calculated using the following formula, which relates the integral areas to the molar amounts of the analyte and the standard.[16]
Purity (%w/w) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (MWₐ / MWₛ) * (mₛ / mₐ) * Pₛ
Where:
-
Iₐ, Iₛ: Integral areas of the analyte and standard peaks.
-
Nₐ, Nₛ: Number of protons corresponding to the integrated analyte and standard signals.
-
MWₐ, MWₛ: Molecular weights of the analyte and standard.
-
mₐ, mₛ: Masses of the analyte and standard.
-
Pₛ: Purity of the internal standard.
Caption: General workflow for purity determination by qNMR.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. onyxipca.com [onyxipca.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajrconline.org [ajrconline.org]
- 10. biomedres.us [biomedres.us]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. microbiozindia.com [microbiozindia.com]
- 13. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 18. spectroscopyeurope.com [spectroscopyeurope.com]
- 19. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to the Structural Elucidation of 4-Bromo-1-cyclopropylpyridin-2(1H)-one: A Comparative 1H NMR Analysis
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success. For researchers working with heterocyclic compounds, such as the pyridinone class, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as an indispensable tool. This guide provides an in-depth analysis of the 1H NMR spectrum of 4-Bromo-1-cyclopropylpyridin-2(1H)-one, offering a comparative perspective against other analytical techniques and underscoring the causality behind experimental choices.
The Central Role of 1H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful technique that provides detailed information about the molecular structure of a compound. It allows for the determination of the number of different types of protons, the electronic environment of each proton, and the connectivity between adjacent protons. This wealth of information is crucial for confirming the identity and purity of a synthesized compound like this compound.
Deconstructing the 1H NMR Spectrum of this compound
While the specific 1H NMR spectrum for this compound is not widely published, we can predict its key features based on the analysis of structurally similar compounds and fundamental NMR principles. The expected spectrum would exhibit distinct signals corresponding to the protons on the pyridinone ring and the cyclopropyl substituent.
Table 1: Predicted 1H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.4 - 6.6 | d | ~2.0 |
| H-5 | ~7.5 - 7.7 | dd | ~7.0, ~2.0 |
| H-6 | ~7.3 - 7.5 | d | ~7.0 |
| N-CH (cyclopropyl) | ~3.3 - 3.5 | m | - |
| CH2 (cyclopropyl) | ~0.8 - 1.2 | m | - |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the carbonyl group, which deshield the nearby protons, causing them to resonate at a higher frequency (downfield). The cyclopropyl group, being an alkyl substituent, will have protons that are more shielded and thus appear at a lower frequency (upfield).
Experimental Protocol for 1H NMR Spectrum Acquisition
A robust and reliable 1H NMR spectrum is contingent on a meticulously executed experimental protocol.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts of the protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent to maintain a stable magnetic field.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.
-
Acquire the 1H NMR spectrum.
-
-
Data Processing and Analysis:
-
Fourier transform the raw data to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.
-
A Comparative Look: Alternative and Complementary Analytical Techniques
While 1H NMR is a primary tool, a comprehensive structural elucidation often involves a multi-technique approach.
Table 2: Comparison of Analytical Techniques for the Structural Analysis of this compound
| Technique | Information Provided | Advantages | Limitations |
| 13C NMR | Number and electronic environment of carbon atoms. | Provides complementary information to 1H NMR. | Lower sensitivity than 1H NMR, requires longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula information. | Does not provide detailed information on stereochemistry or isomerism. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-Br). | Fast and simple to perform. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Three-dimensional arrangement of atoms in a crystal. | Provides unambiguous structural determination. | Requires a single crystal of suitable quality. |
The following diagram illustrates a typical workflow for the structural elucidation of a novel compound, integrating multiple analytical techniques.
Caption: Workflow for Structural Elucidation
Conclusion
The structural analysis of novel compounds like this compound is a multi-faceted process where 1H NMR spectroscopy plays a leading role. By carefully acquiring and interpreting the 1H NMR spectrum, researchers can gain profound insights into the molecular architecture. When integrated with complementary techniques such as 13C NMR, mass spectrometry, and IR spectroscopy, a complete and unambiguous structural assignment can be achieved, paving the way for further investigation in the drug development pipeline. This guide serves as a foundational resource for scientists, providing both the theoretical underpinnings and practical considerations for the successful application of 1H NMR in the structural elucidation of complex heterocyclic molecules.
A Comparative Guide to 4-Bromo-1-cyclopropylpyridin-2(1H)-one and Other Brominated Heterocycles for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount for the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. Among the vast arsenal of building blocks available to the synthetic chemist, brominated heterocycles have emerged as particularly valuable intermediates due to their versatile reactivity in cross-coupling reactions. This guide provides an in-depth comparison of 4-Bromo-1-cyclopropylpyridin-2(1H)-one with other key brominated heterocycles, offering researchers, scientists, and drug development professionals a comprehensive understanding of its relative performance, supported by experimental data and detailed protocols.
Introduction: The Ascendancy of Brominated Heterocycles in Drug Discovery
Heterocyclic compounds form the backbone of a significant portion of approved drugs and natural products.[1] The introduction of a bromine atom onto these scaffolds provides a reactive handle for the construction of complex molecular architectures through powerful carbon-carbon and carbon-nitrogen bond-forming reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[2][3] The judicious choice of the brominated heterocycle can profoundly impact reaction efficiency, yield, and the overall synthetic strategy. This guide focuses on the unique characteristics of this compound, a building block that combines the reactivity of a brominated pyridinone with the conformational constraints and metabolic stability often imparted by a cyclopropyl group.
Unveiling this compound: A Profile
This compound is a substituted pyridinone featuring a bromine atom at the 4-position and a cyclopropyl group attached to the nitrogen atom. This unique combination of functionalities bestows upon it a distinct reactivity profile and makes it an attractive scaffold for library synthesis in drug discovery programs.
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₈H₈BrNO |
| Molecular Weight | 214.06 g/mol |
| Appearance | Off-white to light yellow solid |
| Boiling Point | 305.7±35.0 °C (Predicted) |
| Density | 1.786±0.06 g/cm³ (Predicted) |
| pKa | -1.06±0.63 (Predicted) |
| (Data sourced from commercial supplier information)[4][5] |
Synthesis of this compound
Caption: Illustrative workflow for the synthesis of this compound.
Note: This proposed synthesis is a general representation and would require experimental optimization.
Comparative Reactivity in Key Cross-Coupling Reactions
The true value of a building block lies in its performance in chemical transformations. Here, we compare the anticipated reactivity of this compound with other common brominated heterocycles in Suzuki-Miyaura and Buchwald-Hartwig reactions. The reactivity of bromopyridines is influenced by the position of the bromine atom and the electronic nature of other substituents on the ring.[2]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The electron-withdrawing nature of the pyridinone ring in this compound is expected to enhance the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst, a crucial step in the catalytic cycle.[2]
Comparative Performance in Suzuki-Miyaura Coupling (Predicted):
| Brominated Heterocycle | Relative Reactivity | Rationale |
| This compound | High | The electron-withdrawing pyridinone ring activates the C-Br bond for oxidative addition. |
| 4-Bromopyridine | Moderate to High | The pyridine nitrogen activates the 4-position, but less so than the pyridinone. |
| 2-Bromopyridine | Moderate | The proximity of the nitrogen atom can sometimes lead to catalyst inhibition through coordination, but it is still a viable substrate.[6] |
| 3-Bromopyridine | Lower | The bromine is at a less activated position compared to the 2- and 4-positions. |
| 5-Bromo-2-chloropyridine | High (at C-Br) | The C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective coupling.[7] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 85-95 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, a common motif in pharmaceuticals.[3] The electronic properties of the brominated heterocycle play a significant role in the efficiency of this reaction.
Comparative Performance in Buchwald-Hartwig Amination (Predicted):
| Brominated Heterocycle | Relative Reactivity | Rationale |
| This compound | High | The electron-deficient nature of the pyridinone ring facilitates the oxidative addition step. |
| 4-Bromopyridine | Moderate to High | Generally a good substrate for Buchwald-Hartwig amination. |
| 2-Bromopyridine | Moderate | Can be a challenging substrate due to potential catalyst inhibition, but successful couplings are well-documented with appropriate ligand choice.[3] |
| 3-Bromopyridine | Lower | Less reactive than the 2- and 4-isomers. |
| 4-Bromo-1H-pyrazole | Moderate | The presence of two nitrogen atoms can influence reactivity and potentially coordinate with the catalyst. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound. The choice of ligand and base is crucial and often requires screening for optimal results.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.
-
Add the anhydrous, degassed solvent and stir for a few minutes to pre-form the active catalyst.
-
Add this compound and the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors
The pyridinone scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in molecules targeting a variety of biological targets. In particular, derivatives of pyridinone have shown significant promise as kinase inhibitors. While specific examples of marketed drugs containing the this compound moiety are not publicly disclosed, numerous patents describe the use of closely related N-substituted bromopyridinones in the development of inhibitors for various kinases, which are critical targets in oncology and inflammatory diseases. The cyclopropyl group, in this context, can offer advantages by providing a degree of conformational rigidity and potentially improving metabolic stability by blocking sites of oxidation.
Conclusion: The Strategic Advantage of this compound
This compound represents a valuable and versatile building block for drug discovery and development. Its key advantages include:
-
Enhanced Reactivity: The electron-withdrawing pyridinone ring activates the C-Br bond, making it a highly reactive substrate in key cross-coupling reactions.
-
Structural Uniqueness: The N-cyclopropyl group introduces a three-dimensional element that can be crucial for achieving high binding affinity and selectivity for a biological target.
-
Potential for Improved Pharmacokinetics: The cyclopropyl moiety can enhance metabolic stability, a critical parameter in drug design.
While other brominated heterocycles remain important tools in the synthetic chemist's toolbox, the unique combination of features in this compound makes it a compelling choice for the synthesis of novel and diverse compound libraries, particularly in the pursuit of next-generation kinase inhibitors and other targeted therapies. The provided protocols serve as a robust starting point for researchers to explore the full potential of this promising building block.
References
- 1. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. parchem.com [parchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide to the Biological Activity Screening of 4-Bromo-1-cyclopropylpyridin-2(1H)-one Derivatives
Introduction: The Promise of the Pyridinone Scaffold
The pyridinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and enzyme inhibitory effects.[1][2][3] The introduction of a bromine atom at the 4-position and a cyclopropyl group at the 1-position of the pyridin-2(1H)-one ring system presents a unique chemical space for the development of novel therapeutic agents. The bromine can serve as a handle for further chemical modification, while the cyclopropyl group can influence the compound's conformation and metabolic stability. This guide provides a comprehensive framework for the biological activity screening of novel 4-Bromo-1-cyclopropylpyridin-2(1H)-one derivatives, offering a comparative analysis of their potential as anticancer and antiviral agents.
Experimental Design & Rationale: A Multi-pronged Approach
A successful screening campaign requires a carefully designed experimental workflow that progresses from broad cytotoxicity assessments to more specific mechanistic assays. This approach allows for the efficient identification of promising lead compounds and the elucidation of their mechanisms of action. High-throughput screening (HTS) methodologies are essential for rapidly evaluating large libraries of compounds.[4][5][6][7]
Below is a logical workflow for the screening of this compound derivatives:
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com.cn]
- 5. High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screening (HTS) of anticancer drug efficacy on a micropillar/microwell chip platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput screening (HTS) of anticancer drug efficacy on a micropillar/microwell chip platform. | Semantic Scholar [semanticscholar.org]
A Comparative Benchmarking Guide to 4-Bromo-1-cyclopropylpyridin-2(1H)-one and Its Analogs for Drug Discovery
For researchers, scientists, and drug development professionals navigating the landscape of heterocyclic chemistry, the pyridin-2(1H)-one scaffold is a cornerstone of medicinal chemistry. Its prevalence in numerous biologically active compounds underscores the importance of understanding the synthesis and characterization of its derivatives. This guide provides a comprehensive analysis of 4-Bromo-1-cyclopropylpyridin-2(1H)-one, a key building block, and presents a comparative study with its close structural analogs. Due to the limited availability of direct experimental data for this compound in peer-reviewed literature, this guide offers a robust framework for its synthesis and characterization based on established methodologies for related compounds.
Introduction to this compound
This compound belongs to the class of N-substituted pyridinones, which are integral to the development of novel therapeutics. The presence of a bromine atom at the 4-position provides a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. The N-cyclopropyl group can enhance metabolic stability and modulate the physicochemical properties of the parent molecule, making it an attractive substituent in drug design.
While specific experimental data for this compound is not extensively published, its fundamental properties can be inferred from publicly available databases and are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO | PubChem[1] |
| Molecular Weight | 214.06 g/mol | PubChem[1] |
| CAS Number | 1193334-86-9, 28164-48-9 | Parchem, ChemUniverse[2][3] |
| Predicted XLogP3 | 1.4 | PubChem[1] |
| Predicted Boiling Point | 305.7 ± 35.0 °C | ChemicalBook[4] |
| Predicted Density | 1.786 ± 0.06 g/cm³ | ChemicalBook[4] |
Proposed Synthetic Route and Mechanistic Considerations
The synthesis of this compound can be logically approached through the N-alkylation of a suitable pyridinone precursor. A plausible and efficient synthetic pathway is outlined below, drawing parallels from established protocols for the synthesis of analogous N-alkylated pyridinones.
DOT Script for Proposed Synthesis
Caption: Proposed two-step synthesis of this compound.
The proposed synthesis commences with the bromination of 2-hydroxypyridine (which exists in equilibrium with its pyridone tautomer) to yield 4-bromo-2-hydroxypyridine. This is a standard electrophilic aromatic substitution on the electron-rich pyridone ring. The subsequent and crucial step is the N-alkylation with cyclopropyl bromide. The choice of base and solvent is critical to favor N-alkylation over O-alkylation, a common challenge in pyridone chemistry. The use of a polar aprotic solvent like DMF and a carbonate base typically promotes the desired N-alkylation.
Comparative Analysis with Key Analogs
To provide a practical context for researchers, a comparative analysis of this compound with its N-methyl analog and the parent N-unsubstituted pyridinone is presented. This comparison highlights the influence of the N-substituent on the physical and spectroscopic properties of the molecule.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Key ¹H NMR Signals (δ ppm) |
| This compound | 214.06 | Not Reported | Predicted: Signals for cyclopropyl protons and aromatic protons. | |
| 4-Bromo-1-methylpyridin-2(1H)-one | 188.02 | 107-110 | DMSO-d₆: 7.65 (d, 1H), 6.55 (dd, 1H), 6.35 (d, 1H), 3.35 (s, 3H) | |
| 4-Bromo-2-hydroxypyridine | 174.00 | 178-182 | DMSO-d₆: 11.7 (br s, 1H), 7.5 (d, 1H), 6.6 (dd, 1H), 6.3 (d, 1H) |
Detailed Experimental Protocols for Analog Synthesis and Characterization
The following section provides detailed, step-by-step methodologies for the synthesis and characterization of key analogs. These protocols are based on established literature procedures and serve as a reliable guide for researchers.
DOT Script for Experimental Workflow
Caption: General workflow for the synthesis and characterization of N-alkylated pyridinones.
Synthesis of 4-Bromo-1-methylpyridin-2(1H)-one
This protocol describes the N-methylation of 4-bromo-2-hydroxypyridine.
Materials:
-
4-Bromo-2-hydroxypyridine
-
Methyl iodide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-bromo-2-hydroxypyridine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-1-methylpyridin-2(1H)-one.
Characterization of Analogs: A Practical Guide
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. For N-alkylated pyridinones, the disappearance of the broad N-H proton signal (around 11-12 ppm in DMSO-d₆) and the appearance of new signals corresponding to the alkyl group are key indicators of a successful reaction.
-
¹³C NMR: Confirms the carbon framework of the molecule.
Mass Spectrometry (MS):
-
Determines the molecular weight of the compound and provides fragmentation patterns that can aid in structure elucidation. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be evident in the mass spectrum.
Infrared (IR) Spectroscopy:
-
Identifies the functional groups present. A strong carbonyl (C=O) stretch around 1650 cm⁻¹ is characteristic of the pyridinone ring.
Conclusion and Future Perspectives
While direct experimental data for this compound remains elusive in the public domain, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and comparative data from closely related analogs. The provided protocols for the synthesis of N-alkylated pyridinones offer a reliable starting point for researchers aiming to prepare this and other similar compounds. As a versatile building block, this compound holds significant potential for the development of novel therapeutics, and it is anticipated that its detailed characterization will be reported in the literature in due course, further enriching the toolkit of medicinal chemists.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. 4-Bromo-2-(1H-pyridin-2-one)pyridine | C10H7BrN2O | CID 45787909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Cross-Coupling Reactions with 4-Bromo-1-cyclopropylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridin-2(1H)-one scaffold is a cornerstone for the development of novel therapeutics. Its prevalence in biologically active molecules necessitates efficient and versatile methods for its functionalization. This guide provides a comparative study of catalytic systems for the cross-coupling of a key intermediate, 4-Bromo-1-cyclopropylpyridin-2(1H)-one. Due to the limited direct literature on this specific substrate, this guide draws upon established principles and experimental data from closely related N-substituted 4-bromo-pyridin-2(1H)-one analogs to propose effective catalytic strategies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
The Strategic Importance of this compound
The this compound moiety serves as a versatile building block, enabling the introduction of a diverse array of substituents at the C4 position through transition metal-catalyzed cross-coupling reactions. The cyclopropyl group at the N1 position is a common bioisostere for larger alkyl or aryl groups, often enhancing metabolic stability and modulating physicochemical properties. The bromine atom at the C4 position provides a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds, which is critical for structure-activity relationship (SAR) studies in drug discovery.
Comparative Analysis of Catalytic Systems
The choice of catalyst, ligand, base, and solvent is paramount for achieving high yields and clean conversions in cross-coupling reactions. The pyridinone nitrogen can potentially coordinate to the metal center, leading to catalyst inhibition, a challenge that necessitates careful selection of the catalytic system.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl and vinyl-substituted pyridinones. For substrates analogous to this compound, palladium-based catalysts are the workhorses.
Catalyst and Ligand Selection:
-
Pd(PPh₃)₄: This catalyst is often effective for the coupling of bromo-pyridines with arylboronic acids, particularly when electron-rich boronic acids are used. [1]* PdCl₂(dppf): This catalyst, featuring a bidentate phosphine ligand, often provides improved stability and reactivity, especially for more challenging couplings.
-
Buchwald Ligands: Sterically hindered biaryl phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) are highly effective for coupling sterically demanding partners and can overcome catalyst inhibition.
Base and Solvent:
-
Bases: A moderately strong inorganic base is typically required. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are common choices. [1]The use of a stronger base like cesium carbonate (Cs₂CO₃) can sometimes enhance reaction rates.
-
Solvents: A mixture of an organic solvent and water is standard. 1,4-Dioxane/water and toluene/water are frequently employed. [1] Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Bromo-pyridin-2(1H)-one Analogs
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | Good to Excellent | [1] |
| PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 90-110 | Good to Excellent | [2] |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | Excellent | N/A |
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination enables the synthesis of 4-amino-substituted pyridinones, a key transformation in the synthesis of many bioactive molecules. The choice of ligand is critical to prevent catalyst deactivation and promote efficient C-N bond formation.
Catalyst and Ligand Selection:
-
Palladium Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources.
-
Ligands: Bulky, electron-rich phosphine ligands are essential. Second-generation Buchwald ligands like BINAP and Josiphos-type ligands have proven effective. For challenging couplings, third-generation ligands such as Xantphos or tBuXPhos are often superior.
Base and Solvent:
-
Bases: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. [3]For base-sensitive substrates, weaker bases like cesium carbonate can be used, often requiring higher temperatures.
-
Solvents: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-pyridine Analogs
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields | Reference |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | Good | [3] |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100-120 | Good to Excellent | [4] |
| "XantPhos Pd G3" | DBU | MeCN/PhMe | 140 | Good | [4] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to 4-alkynyl-pyridinones, which are valuable intermediates for further transformations or as final products. This reaction is typically co-catalyzed by palladium and copper.
Catalyst and Co-catalyst Selection:
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are standard choices.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is almost universally used to facilitate the transmetalation step.
Base and Solvent:
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.
-
Solvent: Aprotic solvents like DMF, THF, or toluene are suitable.
Table 3: Representative Conditions for Sonogashira Coupling of Bromo-heterocycle Analogs
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80-100 | Good to Excellent | [5] |
| Pd(OAc)₂ / XPhos / CuI | Et₃N | MeCN | 110 | High | [6] |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | Excellent | [5] |
Experimental Protocols (Representative)
The following protocols are based on successful cross-coupling reactions of analogous bromo-heterocycles and are proposed as starting points for the optimization of reactions with this compound.
Protocol 1: Suzuki-Miyaura Coupling
Figure 1: General workflow for a Suzuki-Miyaura coupling reaction.
Step-by-step methodology:
-
To a reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial and degas the mixture by bubbling with argon for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 equiv) to the vial.
-
Heat the reaction mixture at 90 °C with stirring for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Figure 2: General workflow for a Buchwald-Hartwig amination reaction.
Step-by-step methodology:
-
In a glovebox, add Pd₂(dba)₃ (0.02 equiv), BINAP (0.04 equiv), and sodium tert-butoxide (1.4 equiv) to an oven-dried reaction tube.
-
Add anhydrous toluene, followed by this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture at 100 °C for 16-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution.
-
Purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling
Figure 3: Simplified catalytic cycle for the Sonogashira coupling.
Step-by-step methodology:
-
To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF, followed by triethylamine (2.0 equiv) and the terminal alkyne (1.2 equiv).
-
Heat the reaction mixture to 80 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
References
A Comparative Guide to the Synthetic Validation of 4-Bromo-1-cyclopropylpyridin-2(1H)-one
Introduction: The Significance of a Versatile Heterocyclic Scaffold
In the landscape of modern drug discovery and materials science, pyridinone scaffolds are of paramount importance. Their unique electronic properties and ability to engage in specific hydrogen bonding patterns make them privileged structures in medicinal chemistry.[1] 4-Bromo-1-cyclopropylpyridin-2(1H)-one (CAS No: 1193334-86-9) is a key heterocyclic building block, integrating the reactive potential of a bromine handle for cross-coupling reactions with the conformational rigidity and metabolic stability often conferred by a cyclopropyl group.[2][3] This guide provides an in-depth, comparative validation of two distinct synthetic routes to this valuable intermediate, designed to inform researchers on the strategic choices involved in its preparation, from laboratory-scale synthesis to potential scale-up considerations. We will dissect each route, focusing on the underlying chemical principles, procedural nuances, and overall efficiency.
Route 1: Late-Stage C4-Bromination of an N-Cyclopropyl Precursor
This synthetic strategy prioritizes the early installation of the N-cyclopropyl group, followed by a regioselective bromination of the pyridinone core. This approach can be advantageous if the starting material, 1-cyclopropylpyridin-2(1H)-one, is readily accessible or if control over the bromination step is straightforward.
Causality and Strategic Rationale
The choice to brominate late in the synthesis is predicated on the electronic nature of the 1-cyclopropylpyridin-2(1H)-one ring. The electron-donating character of the nitrogen atom, coupled with the electron-withdrawing nature of the carbonyl group, directs electrophilic substitution primarily to the C4 and C6 positions. By carefully selecting a mild brominating agent, we can achieve high regioselectivity for the C4 position, which is often less sterically hindered. N-Bromosuccinimide (NBS) is an ideal reagent for this transformation, as it provides a source of electrophilic bromine under relatively neutral conditions, minimizing side reactions.
Diagram of Synthetic Workflow: Route 1
Caption: Workflow for Route 1: Direct C4-bromination.
Detailed Experimental Protocol: Route 1
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-cyclopropylpyridin-2(1H)-one (5.0 g, 36.7 mmol).
-
Solvent Addition: Dissolve the starting material in 100 mL of acetonitrile (MeCN).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (7.2 g, 40.4 mmol, 1.1 equivalents) to the solution in one portion at room temperature.
-
Reaction Execution: Stir the resulting mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Redissolve the crude residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Isolation: Purify the crude product by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield this compound as a solid.
Route 2: N-Cyclopropylation of a Pre-brominated Pyridinone
This alternative approach involves the bromination of a simpler pyridinone precursor, followed by the installation of the cyclopropyl group. This strategy is often employed when the starting 4-bromopyridinone is commercially available or easily synthesized, and it circumvents any potential regioselectivity issues in the bromination step.
Causality and Strategic Rationale
The core of this route is the N-cyclopropylation step. While traditional N-alkylation methods can be harsh, modern copper-catalyzed cross-coupling reactions offer a mild and efficient alternative for forming C-N bonds. The use of cyclopropylboronic acid, in conjunction with a copper(II) acetate catalyst and a bipyridine ligand, provides a robust method for this transformation.[4] This reaction proceeds via a well-established catalytic cycle, making it a reliable and scalable choice. The starting material, 4-bromopyridin-2(1H)-one, can be synthesized from 2,4-dihydroxypyridine using reagents like phosphorus oxybromide (POBr₃).[5]
Diagram of Synthetic Workflow: Route 2
Caption: Workflow for Route 2: Copper-catalyzed N-cyclopropylation.
Detailed Experimental Protocol: Route 2
-
Reaction Setup: In an oven-dried Schlenk tube, combine 4-bromopyridin-2(1H)-one (5.0 g, 28.7 mmol), cyclopropylboronic acid (3.7 g, 43.1 mmol, 1.5 equivalents), copper(II) acetate (5.2 g, 28.7 mmol, 1.0 equivalent), 2,2'-bipyridine (4.5 g, 28.7 mmol, 1.0 equivalent), and sodium carbonate (6.1 g, 57.4 mmol, 2.0 equivalents).
-
Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon). Add 100 mL of anhydrous 1,2-dichloroethane (DCE).
-
Reaction Execution: Seal the tube and heat the mixture to 80 °C in an oil bath for 18 hours with vigorous stirring.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude material by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to obtain the final product.
Performance Comparison and Data Summary
To provide an objective evaluation, the key performance indicators for both synthetic routes are summarized below. The data represents typical outcomes based on established chemical precedents for these reaction classes.
| Metric | Route 1: Late-Stage Bromination | Route 2: N-Cyclopropylation | Analysis |
| Number of Steps | 1 (from 1-cyclopropylpyridin-2(1H)-one) | 1 (from 4-bromopyridin-2(1H)-one) | The step count is equivalent, assuming the direct precursors are available. If precursors need synthesis, Route 2's starting material may be more readily prepared from basic chemicals. |
| Typical Yield | 75-85% | 65-75% | Route 1 generally offers a slightly higher yield due to the high efficiency of electrophilic bromination with NBS. |
| Purity (Post-Chromo.) | >98% | >98% | Both routes, when coupled with standard chromatographic purification, reliably produce high-purity material. |
| Reagent Cost & Availability | Moderate (NBS is common; precursor availability varies) | High (Cyclopropylboronic acid and copper catalyst add cost) | Route 1 is often more cost-effective for lab-scale synthesis. For large-scale production, the cost of the boronic acid in Route 2 could be a significant factor. |
| Scalability | High (Simple conditions, no specialized equipment) | Moderate (Requires inert atmosphere and careful temperature control; catalyst removal can be a challenge on a large scale) | The operational simplicity of Route 1 makes it more amenable to straightforward scaling. |
| Safety & Environmental | Moderate (NBS is a lachrymator; uses chlorinated solvents) | Moderate (DCE is a regulated solvent; copper waste requires disposal) | Both routes utilize halogenated solvents. Route 2 introduces heavy metal waste that requires appropriate handling and disposal protocols. |
Conclusion and Recommendation
Both synthetic routes represent viable and validated pathways to this compound.
Route 1 (Late-Stage Bromination) is the recommended pathway for most laboratory-scale applications. Its primary advantages are operational simplicity, higher typical yields, and lower reagent costs. The reaction proceeds under mild conditions and does not require an inert atmosphere, making it highly accessible to a broad range of research environments.
Route 2 (N-Cyclopropylation) serves as a robust alternative, particularly in scenarios where the 1-cyclopropylpyridin-2(1H)-one precursor is unavailable or difficult to synthesize. While the reagent costs are higher and the procedure is more technically demanding, it offers an excellent solution that avoids potential regioselectivity issues during bromination. This route's reliability makes it a strong contender in a process chemistry setting where starting material logistics might favor a pre-brominated intermediate.
Ultimately, the optimal choice depends on the specific constraints of the project, including budget, scale, available starting materials, and the technical capabilities of the laboratory. This guide provides the necessary data and rationale to make an informed and scientifically sound decision.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one (1602551-71-2) for sale [vulcanchem.com]
- 3. appretech.com [appretech.com]
- 4. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Mass Spectrometry Analysis of 4-Bromo-1-cyclopropylpyridin-2(1H)-one
In the landscape of modern drug discovery and development, the comprehensive characterization of novel chemical entities is paramount. For researchers and scientists, the ability to unequivocally identify and quantify a molecule, as well as its potential impurities, underpins the entire development lifecycle. This guide provides an in-depth technical comparison of mass spectrometry with other key analytical techniques for the analysis of 4-Bromo-1-cyclopropylpyridin-2(1H)-one, a substituted pyridinone of interest in medicinal chemistry. Our focus will be on providing not just procedural steps, but the scientific rationale that drives methodological choices, ensuring a robust and reliable analytical workflow.
The Central Role of Mass Spectrometry in Small Molecule Analysis
Mass spectrometry (MS) has become an indispensable tool in pharmaceutical analysis due to its exceptional sensitivity, selectivity, and versatility.[1][2][3][4][5] When coupled with a separation technique like liquid chromatography (LC-MS), it provides a powerful platform for the identification and quantification of small molecules in complex matrices.[4] For a molecule such as this compound, with a molecular weight of 214.06 g/mol and a monoisotopic mass of 212.97893 Da, mass spectrometry offers unparalleled insight into its structure and purity.[6]
The choice of ionization technique is critical for successful mass spectrometric analysis. For this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options. ESI is a soft ionization technique that is well-suited for polar molecules and tends to produce intact protonated molecules ([M+H]⁺), which is advantageous for accurate mass measurement and molecular formula confirmation.[4] Given the presence of the polar pyridinone ring, ESI in positive ion mode is the logical first choice.
Proposed Fragmentation Pathway of this compound
Upon collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺ at m/z 214/216), we can anticipate several key fragmentation pathways:
-
Loss of the Cyclopropyl Group: The bond between the nitrogen and the cyclopropyl group is susceptible to cleavage, leading to the loss of a neutral cyclopropyl radical and the formation of a fragment at m/z 173/175.
-
Loss of Carbon Monoxide: Pyridinone rings are known to undergo a characteristic loss of carbon monoxide (CO), which would result in a fragment at m/z 186/188.
-
Cleavage of the Pyridinone Ring: Further fragmentation of the pyridinone ring can lead to smaller charged fragments.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a self-validating approach for the analysis of this compound using a standard triple quadrupole mass spectrometer.
1. Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standards by serial dilution in 50:50 methanol:water.
2. LC-MS/MS System and Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS System: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
MRM Transitions: Monitor the transition from the precursor ion (m/z 214) to the most stable product ion (to be determined experimentally, likely m/z 173 or 186).
Caption: Experimental workflow for LC-MS/MS analysis.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques. Here, we compare mass spectrometry with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound. The choice of analytical technique is often guided by the specific requirements of the analysis, such as the need for quantitation, structural elucidation, or impurity profiling.[1][2][3][5]
| Feature | Mass Spectrometry (LC-MS/MS) | HPLC-UV | NMR Spectroscopy |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by UV absorbance. | Detection of nuclear spin transitions in a magnetic field. |
| Sensitivity | Very High (pg-fg) | Moderate (ng-µg) | Low (mg) |
| Selectivity | Very High | Moderate to High | High |
| Structural Information | Molecular weight and fragmentation pattern. | Retention time and UV spectrum. | Detailed atomic connectivity. |
| Quantitative Capability | Excellent | Excellent | Good (with internal standard) |
| Throughput | High | High | Low |
| Instrumentation Cost | High | Moderate | Very High |
HPLC-UV: This is a robust and widely used technique for routine quality control and quantification.[7][8] For this compound, the pyridinone chromophore should provide good UV absorbance. However, HPLC-UV lacks the specificity of mass spectrometry and may not be able to distinguish between co-eluting impurities with similar UV spectra.
NMR Spectroscopy: NMR is the gold standard for unequivocal structure elucidation.[6][9][10][11] It provides detailed information about the chemical environment of each atom in the molecule. However, NMR is a relatively insensitive technique, requiring significantly more sample than mass spectrometry, and has a much lower throughput.
Conclusion
For the comprehensive analysis of this compound, a multi-faceted approach is recommended. Mass spectrometry, particularly LC-MS/MS, offers the best combination of sensitivity, selectivity, and structural information for both identification and quantification, making it the cornerstone of a modern analytical workflow. HPLC-UV serves as a reliable and cost-effective tool for routine purity assessments and quantification, while NMR spectroscopy remains the ultimate arbiter for definitive structural confirmation. The judicious application of these techniques, guided by a sound understanding of their principles and limitations, is essential for advancing pharmaceutical research and development.
References
- 1. biomedres.us [biomedres.us]
- 2. rroij.com [rroij.com]
- 3. soeagra.com [soeagra.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-1-cyclopropylpyridin-2(1H)-one Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs derived from the 4-Bromo-1-cyclopropylpyridin-2(1H)-one scaffold. Designed for researchers and professionals in drug development, this document synthesizes data from existing literature on related pyridinone structures to forecast a robust SAR strategy. We will explore the rationale behind specific molecular modifications, detail the experimental workflows necessary for their evaluation, and present comparative data to guide future discovery efforts.
Introduction: The Pyridin-2(1H)-one Scaffold in Medicinal Chemistry
The pyridin-2(1H)-one (or 2-pyridone) nucleus is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and kinase inhibitory properties.[1][2] This versatility stems from the scaffold's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets.
Our focus, the This compound core, serves as an exceptional starting point for a drug discovery campaign. Each component of this molecule is strategically significant:
-
The N1-Cyclopropyl Group: This small, strained ring introduces conformational rigidity, which can enhance binding affinity by reducing the entropic penalty upon binding to a target. It also often improves metabolic stability and pharmacokinetic properties.
-
The Pyridinone Ring: The core heterocyclic system provides a stable framework with defined vectors for substitution.
-
The C4-Bromo Substituent: The bromine atom at the C4 position is not merely a placeholder. It acts as a crucial synthetic handle, enabling a diverse range of modifications through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic and efficient exploration of chemical space at this position.
This guide will dissect the probable SAR landscape by examining modifications at each key position of this scaffold, drawing parallels from published studies on analogous compounds.
Caption: Key modification points on the this compound scaffold.
Comparative SAR Analysis: Guiding Principles from Related Analogs
While direct SAR studies on this compound are not extensively published, we can extrapolate from the broader class of pyridinone and quinoline derivatives to build a predictive model for activity. Preliminary SAR studies on other pyridinone series have indicated that modifications at the C3, C4, and C6 positions are often crucial for antiviral activity.[1][2]
Impact of N1-Substituent Modification
The N1 position directly influences the orientation of the entire molecule within a binding pocket and affects its physicochemical properties. While our core contains a cyclopropyl group, exploring other substituents is a critical step in lead optimization.
-
N-Aryl vs. N-Alkyl Derivatives: In studies on anti-HBV agents, N-aryl derivatives of 2-pyridinones exhibited superior activity compared to their N-alkyl counterparts.[1][2] This suggests that introducing an aromatic ring at the N1 position could facilitate additional π-π interactions with the target protein, thereby enhancing potency.
-
Rationale: The choice between an alkyl or aryl substituent at N1 is a classic decision point in medicinal chemistry. An N-aryl group can significantly alter the electronic properties of the pyridinone ring and provide a vector for further substitution to probe deeper pockets of a target. Conversely, small alkyl groups like cyclopropyl are often preferred for optimizing metabolic stability and solubility.
Impact of C4-Position Modification
The C4-bromo atom is the primary diversification point. Its replacement with various moieties can drastically alter biological activity by targeting different sub-pockets of an enzyme or receptor.
-
Aryl and Heteroaryl Groups (via Suzuki Coupling): Introducing (substituted) phenyl, pyridyl, or other aromatic rings can significantly enhance potency. For instance, in a series of adenosine A2A receptor antagonists, extensive SAR at a similar position on a pyridinone core led to potent compounds.[3] The substituents on these appended rings (e.g., halogens, methoxy groups) can be used to fine-tune electronics, solubility, and metabolic stability.
-
Amino and Amide Linkages (via Buchwald-Hartwig Coupling): Installing amino-containing groups can introduce key hydrogen bond donor/acceptor capabilities. SAR studies on 4-aminoquinolines have shown that the nature of the substituent at this position is critical for antiplasmodial activity.[4]
Data Summary: Predicted SAR Trends
The following table summarizes the predicted impact of substitutions at key positions based on literature for analogous scaffolds. IC₅₀ values are representative examples from related compound series to illustrate potential effects.
| Modification Point | Substituent Type | Predicted Impact on Activity | Representative IC₅₀ (Target) | Supporting Rationale / Citation |
| N1-Position | Cyclopropyl (Baseline) | Good metabolic stability, moderate potency. | ~500 nM (Generic Kinase) | Provides conformational rigidity. |
| Phenyl/Substituted Phenyl | Potentially Increased Potency | 0.12 µM (Anti-HBV) | N-aryl derivatives can offer enhanced binding via π-stacking.[2] | |
| C4-Position | Bromo (Baseline) | Synthetic handle, moderate activity. | >10 µM (Generic Kinase) | Starting point for diversification. |
| 4-Methoxyphenyl | Significant Potency Increase | 29.0 nM (A₂A Receptor) | Can occupy hydrophobic pockets and form H-bonds.[3] | |
| N-linked Piperazine | Potentially Increased Potency & Solubility | 38 nM (Nek2 Inhibitor) | Basic nitrogen can form salt bridges and improve aqueous solubility.[5] | |
| Small Alkyl/Alkene | Decreased Potency | >1 µM (Generic Kinase) | Lack of specific interactions compared to larger, functionalized groups. |
Experimental Design for a SAR Campaign
A successful SAR campaign requires robust and reproducible synthetic and biological testing protocols.
General Synthetic Strategy: Diversification from a Common Intermediate
The causality behind this experimental design is efficiency. By using the C4-bromo compound as a late-stage intermediate, a large library of diverse analogs can be generated rapidly from a common precursor, allowing for a swift and systematic exploration of the SAR.
Caption: General synthetic workflow for diversifying the core scaffold.
Step-by-Step Protocol for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.5 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Rationale: The aqueous base is required for the catalytic cycle, while dioxane solubilizes the organic reagents.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the final C4-aryl analog.
Biological Evaluation: A Self-Validating Screening Cascade
The integrity of a SAR study relies on a logical and tiered approach to biological testing. This ensures that resources are focused on the most promising compounds.
Caption: A tiered workflow for biological evaluation of synthesized analogs.
Step-by-Step Protocol for a Generic Kinase Inhibition Assay (e.g., ADP-Glo™):
-
Compound Preparation: Serially dilute test compounds in DMSO to create a range of concentrations. Rationale: DMSO is a standard solvent for compound libraries, but its final concentration in the assay must be kept low (typically <1%) to avoid enzyme inhibition.
-
Kinase Reaction: In a 384-well plate, combine the kinase, the appropriate substrate (e.g., a peptide), and ATP in a buffer solution. Add the test compounds. Incubate at room temperature for a specified time (e.g., 1 hour).
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus correlates with kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on established SAR principles from related pyridinone series, the most fruitful avenues for optimization are likely to involve palladium-catalyzed modifications at the C4-position and strategic exploration of N-aryl substituents at the N1-position.[1][2][3]
The experimental workflows detailed in this guide provide a robust framework for synthesizing and evaluating a focused library of analogs. The key to success will be the systematic correlation of structural changes with shifts in biological activity, selectivity, and pharmacokinetic properties. Future work should focus on generating a diverse set of C4-aryl and C4-amino analogs, followed by a thorough evaluation using the proposed screening cascade to identify lead compounds for further pre-clinical development.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Comparative Guide to Cytotoxicity Assays for Novel 4-Bromo-1-cyclopropylpyridin-2(1H)-one Derivatives
In the fast-paced world of drug discovery, the early and accurate assessment of a compound's cytotoxic potential is a critical gatekeeper.[1][2] For researchers synthesizing novel compounds from the 4-Bromo-1-cyclopropylpyridin-2(1H)-one scaffold, selecting the appropriate cytotoxicity assay is a pivotal decision that can significantly impact the trajectory of their research. This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering the scientific rationale behind their selection and detailed protocols to ensure robust and reproducible data.
The evaluation of the cytotoxic potential of new chemical entities is a foundational step in the development of new therapeutic agents, particularly in oncology.[1][3] These assays are designed to determine the concentration-dependent effects of a test compound on the viability and proliferative capacity of cells.[1]
Choosing the Right Tool: A Comparative Overview of Cytotoxicity Assays
The selection of a cytotoxicity assay is not a one-size-fits-all decision. The optimal choice depends on the specific research question, the expected mechanism of action of the compound, and the available laboratory instrumentation. Here, we compare three widely used assays, each interrogating a different aspect of cellular health.
| Assay | Principle | Advantages | Limitations | Typical Application |
| MTT Assay | Measures metabolic activity via mitochondrial dehydrogenase reduction of MTT to formazan.[4][5][6] | Well-established, cost-effective, and suitable for high-throughput screening.[7] | Indirect measure of viability, can be affected by compounds altering mitochondrial respiration, requires a solubilization step for the formazan crystals.[8] | Initial screening of large compound libraries to determine dose-dependent effects on cell proliferation and viability. |
| LDH Release Assay | Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with compromised plasma membrane integrity. | Direct measure of cytotoxicity (cell death), sensitive, and can be multiplexed with other assays. | Less sensitive for detecting early apoptotic events, as significant membrane rupture is required. | Assessing compound-induced necrosis or late-stage apoptosis. |
| Caspase Activity Assay | Detects the activity of caspases, a family of proteases that are key mediators of apoptosis (programmed cell death).[9][10] | Provides mechanistic insight into the mode of cell death (apoptosis), can differentiate between intrinsic and extrinsic pathways.[10] | Caspase activation is a transient event, requiring careful timing of the assay. Substrate specificity can sometimes be an issue. | Investigating whether a compound induces apoptosis and identifying the specific caspase pathways involved. |
Delving Deeper: Understanding the "Why" Behind the "How"
A thorough understanding of the underlying biological principles of each assay is paramount for accurate data interpretation.
The Foundational Screen: Metabolic Health with the MTT Assay
The MTT assay serves as a robust initial screen for cytotoxicity.[6] It operates on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases capable of reducing the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[4][5][6] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of living cells.[3][6] This assay is a workhorse in many labs due to its simplicity and cost-effectiveness.[7]
Pinpointing Membrane Damage: The LDH Release Assay
When a cell's plasma membrane is compromised, as occurs during necrosis or late-stage apoptosis, intracellular components leak into the surrounding culture medium. The LDH release assay capitalizes on this by measuring the activity of lactate dehydrogenase, a stable enzyme present in the cytosol of all cells. The amount of LDH in the supernatant is a direct indicator of cell death.
Unmasking Programmed Cell Death: Caspase Activity Assays
Apoptosis, or programmed cell death, is a tightly regulated process crucial for normal tissue development and homeostasis.[9] A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[10] These enzymes can be broadly categorized into initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3 and -7). Caspase activity assays utilize specific peptide substrates conjugated to a reporter molecule (either a chromophore or a fluorophore).[9] When cleaved by an active caspase, the reporter is released, generating a detectable signal. By using substrates specific to different caspases, researchers can dissect the apoptotic pathway initiated by their compound.
Visualizing the Experimental Pathways
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the discussed cytotoxicity assays.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Caption: Workflow for assessing cytotoxicity using the LDH release assay.
Caption: Workflow for assessing apoptosis via caspase activity assays.
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols. It is crucial to optimize parameters such as cell seeding density and incubation times for each specific cell line and compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Novel test compound stock solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)[1]
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)[1]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest exponentially growing cells and determine the cell density. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[11]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[11]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete solubilization.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).[1]
LDH (Lactate Dehydrogenase) Release Assay Protocol
Materials:
-
Cells and compounds prepared as in the MTT assay
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[12]
-
Supernatant Collection: After the desired incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[13]
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant according to the manufacturer's instructions (typically 50 µL).[14]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[14]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12][14]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.
Caspase-3/7 Activity Assay (Fluorometric) Protocol
Materials:
-
Cells and compounds prepared as in the MTT assay (opaque-walled plates are recommended for fluorescence assays)
-
Commercially available caspase-3/7 activity assay kit (containing a cell-permeable caspase-3/7 substrate, e.g., DEVD-based, and a lysis buffer)
-
Fluorometric microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well opaque-walled plate. It is advisable to perform a time-course experiment to capture the peak of caspase activity.
-
Reagent Addition: After incubation, add the caspase-3/7 reagent directly to the wells containing cells in culture medium, following the kit's protocol. This reagent typically contains the substrate and is formulated to lyse the cells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes), protected from light, to allow for the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., for a green fluorescent product, excitation at ~485 nm and emission at ~520 nm).
-
Data Analysis: Determine the fold-increase in caspase activity in the treated samples compared to the vehicle-treated controls.
Distinguishing Modes of Cell Death: Apoptosis vs. Necrosis
A critical aspect of characterizing a novel compound is to determine whether it induces a controlled, programmed cell death (apoptosis) or a more chaotic and inflammatory cell death (necrosis).[15] This can be achieved by combining different assays. For instance, an increase in caspase activity without a significant release of LDH would suggest an apoptotic mechanism. Conversely, a strong LDH signal with minimal caspase activation would point towards necrosis.
For a more definitive analysis, dual-staining flow cytometry assays can be employed.[16] These assays typically use Annexin V to detect the externalization of phosphatidylserine, an early marker of apoptosis, and a cell-impermeable DNA dye like propidium iodide (PI) or 7-AAD to identify necrotic or late apoptotic cells with compromised membranes.[16][17]
Conclusion and Future Directions
The journey of a novel compound from synthesis to a potential therapeutic is long and arduous. The initial in vitro cytotoxicity profiling is a crucial first step in this process.[2][7] For compounds derived from the this compound scaffold, a tiered approach to cytotoxicity testing is recommended.
-
Primary Screen: Employ a high-throughput and cost-effective assay like the MTT assay to determine the dose-response relationship and IC50 values across a panel of relevant cell lines.
-
Secondary Screen: For compounds showing significant activity, utilize the LDH release assay to confirm cytotoxicity and gain initial insights into the mode of cell death.
-
Mechanistic Studies: For lead candidates, perform caspase activity assays and/or Annexin V/PI flow cytometry to definitively characterize the apoptotic pathways involved.
By judiciously selecting and meticulously executing these assays, researchers can build a comprehensive cytotoxicity profile for their novel compounds, enabling informed decisions for further preclinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. clyte.tech [clyte.tech]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. biocompare.com [biocompare.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellbiologics.com [cellbiologics.com]
- 15. akadeum.com [akadeum.com]
- 16. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 17. mybiosource.com [mybiosource.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Bromo-1-cyclopropylpyridin-2(1H)-one
For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds extends beyond their synthesis and application to their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-Bromo-1-cyclopropylpyridin-2(1H)-one, a halogenated heterocyclic compound. Adherence to these procedures is paramount to ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering laboratory personnel to make informed safety decisions.
Hazard Assessment and Chemical Profile
Key Structural Features and Their Implications:
-
Brominated Aromatic System: The presence of a bromine atom on the pyridine ring categorizes this compound as a halogenated organic waste.[1] Halogenated compounds can be persistent in the environment and may form hazardous byproducts upon improper disposal.[2][3]
-
Pyridin-2-one Core: Pyridine derivatives can exhibit varying degrees of toxicity. Overexposure to some pyridines can lead to nausea, headaches, and nervous system effects.[4]
-
Cyclopropyl Group: The strained cyclopropane ring can be susceptible to oxidative and ring-opening reactions, particularly under certain metabolic or environmental conditions.[5] While this can sometimes lead to degradation, it can also result in the formation of reactive intermediates.[5]
Anticipated Hazards:
Based on analogous compounds, this compound should be handled as a substance with the following potential hazards until proven otherwise:
-
Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful or toxic if swallowed, in contact with skin, or inhaled.[6]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[6][7]
-
Respiratory Irritation: May cause respiratory irritation.[7]
A summary of these anticipated hazards is presented in Table 1.
| Hazard Category | Anticipated Risk | Rationale |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Based on data for similar brominated heterocyclic compounds.[6] |
| Skin Corrosion/Irritation | Causes skin irritation. | A common property of functionalized aromatic compounds.[7] |
| Eye Damage/Irritation | Causes serious eye irritation. | Expected based on the chemical structure and data from analogous compounds.[7] |
| Environmental Hazard | Potentially persistent and toxic to aquatic life. | Brominated organic compounds are known for their environmental persistence.[2][3] |
Table 1: Presumptive Hazard Profile of this compound
The Disposal Strategy: Incineration as the Preferred Method
Given its classification as a halogenated organic compound, the recommended disposal method for this compound is high-temperature incineration in a licensed hazardous waste facility.[1][8] This method is favored for several scientifically grounded reasons:
-
Complete Destruction: Incineration at temperatures typically ranging from 820°C to 1,600°C ensures the complete thermal decomposition of the molecule, preventing its release into the environment.[9]
-
Management of Hazardous Byproducts: Licensed incineration facilities are equipped with sophisticated flue gas treatment systems (e.g., scrubbers) to neutralize and capture hazardous combustion byproducts such as hydrogen bromide (HBr) and nitrogen oxides (NOx).[9][10][11]
-
Regulatory Compliance: This method aligns with the U.S. Environmental Protection Agency (EPA) guidelines for the disposal of halogenated organic wastes.[8][12]
Landfilling is not a suitable disposal option due to the potential for leaching into soil and groundwater, leading to long-term environmental contamination.[11]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe handling and disposal of this compound waste.
3.1. Personal Protective Equipment (PPE)
Before handling the waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat.
3.2. Waste Segregation: The Cornerstone of Safe Disposal
Proper waste segregation is the most critical step in preventing accidental chemical reactions and ensuring compliant disposal.
-
Designated Waste Stream: this compound waste must be collected in a container specifically designated for halogenated organic solids .[1]
-
Incompatible Wastes: Do not mix this waste with the following:
-
Non-halogenated organic waste.
-
Acids or bases.
-
Oxidizing or reducing agents.
-
Aqueous waste.
-
3.3. Waste Collection and Containerization
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: The waste container must be clearly and accurately labeled from the moment the first particle of waste is added. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The primary hazards (e.g., "Toxic," "Irritant").
-
-
Waste Transfer: Carefully transfer the solid waste into the designated container using a dedicated spatula or scoop. Minimize the generation of dust.
-
Contaminated Materials: Any materials grossly contaminated with this compound (e.g., weighing paper, gloves, pipette tips) should also be placed in the same halogenated solid waste container.
-
Container Management: Keep the waste container closed at all times except when adding waste. Store the container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.
3.4. Final Disposal
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) office.
-
Documentation: Complete all required waste disposal forms accurately and completely.
The decision-making process for the disposal of this compound is summarized in the workflow diagram below.
Spill and Decontamination Procedures
In the event of a spill, the following procedures should be followed:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the spill is large or involves a solvent, eliminate all sources of ignition.
-
PPE: Don the appropriate PPE as described in section 3.1.
-
Containment: For a solid spill, carefully sweep or scoop the material to minimize dust generation and place it in the designated halogenated solid waste container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. Collect the decontamination materials (e.g., paper towels) and dispose of them as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.
Environmental and Toxicological Considerations
The stringent disposal protocols for halogenated organic compounds are necessitated by their potential environmental impact. Brominated compounds can be resistant to natural degradation processes, leading to their persistence in ecosystems.[13] Some brominated flame retardants have been shown to bioaccumulate in wildlife and have been detected in human tissues.[2][14] While the specific environmental fate of this compound is not well-documented, its chemical structure suggests that its uncontrolled release could pose a long-term risk to the environment.
Thermal decomposition of brominated compounds in the absence of proper flue gas treatment can lead to the formation of brominated dioxins and furans, which are highly toxic pollutants.[9][15] This underscores the importance of ensuring that disposal is carried out in a facility capable of managing these potential byproducts.
By adhering to the procedures outlined in this guide, laboratory professionals can ensure the safe and responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment.
References
- 1. bucknell.edu [bucknell.edu]
- 2. A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A New Synthesis of 2‐ and 4‐Cyclopropyl Pyridine | Semantic Scholar [semanticscholar.org]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. norden.org [norden.org]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. epa.gov [epa.gov]
- 13. www2.mst.dk [www2.mst.dk]
- 14. researchgate.net [researchgate.net]
- 15. m.ciop.pl [m.ciop.pl]
A Senior Application Scientist's Guide to Handling 4-Bromo-1-cyclopropylpyridin-2(1H)-one: A Framework for Laboratory Safety
Our core philosophy is that a protocol is not merely a list of steps but a self-validating system built on understanding the "why" behind each action. This ensures that safety becomes an intuitive and integral part of the scientific workflow.
Hazard Identification: An Inferential Analysis
Given the structure of 4-Bromo-1-cyclopropylpyridin-2(1H)-one (Formula: C8H8BrNO)[1], we can anticipate its toxicological profile by examining its key functional groups: a brominated pyridine ring and a cyclopropyl moiety.
-
Brominated Heterocycles: Brominated aromatic and heterocyclic compounds frequently exhibit irritant properties and may have underlying toxicity. Compounds like 2-Bromo-1-(2-chloropyridin-4-yl)ethanone are classified as causing severe skin and eye damage, while also being harmful if ingested or inhaled[2]. The bromine atom itself is a known irritant and corrosive agent[3][4].
-
Pyridinone Core: The pyridinone scaffold is common in biologically active molecules. Depending on substitution, these compounds can have varying toxicological profiles.
-
Cyclopropyl Group: While the cyclopropyl group itself is not typically associated with high toxicity, its presence can influence the molecule's metabolism and reactivity. A structural isomer, 4-bromo-1-cyclopropyl-1H-pyrazole, is known to be harmful if swallowed and to cause skin, eye, and respiratory irritation[5].
Based on these analogs, it is prudent to treat this compound as a hazardous substance with the following potential classifications until proven otherwise:
-
Acute Toxicity (Oral, Dermal, Inhalation)
-
Specific Target Organ Toxicity (Single Exposure), particularly respiratory irritation[5][6]
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is not a matter of convenience but a critical risk mitigation strategy. The principle of "as low as reasonably practicable" (ALARP) dictates that we establish a comprehensive defense.
| Body Area | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Rationale: Standard safety glasses are insufficient. The compound is anticipated to be a severe eye irritant[6][9]. Chemical splash goggles that form a complete seal around the eyes are mandatory. A full-face shield must be worn over the goggles during any operation with a risk of splashing or aerosol generation (e.g., transfers, making solutions). |
| Hands | Double Nitrile Gloves or Neoprene/Butyl Gloves | Rationale: Skin contact is a primary route of exposure, and similar compounds cause skin irritation[6][10]. For incidental contact, double-gloving with standard nitrile gloves provides an extra layer of protection. For direct handling or extended tasks, heavy-duty neoprene or butyl rubber gloves are recommended for their superior chemical resistance. Gloves must be changed immediately upon any sign of contamination[11]. |
| Body | Chemical-Resistant Laboratory Coat | Rationale: A standard cotton lab coat offers minimal protection. A chemical-resistant coat, preferably made of polyester or a similar synthetic material, should be worn and kept fully buttoned. This protects against splashes and contamination of personal clothing[10]. |
| Respiratory | NIOSH-Approved Respirator (as needed) | Rationale: All handling of the solid compound must occur in a certified chemical fume hood to prevent inhalation of dust or aerosols[2][12]. If engineering controls are insufficient or during a significant spill cleanup, a NIOSH-approved air-purifying respirator with particulate filters (N95 or P100) should be used. Ensure proper fit-testing and training as part of a complete respiratory protection program[6][13]. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow minimizes unforeseen events and ensures safety is built into the experimental design.
Pre-Handling Preparation
-
Designated Area: All work with this compound must be conducted in a designated area, clearly marked, within a certified chemical fume hood[2][12].
-
Emergency Equipment Check: Before beginning, confirm the location and operational status of the nearest emergency eyewash station and safety shower. Ensure the pathway is unobstructed[14].
-
Assemble Materials: Place all necessary apparatus, solvents, and quench solutions inside the fume hood before introducing the compound. This minimizes traffic in and out of the containment area.
-
Don PPE: Put on all required PPE as detailed in the table above before handling the primary container.
Handling the Compound (Solid)
-
Weighing and Transfer: Carefully weigh the solid compound on a tared weigh boat inside the fume hood. Use spark-proof tools if applicable[15][16]. Avoid creating dust by handling the material gently.
-
Making Solutions: If preparing a solution, add the solid slowly to the solvent with stirring. Never add solvent to the bulk solid, as this can cause splashing.
-
Container Management: Keep the primary container tightly sealed when not in active use[6][7].
Post-Handling Decontamination and Cleanup
-
Surface Decontamination: Wipe down all surfaces within the fume hood that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.
-
Equipment Cleaning: Thoroughly clean all glassware and equipment.
-
PPE Removal: Doff PPE in the correct order to avoid cross-contamination (gloves last). Wash hands thoroughly with soap and water immediately after removing gloves.
Below is a workflow diagram illustrating the essential safety checkpoints for handling this compound.
Caption: Safe Handling Workflow for Hazardous Compounds.
Disposal Plan
Chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All materials contaminated with this compound, including disposable gloves, weigh boats, and contaminated paper towels, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container[2][6].
-
Waste Streams: Solid waste and liquid waste (e.g., reaction mother liquors) must be kept in separate, compatible containers. Halogenated waste streams are often incinerated at high temperatures, so proper segregation is crucial.
-
Regulatory Compliance: Dispose of all chemical waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines[12].
Emergency Procedures
Preparedness is paramount. In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open[2]. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing while flushing the affected area with plenty of soap and water for at least 15 minutes[10]. Seek medical attention if irritation develops or persists[6].
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration[10]. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person[2][10]. Seek immediate medical attention.
-
Spill: For a small spill, alert personnel in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated material in a sealed container for hazardous waste disposal[6]. For a large spill, evacuate the area and contact your institution's EHS or emergency response team.
By integrating this comprehensive safety framework into your laboratory operations, you build a culture of trust and reliability, ensuring that cutting-edge research is conducted with the utmost care for the safety of all personnel.
References
- 1. parchem.com [parchem.com]
- 2. fishersci.com [fishersci.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Bromine handling and safety | DOCX [slideshare.net]
- 5. 4-Bromo-1-cyclopropyl-1H-pyrazole | C6H7BrN2 | CID 52142099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
- 16. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
